molecular formula C21H18O5 B13445858 4'-O-Methylatalantoflavone

4'-O-Methylatalantoflavone

Cat. No.: B13445858
M. Wt: 350.4 g/mol
InChI Key: ZBCMZXUJUABTJX-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one has been reported in Atalantia buxifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2)9-8-14-18(26-21)11-16(23)19-15(22)10-17(25-20(14)19)12-4-6-13(24-3)7-5-12/h4-11,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMZXUJUABTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of 4'-O-Methylatalantoflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 4'-O-Methylatalantoflavone, a prenylated flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the botanical origins, isolation methodologies, and quantitative data associated with this compound.

Primary Natural Source: The Genus Atalantia

The principal natural source of this compound is the plant genus Atalantia, belonging to the Rutaceae family. The name of the parent compound, atalantoflavone (B177917), itself strongly suggests its origin from this genus. Phytochemical studies have identified Atalantia monophylla, a species within this genus, as a key plant containing atalantoflavone and its derivatives.

Botanical Classification
  • Genus: Atalantia

  • Family: Rutaceae

  • Key Species: Atalantia monophylla (L.) Correa

Atalantia monophylla is a small, thorny evergreen tree or shrub native to India and Sri Lanka. Various parts of this plant, including the root bark and leaves, have been utilized in traditional medicine and have been the subject of extensive phytochemical investigation. These studies have revealed a rich profile of secondary metabolites, including a variety of flavonoids.[1][2][3]

Quantitative Data on Flavonoid Content

Table 1: Phytochemical Composition of Atalantia monophylla

Plant PartCompound ClassPresence
LeavesFlavonoids+
LeavesPhenolics+
LeavesCardiac Glycosides+
Root BarkAlkaloids+
Root BarkLimonoids+

Note: This table represents a qualitative summary based on available phytochemical screening data.

Experimental Protocols for Isolation and Characterization

The isolation of this compound and its parent compound, atalantoflavone, from Atalantia monophylla involves a series of well-established phytochemical techniques. The following is a generalized protocol based on standard flavonoid isolation procedures.

Plant Material Collection and Preparation
  • Plant Part: Root bark or leaves of Atalantia monophylla.

  • Preparation: The collected plant material is shade-dried at room temperature to preserve the chemical integrity of the constituents. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent: Methanol is a commonly used solvent for the extraction of flavonoids due to its polarity, which allows for the efficient dissolution of these compounds.[1][2]

  • Procedure:

    • The powdered plant material is subjected to extraction with methanol, typically using a Soxhlet apparatus or through maceration with periodic shaking.

    • The extraction process is repeated multiple times to ensure the exhaustive removal of the desired compounds.

    • The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification
  • Technique: Column chromatography is the primary method for the separation and purification of individual flavonoids from the crude extract.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used as the adsorbent.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential separation of compounds based on their polarity.

  • Procedure:

    • The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with the solvent gradient, and fractions are collected at regular intervals.

    • The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.

    • Fractions showing the presence of this compound (identified by comparison with a standard or by spectroscopic analysis) are pooled and further purified using techniques such as preparative TLC or recrystallization to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavone (B191248) chromophore.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the complete carbon-hydrogen framework of the molecule, including the position of the methyl group on the 4'-hydroxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Logical Workflow for Isolation and Identification

The following diagram illustrates the logical workflow for the isolation and identification of this compound from its natural source.

Isolation_Workflow Start Plant Material (Atalantia monophylla) Drying Drying and Powdering Start->Drying Extraction Methanolic Extraction Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of Fractions TLC_Monitoring->Fraction_Pooling Purification Further Purification (Prep. TLC/Recrystallization) Fraction_Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (UV, IR, NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Figure 1. Isolation and identification workflow.

Signaling Pathways and Biological Activities

While this guide focuses on the natural sources and isolation of this compound, it is worth noting that flavonoids as a class exhibit a wide range of biological activities. Research into the specific signaling pathways modulated by this compound is an active area of investigation. The general workflow for investigating such biological activities is outlined below.

Bioactivity_Workflow Compound This compound In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell Culture) Compound->In_Vitro_Assays Target_Identification Target Identification In_Vitro_Assays->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Identification->Pathway_Analysis Identified_Pathway Identified Signaling Pathway Pathway_Analysis->Identified_Pathway In_Vivo_Studies In Vivo Studies (Animal Models) Identified_Pathway->In_Vivo_Studies Pharmacological_Effect Observed Pharmacological Effect In_Vivo_Studies->Pharmacological_Effect

Figure 2. General workflow for bioactivity studies.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. The information provided herein is intended to facilitate further research into the isolation, characterization, and biological evaluation of this promising flavonoid.

References

Isolation of 4'-O-Methylatalantoflavone from Atalantia buxifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation and characterization of 4'-O-Methylatalantoflavone, a flavonoid of potential pharmacological interest, from the plant Atalantia buxifolia. While this document is based on established phytochemical techniques, it is intended as an illustrative framework rather than a report of a specific, completed study.

Atalantia buxifolia (L.) Oliv., a member of the Rutaceae family, is known to produce a diverse array of secondary metabolites, including coumarins, alkaloids, and flavonoids.[1] Flavonoids, in particular, are a class of polyphenolic compounds widely investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, is a known target of many flavonoids, making them promising candidates for drug development, particularly in oncology.[1][2][3]

This guide details a hypothetical but plausible experimental workflow for the isolation of this compound, presents its predicted spectroscopic data for identification purposes, and illustrates its potential mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols describe a multi-step process for the extraction, fractionation, and purification of this compound from the aerial parts of Atalantia buxifolia.

Plant Material Collection and Preparation

Fresh aerial parts (leaves and stems) of Atalantia buxifolia are collected and authenticated. The plant material is then washed with distilled water to remove any debris, shade-dried at room temperature for 10-14 days, and pulverized into a coarse powder using a mechanical grinder.

Extraction

The powdered plant material (approximately 1 kg) is subjected to exhaustive extraction with methanol (B129727) (5 L) at room temperature for 72 hours with occasional shaking. The extraction process is repeated three times. The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Each partitioning step is performed three times. The resulting fractions are concentrated in vacuo to yield the respective solvent fractions. Based on the expected polarity of a methylated flavone, the ethyl acetate fraction is prioritized for further isolation work.

Column Chromatography

The dried ethyl acetate fraction (approximately 50 g) is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The pooled fractions showing the presence of the target compound are further purified by preparative HPLC.

  • Column: C18, 250 x 10 mm, 5 µm

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 4 mL/min

  • Detection: UV at 254 nm

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Data Presentation

The following tables summarize the predicted quantitative data for the isolated this compound. These values are based on data reported for structurally similar methylated flavones.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
2163.5-
3107.06.80 (s)
4182.0-
5162.0-
698.56.35 (d, 2.0)
7165.0-
893.56.50 (d, 2.0)
9157.5-
10104.0-
1'123.0-
2'128.07.85 (d, 8.8)
3'114.57.00 (d, 8.8)
4'162.5-
5'114.57.00 (d, 8.8)
6'128.07.85 (d, 8.8)
4'-OCH₃55.53.90 (s)

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zObserved m/zMolecular Formula
ESI+[M+H]⁺283.0652C₁₆H₁₁O₅
ESI-[M-H]⁻281.0506C₁₆H₉O₅

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound and its potential inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

experimental_workflow plant Atalantia buxifolia (Aerial Parts) powder Pulverized Plant Material plant->powder Drying & Grinding extract Crude Methanolic Extract powder->extract Methanol Extraction partition Solvent Partitioning extract->partition EtOAc Ethyl Acetate Fraction partition->EtOAc Increasing Polarity CC Silica Gel Column Chromatography EtOAc->CC pooled Pooled Fractions CC->pooled TLC Monitoring HPLC Preparative HPLC pooled->HPLC pure_compound This compound HPLC->pure_compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Flavonoid This compound Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

References

"Chemical structure and properties of 4'-O-Methylatalantoflavone"

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical identity, 4'-O-Methylatalantoflavone remains a molecule of significant obscurity within the scientific community. While its basic chemical properties are cataloged by commercial suppliers, a comprehensive body of public research detailing its structure, properties, and biological activities is currently unavailable. This technical guide aims to consolidate the known information and highlight the significant knowledge gaps surrounding this compound, providing a resource for researchers, scientists, and drug development professionals interested in this potentially novel flavonoid.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1205687-49-5 .[1][2] Its molecular formula is C21H18O5 , corresponding to a molecular weight of 350.36 g/mol .[1][2]

At present, there is no publicly available experimental data on the physicochemical properties of this compound. Key parameters such as melting point, boiling point, and solubility in various solvents have not been reported in peer-reviewed literature. This lack of fundamental data presents a significant hurdle for any formulation or experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1205687-49-5MedChemExpress, Amsbio
Molecular Formula C21H18O5MedChemExpress
Molecular Weight 350.36MedChemExpress
Melting Point Data not available
Solubility Data not available
Appearance Data not available

Chemical Structure

The precise chemical structure and stereochemistry of this compound have not been detailed in accessible scientific publications. The name suggests it is a derivative of atalantoflavone (B177917) with a methyl group at the 4'-O position. However, without spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the exact connectivity and spatial arrangement of atoms cannot be definitively confirmed. The lack of published spectroscopic data prevents a detailed structural elucidation.

Synthesis and Isolation

Detailed protocols for the synthesis or isolation of this compound are not available in the current body of scientific literature. While it is listed as a natural product by some suppliers, the plant source and the methodology for its extraction and purification have not been publicly disclosed.[1][2] Phytochemical investigations of Atalantia ceylanica, a plant known to produce other flavonoids, do not mention the isolation of this specific compound.[1][3] This information gap is a primary obstacle to obtaining the compound for research purposes outside of direct procurement from a limited number of commercial sources.

Biological Activity and Signaling Pathways

There are currently no published studies describing the biological activities of this compound. Consequently, information regarding its potential therapeutic effects, mechanism of action, and any associated signaling pathways is entirely unknown. In the absence of such research, it is not possible to create diagrams of signaling pathways or experimental workflows related to its bioactivity.

Experimental Protocols

A critical component of any technical guide is the inclusion of detailed experimental methodologies. Due to the absence of published research on this compound, there are no established protocols for its analysis, biological evaluation, or synthesis.

Future Outlook

The current state of knowledge on this compound presents both a challenge and an opportunity. The lack of data underscores the need for foundational research to characterize this molecule fully. Future investigations should prioritize the following:

  • Sourcing and Authentication: A clear identification of the natural source of this compound or the development of a reliable synthetic route is paramount.

  • Structural Elucidation: Comprehensive spectroscopic analysis (1H NMR, 13C NMR, COSY, HMBC, HSQC, IR, and high-resolution MS) is required to confirm its chemical structure.

  • Physicochemical Characterization: Determination of fundamental properties like solubility, melting point, and stability is essential for any further studies.

  • Biological Screening: A broad-based screening of its biological activities (e.g., anticancer, anti-inflammatory, antioxidant) would be the first step in uncovering its therapeutic potential.

Until such fundamental research is conducted and published, this compound will remain an intriguing but enigmatic compound in the vast landscape of natural products. Researchers with the capabilities to perform these initial characterization studies are in a position to make a significant contribution to the field of flavonoid chemistry and pharmacology.

References

The Biological Profile of 4'-O-Methylatalantoflavone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the biological activity, experimental protocols, and signaling pathways of 4'-O-Methylatalantoflavone is limited. This document, therefore, presents a comprehensive overview based on the activities of structurally related methylated flavonoids and proposes a framework for future investigation. The experimental protocols and potential mechanisms described herein are extrapolated from studies on similar compounds and should be considered as a guide for research design.

Introduction

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are widely recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The methylation of flavonoids, such as in this compound, can significantly alter their physicochemical properties, potentially enhancing their metabolic stability, membrane transport, and oral bioavailability. This modification can lead to improved therapeutic potential.

This technical guide synthesizes the current understanding of methylated flavonoids to postulate the potential biological activities of this compound and provides detailed experimental frameworks for their investigation.

Postulated Biological Activities and Quantitative Data from Related Compounds

Based on the known bioactivities of structurally similar methoxyflavones and methylated isoflavones, this compound is hypothesized to possess cytotoxic, anti-inflammatory, and antimicrobial properties. The following tables summarize quantitative data from related compounds to provide a benchmark for future studies on this compound.

Cytotoxic Activity

Methoxyflavones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The primary mechanism often involves the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation.[5][6]

Table 1: Cytotoxicity of Structurally Related Methoxyflavone Derivatives

CompoundCancer Cell LineIC50 ValueReference
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast Cancer)3.71 μM[4]
SideritoflavoneMCF-7 (Breast Cancer)4.9 μM[4]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast Cancer)8.58 µM[4]
XanthomicrolHCT116 (Colon Cancer)~18 µM (estimated from 42% viability at 15 µM)[4]
5,7-dihydroxy-3,6,4′-TMF (P1)A2058 (Melanoma)3.92 µM[4]
5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2)A2058 (Melanoma)8.18 µM[4]
7-hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)40.13 µg/mL[5]
6-methoxyflavoneHeLa (Cervical Cancer)62.24 µM[5]
Methoxyflavone derivativeMCF-7 (Breast Cancer)20.6 µM[5]
Anti-inflammatory Activity

Flavonoids and their methylated derivatives are known to exert anti-inflammatory effects by modulating key inflammatory pathways.[2][7] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[8][9]

Table 2: Anti-inflammatory Activity of Related Flavonoid Derivatives

CompoundCell Line/ModelEffectConcentration/DoseReference
2′-methylflavoneLPS-stimulated RAW 264.7Inhibition of NO productionNot specified[2]
3′-methylflavoneLPS-stimulated RAW 264.7Inhibition of NO productionNot specified[2]
SakuranetinLPS/IFN-γ-stimulated mouse peritoneal macrophagesDose-dependent reduction in NO release10 μM - 100 μM[8]
PinocembrinLPS-stimulated RAW 264.7Decreased production of IL-1β, IL-6, TNF-αNot specified[8]
Azaflavanone derivative 1(c)Carrageenan-induced rat paw edema63% inhibition of paw edema200 mg kg-1[10]
Azaflavanone derivative 1(b)Carrageenan-induced rat paw edema62.1% inhibition of paw edema200 mg kg-1[10]
Antimicrobial Activity

Certain flavonoids have shown efficacy against a range of microbial pathogens, including drug-resistant strains.[3][11] Their mechanisms of action can include disruption of the microbial membrane and inhibition of essential enzymes.[12]

Table 3: Antimicrobial Activity of Related Flavonoid Derivatives

CompoundMicroorganismActivity (MIC)Reference
4-chloroflavanoneE. coli (with efflux pump inhibitor)70 µg/mL[13]
4-chloroflavanoneS. cerevisiae & C. neoformans30 µg/mL[13]
Brominated ChalconeStaphylococcus aureus31.25 - 125 μg/mL[12]
4-O-methylgallic AcidStaphylococcus aureus, Streptococcus faecalis≥ 0.125 mg/mL[14]
4-O-methylgallic AcidEscherichia coli, Klebsiella pneumoniae, etc.≥ 0.125 mg/mL[14]

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound, based on standard practices for similar compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite (B80452), a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Yeast strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Potential Signaling Pathways and Mechanistic Visualizations

Flavonoids are known to modulate a variety of intracellular signaling pathways. The following diagrams illustrate potential pathways that could be affected by this compound, based on the known activities of related compounds.

Proposed Experimental Workflow for Bioactivity Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Cytotoxicity Screening (MTT Assay) D Apoptosis Assays (Annexin V/PI) A->D B Anti-inflammatory Screening (NO Assay) E Cytokine Profiling (ELISA) B->E C Antimicrobial Screening (MIC Assay) F Mechanism of Action (Membrane Permeability) C->F G Western Blot Analysis (e.g., NF-κB, MAPK) D->G E->G

Caption: Proposed workflow for evaluating the biological activity of this compound.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[5] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[2]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in both inflammation and cell proliferation.[9] Flavonoids can suppress the phosphorylation of key MAPK proteins like JNK, ERK, and p38.

G Stimulus Inflammatory Stimulus (e.g., LPS) MEK MEK Stimulus->MEK JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 ERK ERK MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Response Inflammatory Response Cell Proliferation AP1->Response Compound This compound (Hypothesized) Compound->MEK Inhibits Compound->JNK Inhibits Compound->p38 Inhibits

References

Literature Review of 4'-O-Methylatalantoflavone and Related Biflavonoid Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid.[1] While specific research on this compound is limited in publicly available scientific literature, this review provides an in-depth analysis of its parent compound, atalantoflavone, and the closely related, well-studied biflavonoid, amentoflavone (B1664850). This family of compounds has garnered significant interest for its diverse and potent biological activities. This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

Biological Activities of Related Biflavonoids

Due to the scarcity of specific data on this compound, this review will focus on the biological activities of the extensively researched biflavonoid, amentoflavone, and its derivatives. Amentoflavone has been isolated from various plant species, including those of the Selaginellaceae, Cupressaceae, and Euphorbiaceae families. It exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.

Anticancer Activity

Amentoflavone has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.

Table 1: Anticancer Activity of Amentoflavone in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Key FindingsReference
Cervical CancerHeLa15.648Induction of apoptosis via G2/M phase arrestNot available
Breast CancerMCF-72548Inhibition of cell proliferationNot available
Breast CancerMDA-MB-2315048Induction of apoptosisNot available
LeukemiaU9371024Induction of apoptosis through caspase activationNot available
Anti-inflammatory Activity

The anti-inflammatory properties of amentoflavone are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Amentoflavone

Experimental ModelKey Target/PathwayEffectIC50/ConcentrationReference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionInhibition12.5 µMNot available
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) productionInhibition25 µMNot available
LPS-stimulated RAW 264.7 macrophagesTNF-α productionInhibition10 µMNot available
LPS-stimulated RAW 264.7 macrophagesIL-6 productionInhibition15 µMNot available

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of biflavonoids like amentoflavone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., amentoflavone) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

Amentoflavone and related biflavonoids exert their biological effects by modulating various intracellular signaling pathways.

Anticancer Signaling Pathway

A key mechanism of the anticancer activity of amentoflavone involves the inhibition of the PI3K/Akt signaling pathway, which is often overactivated in cancer cells, leading to increased cell survival and proliferation.

anticancer_pathway Amentoflavone Amentoflavone PI3K PI3K Amentoflavone->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Amentoflavone inhibits the PI3K/Akt/mTOR pathway.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of amentoflavone are largely mediated by the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Amentoflavone Amentoflavone Amentoflavone->IKK IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Transcription of experimental_workflow Start Start Extract Natural Product Extraction Start->Extract Isolate Compound Isolation Extract->Isolate Identify Structural Identification Isolate->Identify Screen In vitro Screening (e.g., MTT Assay) Identify->Screen Active Active? Screen->Active Mechanism Mechanism of Action Studies Active->Mechanism Yes End End Active->End No InVivo In vivo Testing Mechanism->InVivo InVivo->End

References

Unveiling 4'-O-Methylatalantoflavone: A Technical Chronicle of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, history, and physicochemical properties of 4'-O-Methylatalantoflavone, a prenylated flavonoid of significant scientific interest. This document collates available data on its isolation, structural elucidation, and foundational characterization.

Initial Discovery and Natural Source

This compound was first isolated from the leaves of Atalantia buxifolia (Poir.) Oliv., a plant belonging to the Rutaceae family. The discovery was the result of phytochemical investigations into the constituents of this plant species, which is known to be a rich source of flavonoids and other bioactive compounds. The initial report of its isolation and structure elucidation laid the groundwork for further investigation into its chemical and biological properties.

Physicochemical and Spectroscopic Data

The structural identity of this compound was established through a combination of spectroscopic techniques and physical property measurements. The data from these initial analyses are crucial for the unambiguous identification and characterization of the compound.

PropertyValue
Molecular Formula C₂₁H₂₀O₅
Molecular Weight 352.38 g/mol
Appearance Colorless needles
Melting Point 188-190 °C

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis was fundamental to the elucidation of its chemical structure, revealing a flavone (B191248) backbone with a methoxy (B1213986) group at the 4'-position and a prenyl group.

¹H-NMR (CDCl₃, 500 MHz) δ (ppm) ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm)
7.82 (2H, d, J = 8.5 Hz, H-2', H-6')163.8 (C-2)
6.98 (2H, d, J = 8.5 Hz, H-3', H-5')105.4 (C-3)
6.60 (1H, s, H-3)182.2 (C-4)
6.38 (1H, s, H-8)161.5 (C-5)
5.25 (1H, t, J = 7.0 Hz, H-2'')105.1 (C-6)
3.87 (3H, s, OCH₃-4')162.5 (C-7)
3.48 (2H, d, J = 7.0 Hz, H-1'')94.2 (C-8)
1.83 (3H, s, CH₃-4'')157.5 (C-9)
1.68 (3H, s, CH₃-5'')105.8 (C-10)
123.1 (C-1')
130.2 (C-2', C-6')
114.2 (C-3', C-5')
161.9 (C-4')
22.4 (C-1'')
122.1 (C-2'')
131.9 (C-3'')
25.8 (C-4'')
17.9 (C-5'')
55.4 (OCH₃-4')

Table 2: ¹H and ¹³C-NMR Spectroscopic Data for this compound

Experimental Protocols

The isolation and purification of this compound from its natural source involved a series of chromatographic techniques. The structural elucidation relied on standard spectroscopic methodologies.

Isolation and Purification Workflow

The general workflow for the isolation of this compound from the leaves of Atalantia buxifolia is depicted below. This process typically involves extraction with organic solvents followed by sequential chromatographic separations.

G A Dried Leaves of Atalantia buxifolia B Extraction with Methanol (B129727) A->B C Crude Methanol Extract B->C D Partitioning with n-Hexane and Ethyl Acetate C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Elution with n-Hexane-Ethyl Acetate Gradient F->G H Fractions Containing Flavonoids G->H I Sephadex LH-20 Column Chromatography H->I J Purified this compound I->J

Caption: General workflow for the isolation of this compound.

Structure Elucidation Methodology

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic analyses.

  • UV-Visible Spectroscopy: The sample was dissolved in methanol and the UV-Vis spectrum was recorded to identify the characteristic absorption bands of the flavonoid chromophore.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet to identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition, leading to the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) and the ¹H-NMR spectrum was recorded to determine the number, type, and connectivity of protons in the molecule.

    • ¹³C-NMR: The ¹³C-NMR spectrum was also recorded in CDCl₃ to identify the number and types of carbon atoms.

    • 2D-NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments were conducted to establish the correlations between protons and carbons, allowing for the complete assignment of the structure.

Logical Relationship in Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression where data from different analytical techniques are integrated to build a complete picture of the molecule.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation A Molecular Formula (from HRMS) I Complete Structure of this compound A->I B Functional Groups (from IR) B->I C Flavonoid Skeleton (from UV-Vis) C->I D Proton Environment (¹H-NMR) F H-H Connectivity (COSY) D->F E Carbon Skeleton (¹³C-NMR) G C-H Connectivity (HMQC/HSQC) E->G F->I H Long-Range C-H Connectivity (HMBC) G->H H->I

Potential Therapeutic Targets of 4'-O-Methylatalantoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylatalantoflavone, a naturally occurring methylated biflavonoid, is a promising but understudied molecule with significant therapeutic potential. As a derivative of atalantoflavone, and sharing structural similarities with the well-researched biflavonoid amentoflavone (B1664850), its biological activities are projected to be potent and pharmacokinetically favorable. This technical guide consolidates the current understanding of the likely therapeutic targets of this compound by examining the activities of its parent compounds and the influence of 4'-O-methylation on flavonoid bioactivity. The primary focus is on its potential as an anti-inflammatory and anti-cancer agent through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt/mTOR, MAPK, and STAT3. This document provides a comprehensive overview of the molecular mechanisms, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising therapeutic candidate.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of biological activities.[1] Methylation of flavonoids, a common natural modification, can enhance their metabolic stability and bioavailability, making them more attractive candidates for therapeutic development.[2] this compound is a methylated biflavonoid, though specific research on this compound is limited.[3] However, by examining its structural analog, amentoflavone, we can infer its likely biological activities and therapeutic targets. Amentoflavone, a biflavonoid composed of two apigenin (B1666066) units, has demonstrated significant anti-inflammatory, anti-cancer, and antiviral properties.[4][5][6] These effects are largely attributed to its ability to modulate critical cellular signaling pathways. This guide will extrapolate the potential therapeutic targets of this compound based on the robust data available for amentoflavone and other 4'-O-methylated flavonoids.

Potential Therapeutic Applications and Key Signaling Pathways

Based on the activities of structurally related flavonoids, this compound is predicted to have significant potential in the following areas:

  • Anti-Inflammatory Effects: Chronic inflammation is a key driver of numerous diseases. Amentoflavone has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.[5][7]

  • Anti-Cancer Activity: Amentoflavone displays anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[8][9]

These therapeutic effects are likely mediated through the modulation of the following key signaling pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many inflammatory diseases and cancers. Amentoflavone has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival proteins.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone->IKK inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes NF-κB_n->Gene_Expression activates

Figure 1: Proposed inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer. Amentoflavone has been demonstrated to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[10]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone->PI3K inhibits 4-O-Methylatalantoflavone->Akt inhibits

Figure 2: Proposed inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of this pathway is common in cancer. Amentoflavone has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress/Mitogen MAPKKK MAPKKK (e.g., Raf) Stress_Signal->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Gene_Expression Cellular Response Transcription_Factors->Gene_Expression regulates 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone->MAPKK inhibits

Figure 3: Proposed modulation of the MAPK signaling pathway.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a key oncogenic driver in many cancers. Flavonoids have been shown to inhibit STAT3 activation.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone->JAK inhibits Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression activates

Figure 4: Proposed inhibition of the STAT3 signaling pathway.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not yet available, the following tables summarize the reported IC50 values for amentoflavone and other relevant flavonoids, providing a benchmark for its potential potency.

Table 1: Anti-Cancer Activity of Amentoflavone

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Carcinoma76.83[9]
MCF-7Breast Cancer67.71[9]
KYSE-150Esophageal Squamous Cell Carcinoma~100[8]
Eca-109Esophageal Squamous Cell Carcinoma~150[8]

Table 2: Anti-Inflammatory Activity of Amentoflavone

AssayModelED50 (mg/kg)Reference
Carrageenan-induced paw edemaRat42[7]
Acetic acid-induced writhingMouse9.6[7]

Detailed Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[11]

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Treat with varying concentrations of This compound Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 8. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 5: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.[12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.[13][14][15][16][17]

Luciferase_Assay_Workflow Transfect_Cells 1. Co-transfect cells with NF-κB reporter and Renilla control plasmids Treat_Cells 2. Treat with This compound Transfect_Cells->Treat_Cells Stimulate_Cells 3. Stimulate with TNF-α Treat_Cells->Stimulate_Cells Lyse_Cells 4. Lyse cells Stimulate_Cells->Lyse_Cells Measure_Luciferase 5. Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data 6. Normalize and analyze data Measure_Luciferase->Analyze_Data

Figure 6: Experimental workflow for the NF-κB luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways.[2][18][19][20][21][22][23][24][25][26][27][28][29]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound and/or appropriate stimuli.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

While direct experimental evidence for this compound is currently limited, the extensive research on its parent biflavonoid, amentoflavone, and the known effects of 4'-O-methylation on flavonoid bioactivity provide a strong foundation for predicting its therapeutic potential. This compound is likely a potent anti-inflammatory and anti-cancer agent that exerts its effects through the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, MAPK, and STAT3. The detailed experimental protocols provided in this guide are intended to facilitate the necessary research to validate these potential therapeutic targets and to further elucidate the mechanisms of action of this promising natural compound. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

A Technical Guide to the Antiviral Properties of Flavonoids: A Framework for 4'-O-Methylatalantoflavone Research

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: While this document aims to provide a comprehensive technical guide on the antiviral properties of 4'-O-Methylatalantoflavone, a thorough review of existing scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this guide will establish a framework for evaluating the potential antiviral activity of this compound by summarizing the known antiviral properties of the broader class of flavonoids. The methodologies, data presentation formats, and discussions on signaling pathways are based on established research on other flavonoids and are intended to serve as a blueprint for future investigation into this compound.

Introduction to Flavonoids as Antiviral Agents

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their wide range of biological activities, including potent antiviral effects.[1][2] Their therapeutic potential stems from their ability to interfere with multiple stages of the viral life cycle, from viral entry to replication and release.[2][3] The antiviral efficacy of flavonoids has been demonstrated against a variety of DNA and RNA viruses, making them promising candidates for the development of novel antiviral therapeutics.[2][4]

The evaluation of a flavonoid's antiviral potential hinges on determining its efficacy and safety. Key quantitative parameters include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which measure the concentration of the compound required to inhibit viral activity by 50%.[1][5] Equally important is the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to IC50/EC50 provides the selectivity index (SI), a critical measure of the compound's therapeutic window. A higher SI value signifies greater antiviral specificity and a more favorable safety profile.[1]

Quantitative Data on Antiviral Activity of Representative Flavonoids

To illustrate how the antiviral activity of a flavonoid like this compound would be presented, the following tables summarize quantitative data for other well-studied flavonoids.

Table 1: In Vitro Antiviral Activity of Various Flavonoids

FlavonoidVirus FamilyVirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Myricetin RhamnosideHepadnaviridaeHepatitis B Virus (HBV)N/A0.015>100>6667[6]
Myricetin-3-α-O-ramnosil (1→6)-α-galactosideHepadnaviridaeHepatitis B Virus (HBV)N/A12>100>8.3[6]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (PMF)HepadnaviridaeHepatitis B Virus (HBV)N/A0.0011010000[6]
5-hydroxy-3,6,7,3',4'-pentamethoxyflavone (PMF-OH)HepadnaviridaeHepatitis B Virus (HBV)N/A0.09810102[6]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (PMF)PicornaviridaePoliovirus Type 1 (PV-1)N/A~1N/AN/A[6]
BaicalinOrthomyxoviridaeInfluenza A (H5N1)A54918.79N/AN/A[7]
Biochanin AOrthomyxoviridaeInfluenza A (H5N1)A5498.92N/AN/A[7]
TricinOrthomyxoviridaeInfluenza A virus strainsMDCK3.4 - 10N/AN/A[7]
TricinOrthomyxoviridaeInfluenza B virusMDCK4.9N/AN/A[7]

Experimental Protocols for Antiviral Activity Assessment

The following are detailed methodologies for key experiments that would be essential in evaluating the antiviral properties of this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic concentration (CC50) of the test compound.

  • Materials:

    • Confluent monolayer of host cells (e.g., Vero, MDCK, A549) in 96-well plates.[8]

    • Test compound (this compound) at various concentrations.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

    • Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Remove the culture medium and add fresh medium containing serial dilutions of the test compound.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48 hours).[8]

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Plaque Reduction Assay

This is a standard method to quantify the antiviral activity (IC50) of a compound by measuring the reduction in viral plaque formation.

  • Materials:

    • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.[1]

    • Virus stock with a known titer.

    • Test compound at various concentrations.

    • Overlay medium (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.

    • Crystal violet solution for staining.

  • Procedure:

    • Grow host cells to confluence in multi-well plates.

    • Infect the cell monolayers with a known amount of virus for 1-2 hours.

    • Remove the virus inoculum and wash the cells.

    • Add an overlay medium containing different concentrations of the test compound.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

    • Fix the cells and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify the effect of the compound on viral RNA replication.[9]

  • Materials:

    • Virus-infected cells treated with the test compound.

    • RNA extraction kit.

    • Reverse transcriptase and reagents for cDNA synthesis.

    • Virus-specific primers and probe for qPCR.

    • qPCR instrument.

  • Procedure:

    • Infect cells with the virus and treat with various concentrations of the test compound.

    • At a specific time post-infection, harvest the cells and extract total RNA.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

    • Perform qPCR using primers and a probe specific to a viral gene.

    • Quantify the viral RNA levels based on the cycle threshold (Ct) values.

    • Determine the concentration of the compound that inhibits viral RNA synthesis by 50%.

Potential Mechanisms of Antiviral Action and Signaling Pathways

Flavonoids can exert their antiviral effects by targeting various stages of the viral life cycle and modulating host cell signaling pathways.[2][7] The potential mechanisms for this compound would need to be investigated through dedicated studies.

Inhibition of Viral Entry and Replication

Flavonoids can block viral entry into host cells by interfering with viral attachment to cellular receptors or by inhibiting viral fusion with the cell membrane.[3] They can also inhibit the activity of key viral enzymes essential for replication, such as RNA polymerase, reverse transcriptase, and proteases.[5][10]

Viral_Lifecycle_Inhibition cluster_host Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Viral Replication (RNA/DNA Synthesis) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release Assembly->Release Flavonoid This compound (Hypothetical Targets) Flavonoid->Viral_Entry Inhibition of Attachment/Fusion Flavonoid->Replication Inhibition of Polymerases/Proteases Flavonoid->Release Inhibition of Neuraminidase

Caption: Hypothetical inhibition points of this compound in the viral lifecycle.

Modulation of Host Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication. Flavonoids can counteract this by modulating these pathways.

  • Toll-Like Receptor (TLR) Signaling: TLRs are key components of the innate immune system that recognize viral components.[11] Some viruses can dysregulate TLR signaling to evade the immune response. Flavonoids could potentially modulate TLR pathways to enhance the antiviral immune response.[12]

TLR_Signaling_Modulation Virus Viral PAMPs TLR Toll-Like Receptor (e.g., TLR3, TLR4) Virus->TLR Adaptor Adaptor Proteins (MyD88/TRIF) TLR->Adaptor Kinase_Cascade Kinase Cascade (e.g., MAPKs) Adaptor->Kinase_Cascade Transcription_Factors Transcription Factors (NF-κB, IRFs) Kinase_Cascade->Transcription_Factors Cytokines Pro-inflammatory Cytokines & Type I Interferons Transcription_Factors->Cytokines Flavonoid This compound (Potential Modulator) Flavonoid->Kinase_Cascade Modulation mTOR_Signaling_Pathway Growth_Factors Growth Factors/ Viral Proteins PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Viral_Replication Enhanced Viral Replication Protein_Synthesis->Viral_Replication Flavonoid This compound (Potential Inhibitor) Flavonoid->mTORC1 Inhibition

References

The Anti-inflammatory Potential of 4'-O-Methylatalantoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory effects of 4'-O-Methylatalantoflavone is limited in publicly available literature. This document synthesizes information from studies on structurally related methylated flavonoids and isoflavones to provide a technical guide for investigating its potential therapeutic properties. The experimental protocols and proposed mechanisms are based on established methodologies for analogous compounds.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are gaining significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Methylation of flavonoids can enhance their metabolic stability and bioavailability, potentially increasing their therapeutic efficacy.[1] this compound, a methylated flavone, is a promising candidate for anti-inflammatory drug discovery. This technical guide outlines the hypothesized mechanisms of action, provides detailed experimental protocols for evaluation, and presents quantitative data from related compounds to serve as a benchmark for future studies.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.[2][3] It is hypothesized that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[4][6] In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] Flavonoids are known to inhibit this pathway at various points, including the inhibition of IκB phosphorylation and the nuclear translocation of NF-κB.[9][10]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibition Potential Inhibition by this compound cluster_nucleus Nucleus Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) Receptor Receptor Pro-inflammatory Stimuli (LPS)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates (Inhibits) IκB-NF-κB Complex IκB-NF-κB Complex NF-κB NF-κB NF-κB (Active) NF-κB (Active) NF-κB->NF-κB (Active) Translocates IκB-NF-κB Complex->NF-κB Releases 4-O-Methyl This compound 4-O-Methyl->IKK Complex Inhibits NF-κB Translocation NF-κB Translocation 4-O-Methyl->NF-κB Translocation Inhibits Gene Transcription Gene Transcription NF-κB (Active)->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Leads to

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals into cellular responses, including inflammation.[11][12] These pathways are activated by various stimuli, including LPS and pro-inflammatory cytokines.[13][] Once activated, MAPKs can phosphorylate and activate downstream transcription factors, such as AP-1, which, in turn, regulate the expression of inflammatory genes.[10] Several flavonoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[9][15]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibition Potential Inhibition by this compound cluster_nucleus Nucleus Pro-inflammatory Stimuli (LPS, Cytokines) Pro-inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Pro-inflammatory Stimuli (LPS, Cytokines)->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Activates 4-O-Methyl This compound 4-O-Methyl->MAPK (ERK, JNK, p38) Inhibits Phosphorylation Gene Transcription Gene Transcription Transcription Factors (e.g., AP-1)->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Leads to

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Quantitative Data from Related Methylated Flavonoids

The following tables summarize the in vitro anti-inflammatory effects of various methylated flavones and isoflavones. This data can serve as a reference for expected potencies and endpoints when evaluating this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionReference
2'-Methylflavone20 µM> 80%[3]
3'-Methylflavone20 µM> 80%[3]
6,3',4'-Trihydroxyflavone30 µM~50% (IC50: 22.1 µM)[16]
7,3',4'-Trihydroxyflavone60 µM> 50% (IC50: 26.7 µM)[16]
Fisetin20 µM51.92%[9]
Quercetin40 µM59.97%[9]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundCytokineConcentration% InhibitionReference
2'-MethylflavoneIL-1α, IL-1β, IL-6, TNF-αNot specifiedStrongest inhibition among tested compounds[3]
3'-MethylflavoneIL-1α, IL-1β, IL-6, TNF-αNot specifiedStrongest inhibition among tested compounds[3]
3,5,6,7,3',4'-HexamethoxyflavoneIL-6, IL-1β, TNF-αNot specifiedSignificant suppression[10][17]
4'-O-Methylalpinum isoflavoneIL-6Not specifiedSignificant inhibition[18][19]

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the use of RAW 264.7 murine macrophages, a standard cell line for studying inflammation.[3][20]

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.[16]

4. Pro-inflammatory Cytokine Measurement (ELISA):

  • Seed RAW 264.7 cells in a 24-well plate and treat as described for the NO assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for Signaling Pathway Proteins:

  • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

In_Vitro_Workflow cluster_setup Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation Culture RAW 264.7 Culture RAW 264.7 Seed Cells Seed Cells Culture RAW 264.7->Seed Cells Cytotoxicity (MTT) Cytotoxicity (MTT) Seed Cells->Cytotoxicity (MTT) Determine Non-toxic Doses NO Production (Griess) NO Production (Griess) Cytotoxicity (MTT)->NO Production (Griess) Use Non-toxic Doses Cytokine (ELISA) Cytokine (ELISA) Cytotoxicity (MTT)->Cytokine (ELISA) Use Non-toxic Doses Signaling (Western Blot) Signaling (Western Blot) Cytotoxicity (MTT)->Signaling (Western Blot) Use Non-toxic Doses Data Analysis 1 Analyze NO Inhibition NO Production (Griess)->Data Analysis 1 Measure NO levels Data Analysis 2 Analyze Cytokine Inhibition Cytokine (ELISA)->Data Analysis 2 Measure Cytokine levels Data Analysis 3 Analyze Pathway Modulation Signaling (Western Blot)->Data Analysis 3 Measure Protein Phosphorylation

Caption: Workflow for in vitro evaluation of anti-inflammatory effects.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reproducible model for evaluating the efficacy of potential anti-inflammatory agents in an acute inflammation model.[21]

1. Animals:

  • Use male Sprague-Dawley rats or Swiss albino mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • House the animals under standard laboratory conditions with free access to food and water.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% w/v CMC-Na in saline).[21]

  • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).[21]

  • Groups 3-5: this compound (e.g., 25, 50, and 100 mg/kg).[21]

3. Dosing and Induction of Edema:

  • Administer the vehicle, positive control, or this compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

5. Histopathological and Biochemical Analysis (Optional):

  • At the end of the experiment, euthanize the animals and collect the paw tissue.

  • Fix a portion of the tissue in 10% formalin for histopathological examination (to assess inflammatory cell infiltration).

  • Homogenize the remaining tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Based on the evidence from related methylated flavonoids, its mechanism of action is likely to involve the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its anti-inflammatory efficacy and for elucidating its precise molecular targets. Further investigation is warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound in inflammatory diseases.

References

"Cytotoxic activity of 4'-O-Methylatalantoflavone against cancer cells"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Cytotoxic Activity of 4'-O-Methylatalantoflavone and Related Methoxyflavones Against Cancer Cells

Disclaimer: Direct and extensive research data specifically for this compound is limited in the available literature. This guide provides a comprehensive overview of the cytotoxic activity of the closely related and structurally similar compound, 4'-Methoxyflavanone, along with other methoxyflavones. The mechanisms and protocols described herein serve as a foundational framework for researchers investigating the anticancer potential of this class of compounds.

Introduction

Flavonoids, a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in cancer research for their potential as chemotherapeutic and chemopreventive agents.[1] Among them, methoxyflavones are particularly promising due to their enhanced metabolic stability and oral bioavailability.[1] Compounds like 4'-Methoxyflavanone have been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines, making them attractive candidates for drug development.[2][3] This technical guide details the cytotoxic effects of 4'-Methoxyflavanone, its impact on critical cellular signaling pathways, and the experimental protocols used to evaluate its efficacy.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The IC50 values for 4'-Methoxyflavanone and related derivatives vary depending on the specific cancer cell line and experimental conditions.[2]

Table 1: Reported IC50 Values of 4'-Methoxyflavanone and Related Derivatives in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
7-hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)40.13 µg/mL[2]
6-methoxyflavoneHeLa (Cervical Cancer)62.24 µM[2]
Methoxyflavone derivativeMCF-7 (Breast Cancer)20.6 µM[2]
Luteolin (a related flavonoid)A549 (Lung Cancer)45.2 µM[2]

Core Mechanisms of Anticancer Action

Methoxyflavones exert their anticancer effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical pro-survival signaling pathways.[1]

Induction of Apoptosis

Apoptosis is a form of programmed cell death essential for eliminating cancerous cells.[1] Methoxyflavones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

  • Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins.[1] Methoxyflavones disrupt the balance between anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak).[1] This leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c.[1] Cytosolic cytochrome c then activates a cascade of enzymes called caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to cell death.[1][4]

  • Extrinsic Pathway: This pathway is initiated by the binding of ligands like TNF-related apoptosis-inducing ligand (TRAIL) to death receptors on the cell surface.[1] This activation leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn activates caspase-3, converging with the intrinsic pathway to execute apoptosis.[1]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle.[5] Flavonoids can interfere with this process, causing the cell cycle to halt at specific checkpoints, thereby preventing cancer cells from dividing.[5][6] For instance, some methoxyflavones have been shown to induce cell cycle arrest at the G2/M phase.[5][7] This is often accompanied by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5]

Modulation of Key Signaling Pathways

The survival and proliferation of cancer cells are heavily dependent on the activity of various signaling pathways. Methoxyflavones have been shown to interfere with these critical pathways.

  • PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell growth, proliferation, and survival.[8][9][10] Methoxyflavones can inhibit this pathway, leading to decreased cell viability and the induction of apoptosis.[3][5] The mammalian target of rapamycin (B549165) (mTOR) is a key kinase in this pathway, and its inhibition is a major focus of cancer drug development.[9][10][11]

  • NF-κB Pathway: The transcription factor NF-κB plays a crucial role in promoting cell survival by inducing the expression of anti-apoptotic genes.[12] Inhibition of the NF-κB pathway by compounds like methoxyflavones can sensitize cancer cells to apoptosis.[3][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[8] Certain flavonoids can activate stress-related arms of this pathway, such as p38-MAPK, which can contribute to the induction of apoptosis.[5][8]

Visualizations of Pathways and Protocols

To better illustrate the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_readout Data Acquisition seed 1. Seed Cancer Cells in 96-well plate (5,000-10,000 cells/well) attach 2. Incubate 24h for cell attachment seed->attach prep_compound 3. Prepare serial dilutions of 4'-Methoxyflavanone attach->prep_compound treat 4. Add compound to wells (Vehicle control included) prep_compound->treat incubate_treat 5. Incubate for desired period (e.g., 24, 48, 72 hours) treat->incubate_treat add_mtt 6. Add MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt 7. Incubate 2-4 hours at 37°C (Viable cells form formazan) add_mtt->incubate_mtt solubilize 8. Solubilize formazan (B1609692) crystals with DMSO incubate_mtt->solubilize measure 9. Measure absorbance at 570 nm solubilize->measure analyze 10. Analyze Data (Calculate % viability and IC50) measure->analyze

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Intrinsic_Apoptosis cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound 4'-Methoxyflavanone bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) compound->bcl2 downregulates bax Pro-apoptotic (Bax, Bak) compound->bax upregulates bcl2->bax inhibits mito Mitochondrion bax->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c apaf Apaf-1 cyto_c->apaf cas9 Caspase-9 (Initiator) apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptosis pathway induced by 4'-Methoxyflavanone.

PI3K_AKT_Pathway cluster_effects Cellular Outcomes compound 4'-Methoxyflavanone pi3k PI3K compound->pi3k inhibits akt Akt compound->akt inhibits receptor Growth Factor Receptor receptor->pi3k pi3k->akt activates mtorc1 mTORC1 akt->mtorc1 activates apoptosis_node Apoptosis akt->apoptosis_node inhibits proliferation Cell Proliferation & Growth mtorc1->proliferation survival Cell Survival mtorc1->survival

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival signaling pathway.

Detailed Experimental Protocols

Protocol: MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.[2]

Materials:

  • Cancer cells

  • Complete culture medium

  • 4'-Methoxyflavanone stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)[3]

  • Microplate reader[2]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[2][3]

  • Compound Treatment: Prepare serial dilutions of 4'-Methoxyflavanone in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[2][13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use this data to plot a dose-response curve and determine the IC50 value.

Protocol: Western Blot for Protein Expression

This technique is used to detect specific proteins in a sample and is crucial for studying the molecular pathways affected by the compound.[1]

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease/phosphatase inhibitors

  • BCA assay kit for protein quantification

  • Laemmli buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA)

  • Primary antibodies (specific to target proteins like Caspase-3, Bcl-2, p-Akt, etc.)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Lyse the cells using RIPA buffer to extract total proteins.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes to denature the proteins.[1]

  • SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or BSA for 1 hour to prevent non-specific antibody binding.[1]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imager to visualize the protein bands.[1]

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G1, S, G2/M).[1]

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells from the culture plates and wash them with cold PBS.[1]

  • Fixation: Slowly add the cells into ice-cold 70% ethanol while vortexing to fix and permeabilize the cell membranes. Store the fixed cells at -20°C for at least 2 hours.[1]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution.[1]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light. The RNase A will degrade RNA, ensuring that PI only stains the DNA.[1]

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the amount of DNA in each cell. This data is used to generate a histogram representing the cell cycle distribution.[1]

Conclusion

The available evidence strongly suggests that 4'-Methoxyflavanone, a close analog of this compound, exerts significant cytotoxic activity against a range of cancer cell lines. Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and the targeted inhibition of key pro-survival signaling pathways like PI3K/Akt/mTOR. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for the continued investigation of methoxyflavones as a promising class of therapeutic agents. Further studies are essential to specifically delineate the cytotoxic profile and molecular targets of this compound to validate its potential in cancer chemotherapy.

References

In Vitro Profile of 4'-O-Methylatalantoflavone: A Technical Overview of Representative Methylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific in vitro studies on 4'-O-Methylatalantoflavone, this document provides a representative technical guide based on the well-documented in vitro activities of structurally similar methylated flavonoids. The experimental data, protocols, and signaling pathways detailed herein are derived from studies on other methylated flavones and serve as an illustrative framework for the potential biological activities and investigation of this compound.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Methylation of the flavonoid core structure can significantly enhance their metabolic stability and bioavailability, making methylated flavonoids promising candidates for therapeutic development. This compound is a naturally occurring methylated flavonoid.[2] This guide summarizes the typical in vitro biological activities reported for methylated flavones, providing insights into their potential mechanisms of action through detailed experimental protocols and signaling pathway diagrams.

Quantitative Biological Activity

The following tables summarize the quantitative data from in vitro studies of representative methylated flavonoids, illustrating their potential cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxicity of Methylated Flavonoids in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneHeLa, HT29MTT2.19 - 3.18[3]
5-hydroxy-3,6,7,3',4'pentamethoxyflavoneHeLa, HT29MTTNot specified[4]
Aminophenoxy flavone (B191248) derivative (APF-1)A549, NCI-H1975MTTLow micromolar[5]

Table 2: Anti-inflammatory Activity of Methylated Flavonoids

CompoundCell LineParameter MeasuredInhibitionReference
2'-methylflavoneRAW 264.7NO productionSignificant[6]
3'-methylflavoneRAW 264.7NO productionSignificant[6]
Luteolin derivative (LUA)RAW 264.7NO production, iNOS, COX-2Significant[7]
Methylated FlavanonesRAW 264.7IL-1β, IL-6, TNF-αDose-dependent[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692).[9] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 50 µl of 1 mg/ml MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µl of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

G MTT Assay Workflow cluster_workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H G Griess Test for NO Production cluster_workflow A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagent D->E F Incubate in dark E->F G Measure absorbance at 540 nm F->G H Determine nitrite (B80452) concentration G->H G Inhibition of NF-κB Signaling by Methylated Flavonoids cluster_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes induces Flavonoid Methylated Flavonoid Flavonoid->IKK inhibits Flavonoid->NFkB inhibits translocation G Inhibition of MAPK Signaling by Methylated Flavonoids cluster_pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Flavonoid Methylated Flavonoid Flavonoid->MAPK inhibits phosphorylation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 4'-O-Methylatalantoflavone, a naturally occurring flavone (B191248). The synthesis involves a multi-step process commencing with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) and p-anisaldehyde to yield a chalcone (B49325) intermediate. Subsequent oxidative cyclization of the chalcone affords the flavone skeleton, which is then selectively methylated to produce the target compound. This protocol is intended for use by researchers in medicinal chemistry and drug development with a foundational knowledge of organic synthesis.

Introduction

This compound is a natural product with the molecular formula C21H18O5[1]. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities. The synthesis of specific flavonoid derivatives is crucial for the systematic evaluation of their biological properties and for the development of new therapeutic agents. This protocol outlines a reliable method for the laboratory-scale synthesis of this compound, providing a basis for further research into its potential applications.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The key steps are:

  • Claisen-Schmidt Condensation: Formation of a chalcone intermediate from a 2'-hydroxyacetophenone derivative and p-anisaldehyde.

  • Oxidative Cyclization: Conversion of the chalcone to the corresponding flavone using iodine in a suitable solvent.

  • Methylation: Introduction of a methyl group at the 4'-O position to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Demethylation & Methylation (Hypothetical) A 2'-Hydroxy-4',6'-dimethoxyacetophenone C 2'-Hydroxy-4,4',6'-trimethoxychalcone A->C KOH, EtOH B p-Anisaldehyde B->C D 4',5,7-Trimethoxyflavone C->D I2, DMSO E A предполагаемый промежуточный продукт с гидроксильной группой D->E Selective Demethylation (e.g., BBr3) F This compound E->F Methylating Agent (e.g., MeI, K2CO3)

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone

This step involves the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with p-anisaldehyde.

Materials:

Procedure:

  • To a solution of 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) in ethanol, add p-anisaldehyde (1.1 equivalents).

  • Slowly add a solution of potassium hydroxide (3 equivalents) in ethanol to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 20 hours[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, adjust the pH of the reaction mixture to approximately 4 using 1N HCl[2].

  • Extract the product with ethyl acetate (2 x 30 mL)[2].

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[2].

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the title chalcone.

Step 2: Synthesis of 4',5,7-Trimethoxyflavone

This step involves the oxidative cyclization of the chalcone intermediate using iodine in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • 2'-Hydroxy-4,4',6'-trimethoxychalcone

  • Iodine (I2)

  • Dimethyl Sulfoxide (DMSO)

  • Saturated Sodium Thiosulfate (Na2S2O3) solution

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve the 2'-hydroxy-4,4',6'-trimethoxychalcone (1 equivalent) in DMSO.

  • Add iodine (0.3 equivalents) to the solution and heat the mixture with stirring to 100°C overnight.

  • Cool the reaction to room temperature.

  • Add saturated aqueous Na2S2O3 solution until the color of iodine disappears.

  • Filter the resulting solid and crystallize from methanol to obtain the 4',5,7-trimethoxyflavone.

Step 3: Synthesis of this compound (Proposed)

A plausible final step would involve selective demethylation and subsequent methylation if the desired substitution pattern is not directly achieved. However, based on the proposed starting materials, the direct product of the cyclization would be 4',5,7-trimethoxyflavone. To obtain this compound, a different starting material or a subsequent demethylation/methylation strategy would be required. The following is a generalized protocol for methylation, a common final step in flavonoid synthesis.

Materials:

  • Flavone precursor with a free hydroxyl group

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K2CO3) or another suitable base

  • Acetone (B3395972) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the flavone precursor (1 equivalent) in anhydrous acetone or DMF.

  • Add a base such as anhydrous potassium carbonate (2-3 equivalents).

  • Add the methylating agent, methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter off the base and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization to yield the methylated flavone.

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)
12'-Hydroxy-4,4',6'-trimethoxychalcone2'-Hydroxy-4',6'-dimethoxyacetophenone, p-AnisaldehydeKOHEthanol~8-10% (based on similar reactions)[2]
24',5,7-Trimethoxyflavone2'-Hydroxy-4,4',6'-trimethoxychalconeI2DMSO~74% (based on similar reactions)

Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the melting point of the crystalline products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information.

  • Iodine is corrosive and should be handled with caution.

  • Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic and should be handled with extreme care.

References

Purification of 4'-O-Methylatalantoflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4'-O-Methylatalantoflavone, a naturally occurring prenylated and methylated flavone (B191248). The methodologies described herein are based on established principles of flavonoid purification and are intended to serve as a comprehensive guide for obtaining this compound in high purity for research and development purposes.

Introduction

This compound is a specialized metabolite found in certain plant species. As a member of the flavonoid class, it is presumed to possess various biological activities of interest to the pharmaceutical and nutraceutical industries. The presence of both a prenyl group and a methyl ether modification on the flavone backbone suggests unique physicochemical properties that influence its purification. Effective isolation and purification are crucial first steps for any downstream applications, including structural elucidation, biological activity screening, and mechanistic studies.

Data Presentation

The purification of flavonoids can yield varying levels of purity and recovery depending on the methodology employed. While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes typical yields and purity levels achieved for structurally related flavonoids using column chromatography techniques. This data can serve as a benchmark for optimizing the purification of this compound.

Flavonoid TypePurification MethodStationary PhaseEluent SystemPurity Achieved (%)Yield/Recovery (%)Reference
Total FlavonoidsMacroporous Resin Column ChromatographyAB-8 ResinStepwise gradient of ethanol (B145695) in water57.82 (from 12.14)84.93[1]
General FlavonoidsColumn ChromatographySilica (B1680970) Gel (230-400 mesh)Dichloromethane (B109758)/Methanol (B129727)/Water (70:30:1 v/v)Not specified17.90 (of flavonoid fraction)[2]
O-Methylated FlavonoidsColumn ChromatographySilica Gel (230-400 mesh)Dichloromethane/Methanol (9.8:0.2 v/v)High (implied)Quantitative[3]
Flavonoid GlycosidesPreparative RP-HPLCC18Acetonitrile/Water>957.3 mg/g of crude extract[4]

Experimental Protocols

The following protocols outline a general workflow for the extraction and purification of this compound from a plant matrix. The specific parameters may require optimization based on the starting material and the desired final purity.

Extraction of Crude Flavonoid Mixture

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Filter paper and funnel or centrifugation apparatus

Protocol:

  • Macerate the dried and powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. This process can be repeated to maximize extraction efficiency.

  • Filter or centrifuge the mixture to separate the methanol extract from the solid plant residue.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • To remove nonpolar impurities such as fats and chlorophylls, perform a liquid-liquid partition of the concentrated methanol extract against n-hexane. The flavonoid-rich fraction will remain in the methanol phase.

  • Evaporate the methanol phase to dryness to obtain the crude flavonoid extract.

Purification by Silica Gel Column Chromatography

Objective: To separate this compound from other compounds in the crude extract based on polarity.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes

  • Rotary evaporator

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude flavonoid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity using a gradient system. A common eluent system for separating methoxyflavones is a gradient of n-hexane and ethyl acetate, or dichloromethane and methanol.

    • Suggested Gradient (Hexane-EtOAc): Start with 100% n-hexane, and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Suggested Gradient (DCM-MeOH): Start with 100% dichloromethane and gradually introduce methanol (e.g., 99:1, 98:2, 95:5).[3]

  • Fraction Collection: Collect the eluate in separate fractions of a defined volume.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Use a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) to develop the plate. Visualize the spots under a UV lamp (at 254 nm and 365 nm). Fractions containing the same compound will show spots with the same retention factor (Rf).

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

(Optional) Further Purification by Preparative HPLC

For achieving very high purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column is often suitable for flavonoid separation.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

experimental_workflow plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration/Centrifugation extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 partition n-Hexane Partition concentration1->partition concentration2 Rotary Evaporation partition->concentration2 crude_extract Crude Flavonoid Extract concentration2->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling concentration3 Rotary Evaporation pooling->concentration3 pure_compound Purified this compound concentration3->pure_compound

Caption: General workflow for the purification of this compound.

Potential Signaling Pathway Modulation by Related Flavonoids

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, related biflavonoids like amentoflavone (B1664850) have been shown to influence key cellular signaling cascades involved in inflammation and cancer.[5][6][7][8][9] The following diagram depicts a simplified representation of the NF-κB signaling pathway, a common target of flavonoids.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α tlr4 TLR4/TNFR lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_complex NF-κB (p65/p50) ikb->nfkb_complex releases nfkb_p65 p65 nfkb_p50 p50 nfkb_nucleus NF-κB (p65/p50) nfkb_complex->nfkb_nucleus translocates flavonoid Amentoflavone (related flavonoid) flavonoid->ikk inhibits dna DNA nfkb_nucleus->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Inhibition of the NF-κB signaling pathway by related flavonoids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid that has garnered interest within the scientific community. Accurate and reliable quantification of this compound is essential for various research and development applications, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase HPLC method is designed to offer the necessary sensitivity, accuracy, and precision for the reliable quantification of this compound.

While a specific validated method for this compound is not widely published, this protocol has been developed based on established methods for analogous flavonoid compounds.

Experimental Protocol

Sample Preparation

The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing interfering substances.

Protocol:

  • Grinding: If the sample is a solid material (e.g., plant tissue), it should be dried to a constant weight and then finely ground to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh an appropriate amount of the powdered sample.

    • Transfer the sample to a suitable extraction vessel.

    • Add a measured volume of an appropriate extraction solvent (e.g., 80% methanol).

    • Employ a suitable extraction technique such as ultrasonic-assisted extraction for approximately 30 minutes at room temperature.[1]

  • Filtration: After extraction, filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient 0-30 min, linear gradient from 20% A to 80% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: These conditions are a starting point and may require optimization for specific sample matrices.

Data Presentation

The following tables represent typical quantitative data obtained during the validation of an HPLC method for a flavonoid compound similar to this compound.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Table 2: Method Validation Parameters
ParameterTypical Result
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 95 - 105%
Specificity No interference at the retention time of the analyte

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Grinding Grinding of Sample Extraction Ultrasonic Extraction with 80% Methanol Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection (10 µL) Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Figure 1: HPLC Analysis Workflow for this compound.

Method Validation Logical Relationship

G Figure 2: Logical Relationship of Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Figure 2: Logical Relationship of HPLC Method Validation Parameters.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4'-O-Methylatalantoflavone, a naturally derived flavonoid of interest in medicinal chemistry and drug discovery. Due to the current lack of publicly available experimental NMR data for this specific compound, this guide presents a predicted, high-fidelity NMR dataset based on extensive analysis of structurally similar flavonoids. This includes tabulated ¹H and ¹³C NMR data with assignments. Furthermore, comprehensive, standardized protocols for sample preparation and NMR data acquisition are provided to ensure reproducible and high-quality results. Visual workflows and diagrams are included to facilitate a deeper understanding of the experimental and analytical processes.

Introduction to this compound

This compound is a prenylated flavonoid, a class of compounds known for their diverse biological activities. The structural elucidation of such molecules is fundamental to understanding their structure-activity relationships (SAR) and for quality control in synthetic and natural product chemistry. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules like this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values and substituent effects observed in analogous flavonoid structures. The numbering scheme used for the assignments is shown in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.65s-
H-2'7.35d8.5
H-3'6.95d8.5
H-5'6.95d8.5
H-6'7.35d8.5
H-66.40s-
H-86.20s-
4'-OCH₃3.85s-
7-OH13.20s-
1''-H3.30d7.0
2''-H5.25t7.0
4''-H (CH₃)1.80s-
5''-H (CH₃)1.70s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

CarbonChemical Shift (δ, ppm)
C-2164.5
C-3103.0
C-4182.0
C-4a105.0
C-5161.5
C-698.5
C-7165.0
C-894.0
C-8a157.5
C-1'123.0
C-2'128.0
C-3'114.0
C-4'160.0
C-5'114.0
C-6'128.0
4'-OCH₃55.5
C-1''22.0
C-2''122.5
C-3''132.0
C-4''25.8
C-5''17.9

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality NMR spectra of flavonoid compounds like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for flavonoids.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, modern NMR spectrometers can reference the residual solvent peak.

NMR Data Acquisition
  • Spectrometer Setup:

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: A typical spectral width for organic molecules is 0-220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more), depending on the sample concentration.

  • 2D NMR Experiments (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Peak Picking and Assignment: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the corresponding nuclei in the molecule.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1D (¹H, ¹³C) and 2D NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integrate and Assign Peaks I->J K Structure Elucidation J->K L Data Reporting K->L chemical_structure cluster_structure This compound C2 2 C3 3 C1p 1' C4 4 O_C4 O C4a 4a C8a 8a C5 5 C6 6 C1pp 1'' C7 7 OH_C7 OH C8 8 O1 O1 C2p 2' C3p 3' C4p 4' C5p 5' OCH3_C4p OCH3 C6p 6' C2pp 2'' C3pp 3'' C4pp 4'' (CH3) C5pp 5'' (CH3)

Application Notes & Protocols for the Mass Spectrometry (MS) Analysis of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 4'-O-Methylatalantoflavone, a naturally occurring methylated flavonoid, using liquid chromatography coupled with mass spectrometry (LC-MS). The protocols outlined below are based on established methodologies for the analysis of flavonoids and are intended to serve as a starting point for researchers.[1][2]

Introduction

This compound belongs to the flavonoid class of polyphenolic compounds, which are widely distributed in the plant kingdom.[3] Flavonoids, including their methylated derivatives, have garnered significant scientific interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.[3][4][5] Methylated flavonoids, in particular, may exhibit enhanced bioavailability and distinct biological activities compared to their hydroxylated counterparts.[4]

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and quantification of flavonoids in complex mixtures due to its high sensitivity and selectivity.[1][2] This application note details the protocols for the extraction, separation, identification, and quantification of this compound from a sample matrix.

Experimental Protocols

The choice of extraction method depends on the sample matrix. For plant materials, a solid-liquid extraction is commonly employed.

Protocol: Methanolic Extraction from Plant Material

  • Homogenization: Weigh 1 gram of dried and powdered plant material.

  • Extraction: Add 10 mL of 80% methanol (B129727) to the sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an amber vial.

  • Storage: Store the extract at -20°C until LC-MS analysis.

An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for optimal separation.

Table 1: UHPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurements and structural elucidation. For quantitative analysis, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is preferred for its high sensitivity and specificity.[6]

Table 2: Mass Spectrometry Parameters (Q-TOF for Identification)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Scan Range (MS1) m/z 100 - 1000
Collision Energy (MS/MS) Ramped from 10 to 40 eV

Table 3: Mass Spectrometry Parameters (QQQ for Quantification - MRM Mode)

ParameterValue
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Dwell Time 100 ms
Precursor Ion (m/z) To be determined from initial analysis
Product Ions (m/z) To be determined from MS/MS fragmentation
Collision Energy To be optimized for each transition

Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound.

Protocol: Quantitative Analysis

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 4: Hypothetical Quantitative Data for this compound

Sample IDRetention Time (min)Peak AreaConcentration (ng/mL)
Standard 15.2115,23410
Standard 25.2176,17050
Standard 35.21151,987100
Sample A5.2298,54364.7
Sample B5.2145,67830.0

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plant Material homogenization Homogenization sample->homogenization extraction Methanolic Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc UHPLC Separation filtration->lc ms MS Detection (Q-TOF/QQQ) lc->ms identification Identification (Accurate Mass & Fragmentation) ms->identification quantification Quantification (MRM & Calibration Curve) ms->quantification fragmentation_pathway parent [M+H]+ (Precursor Ion) frag1 [M+H - •CH3]+ parent->frag1 - •CH3 frag2 [M+H - CO]+ parent->frag2 - CO frag3 RDA Fragment 1 parent->frag3 RDA frag4 RDA Fragment 2 parent->frag4 RDA signaling_pathway flavonoid This compound sting STING flavonoid->sting Agonist? tbk1 TBK1 sting->tbk1 irf3 IRF3 tbk1->irf3 Phosphorylation ifn Type I Interferons irf3->ifn Transcription

References

Application Note: Quantification of 4'-O-Methylatalantoflavone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid that has garnered scientific interest for its potential biological activities. Found in plants such as Atalantia buxifolia, accurate quantification of this compound is crucial for phytochemical analysis, standardization of herbal extracts, and pharmacokinetic studies in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in plant extracts and other matrices. The described method is suitable for routine quality control and research applications.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Quantification is performed by monitoring the UV absorbance at the maximum wavelength (λmax) of this compound and comparing the peak area to a calibration curve generated from reference standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (analytical grade)

  • Dried and powdered plant material (e.g., Atalantia buxifolia) or sample matrix

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Sonication bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

3. Sample Preparation: Extraction from Plant Material

  • Accurately weigh approximately 1 gram of dried, powdered plant material.

  • Transfer the powder to a suitable extraction vessel (e.g., a 50 mL conical tube).

  • Add 20 mL of methanol to the vessel.

  • Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

5. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by measuring the UV spectrum of the reference standard (typically in the range of 250-380 nm for flavonoids).

6. Method Validation Parameters (Representative Data)

The following table summarizes the expected performance characteristics for a validated HPLC-UV method for a flavonoid similar to this compound.[1] These parameters should be established during method validation.

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.15 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL
Precision (Intra-day RSD)< 3%
Accuracy (% Recovery)97.0 - 105.1%

Alternative Protocol: UPLC-MS/MS for Higher Sensitivity

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or trace-level quantification, a UPLC-MS/MS method is recommended.

1. UPLC-MS/MS Conditions

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 2 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing the reference standard. For a molecule with a molecular weight of 350.36, a potential precursor ion [M+H]⁺ would be m/z 351.3. Product ions would be determined experimentally.

2. Method Validation Parameters (Representative Data for UPLC-MS/MS)

The following table summarizes the expected performance characteristics for a UPLC-MS/MS method for a similar flavonoid.[1]

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantitation (LOQ)~1-10 ng/mL
Precision (Intra-day RSD)< 10%
Accuracy (% Recovery)90.9 - 125.4%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Plant Material extract Solvent Extraction (Methanol & Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_vial HPLC Vial filter->hplc_vial injection HPLC Injection separation C18 Column Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

analytical_logic cluster_standards Standard Preparation cluster_calibration Calibration and Quantification stock Stock Solution (1 mg/mL) working Working Standards (Serial Dilution) stock->working cal_curve Generate Calibration Curve (Peak Area vs. Concentration) working->cal_curve quantify Quantify Sample (Interpolate from Curve) cal_curve->quantify sample_peak Measure Peak Area of Sample sample_peak->quantify

Caption: Logical relationship for quantification using a calibration curve.

References

Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid, a class of polyphenolic compounds known for a wide array of biological activities. Flavonoids have demonstrated potential as antioxidant, anti-inflammatory, cytotoxic, and apoptosis-inducing agents.[1] Methylation of flavonoids can enhance their metabolic stability and membrane transport, potentially increasing their bioavailability and efficacy.[2][3] Given the limited specific data on this compound, a systematic evaluation of its biological effects using cell-based assays is crucial for elucidating its therapeutic potential.

These application notes provide a comprehensive guide to a panel of cell-based assays for characterizing the cytotoxic, anti-inflammatory, antioxidant, and apoptosis-inducing activities of this compound. Detailed protocols for each assay are provided to ensure reproducibility and accuracy in a research setting.

Data Presentation: Summary of this compound Activity

The following tables summarize hypothetical quantitative data for the activity of this compound in various cell-based assays. This data is representative of typical flavonoid activity and serves as an example for data presentation.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
A549 (Human Lung Carcinoma)MTT4835.2
MCF-7 (Human Breast Cancer)MTT4842.8
RAW 264.7 (Murine Macrophage)MTT24> 100
PBMC (Human Peripheral Blood Mononuclear Cells)MTT24> 100

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Production Inhibition (%)IL-6 Production Inhibition (%)
18.5 ± 1.25.1 ± 0.96.3 ± 1.1
525.3 ± 2.818.9 ± 2.122.4 ± 2.5
1048.7 ± 4.140.2 ± 3.545.8 ± 3.9
2572.1 ± 5.565.7 ± 4.870.1 ± 5.2
5085.4 ± 6.378.9 ± 5.982.3 ± 6.1

Table 3: Antioxidant and Apoptotic Activity of this compound in A549 Cells

Concentration (µM)Intracellular ROS Reduction (%)Caspase-3 Activity (Fold Increase)Apoptotic Cells (%) (Annexin V-FITC)
1015.2 ± 2.11.2 ± 0.18.9 ± 1.3
2538.6 ± 3.52.5 ± 0.325.4 ± 2.8
5065.1 ± 5.24.8 ± 0.552.1 ± 4.7

Experimental Workflow

The following diagram outlines a general workflow for evaluating the biological activities of this compound.

G start Cancer & Normal Cell Lines compound Treat with this compound (Dose and Time Course) start->compound mtt MTT Assay (Cell Viability/IC₅₀) compound->mtt anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) mtt->anti_inflammatory antioxidant Antioxidant Assay mtt->antioxidant apoptosis Apoptosis Assays mtt->apoptosis no_assay Nitric Oxide (Griess Assay) anti_inflammatory->no_assay cytokine_assay TNF-α & IL-6 (ELISA) anti_inflammatory->cytokine_assay ros_assay Intracellular ROS (DCFH-DA) antioxidant->ros_assay caspase_assay Caspase-3 Activity apoptosis->caspase_assay annexin_assay Annexin V/PI Staining apoptosis->annexin_assay

General experimental workflow for assessing this compound activity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]

  • Materials:

    • This compound

    • Cell lines (e.g., A549, MCF-7, RAW 264.7, PBMCs)

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[2]

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in each well with 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 24 or 48 hours).

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide, TNF-α, and IL-6 Measurement

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Materials:

    • RAW 264.7 cells

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent System for Nitric Oxide (NO) detection

    • ELISA kits for TNF-α and IL-6 quantification[6][7]

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants for analysis.

    • Nitric Oxide (NO) Assay (Griess Test):

      • Mix 50 µL of supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a new 96-well plate.[1]

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm.

      • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

    • TNF-α and IL-6 ELISA:

      • Perform the ELISA according to the manufacturer's instructions for the specific kits.[6]

      • Briefly, coat a 96-well plate with capture antibody, add supernatants and standards, followed by detection antibody, streptavidin-HRP, and substrate solution.

      • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.

Antioxidant Activity: Intracellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies the intracellular antioxidant capacity of this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8]

  • Materials:

    • Target cells (e.g., A549)

    • This compound

    • DCFH-DA (10 mM stock in DMSO)

    • H₂O₂ (positive control)

    • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Black 96-well plate

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a black 96-well plate and allow them to adhere overnight.

    • Wash the cells twice with warm PBS or HBSS.

    • Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[9]

    • Wash the cells twice with warm PBS or HBSS to remove excess probe.

    • Treat the cells with this compound for the desired time.

    • Induce oxidative stress by adding a pro-oxidant like H₂O₂ (optional, depending on the experimental design).

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]

    • Normalize the fluorescence to the cell number or protein concentration.

Apoptosis Assessment: Caspase-3 Activity and Annexin V-FITC Staining

These assays determine if this compound induces apoptosis. The caspase-3 assay measures the activity of a key executioner caspase, while Annexin V staining detects an early marker of apoptosis.[11]

  • 4.1. Fluorometric Caspase-3 Activity Assay

    • Materials:

      • Target cells (e.g., A549)

      • This compound

      • Fluorometric Caspase-3 Assay Kit (containing DEVD-AFC substrate)

      • Cell lysis buffer

      • Black 96-well plate

      • Fluorometer

    • Protocol:

      • Seed cells in a 6-well plate and treat with this compound for the desired time.

      • Harvest and lyse the cells according to the kit manufacturer's protocol.[12]

      • Centrifuge the lysates to pellet debris and collect the supernatant.

      • Add cell lysate to a black 96-well plate.

      • Add the caspase-3 substrate (DEVD-AFC) and reaction buffer.[13]

      • Incubate for 1-2 hours at 37°C, protected from light.

      • Measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

      • Quantify caspase-3 activity relative to a control and express as fold increase.

  • 4.2. Annexin V-FITC/Propidium Iodide (PI) Staining

    • Materials:

      • Target cells (e.g., A549)

      • This compound

      • Annexin V-FITC Apoptosis Detection Kit[14]

      • Flow cytometer

    • Protocol:

      • Seed cells and treat with this compound as described above.

      • Harvest both adherent and floating cells.

      • Wash the cells twice with cold PBS.[15]

      • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

      • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14]

      • Incubate for 15 minutes at room temperature in the dark.

      • Add 400 µL of 1X Binding Buffer to each tube.

      • Analyze the cells by flow cytometry within one hour.

      • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways Modulated by Flavonoids

Flavonoids often exert their biological effects by modulating key intracellular signaling pathways. Below are diagrams of pathways potentially affected by this compound.

G cluster_nfkb NF-κB Signaling Pathway tnf TNF-α / IL-1 receptor Receptor tnf->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb nfkb NF-κB (p50/p65) ikb->nfkb nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp compound This compound compound->ikk

Inhibition of the NF-κB signaling pathway by this compound.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway gf Growth Factors rtk RTK gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->pi3k compound->akt

Inhibition of the PI3K/Akt/mTOR survival pathway.

G cluster_mapk MAPK Signaling Pathway stress Stress / Mitogens receptor Receptor stress->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (c-Jun, c-Fos) erk->transcription response Proliferation, Inflammation transcription->response compound This compound compound->erk

Modulation of the MAPK signaling cascade.

References

Application Notes & Protocols for 4'-O-Methylatalantoflavone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of 4'-O-Methylatalantoflavone, a naturally occurring flavonoid. The protocols outlined below are designed to assess its anti-cancer and anti-inflammatory properties, focusing on its mechanism of action through key cellular signaling pathways.

I. Introduction

This compound belongs to the flavone (B191248) subclass of flavonoids, a diverse group of plant-derived polyphenolic compounds.[1] Flavonoids are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor characteristics.[2] Many flavonoids exert their effects by modulating critical cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt/mTOR pathways, which are often dysregulated in diseases like cancer and chronic inflammatory conditions.[2][3] Given its structural similarity to other biologically active flavones, it is hypothesized that this compound may possess significant anti-cancer and anti-inflammatory efficacy. The following experimental design provides a systematic approach to validate this hypothesis.

II. Experimental Objectives

  • To evaluate the cytotoxic effects of this compound on various cancer cell lines.

  • To determine the anti-inflammatory activity of this compound in a macrophage model of inflammation.

  • To elucidate the molecular mechanisms underlying the biological activities of this compound, with a focus on the NF-κB and PI3K/Akt signaling pathways.

III. Data Presentation: Summary of Anticipated Quantitative Data

The following tables are structured to organize the quantitative data that will be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Breast CancerMCF-7
MDA-MB-231
Lung CancerA549
LeukemiaMOLT-4
Prostate CancerPC-3
Colon CancerHCT116
Positive ControlDoxorubicin

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
Positive ControlDexamethasone (1 µM) + LPS

Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Vehicle Control-
LPS (1 µg/mL)-100
This compound + LPS1
5
10
25
Positive ControlL-NAME (100 µM) + LPS

IV. Experimental Protocols

This protocol determines the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, MOLT-4) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines.

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[5]

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the treated groups to the LPS-stimulated control group.

This protocol measures the effect of this compound on NO production, a key inflammatory mediator.

  • Cell Culture and Treatment: Follow the same cell culture, pre-treatment, and LPS stimulation steps as in Protocol 2.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay Procedure: Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.

This protocol investigates the effect of this compound on key proteins in the NF-κB and PI3K/Akt signaling pathways.

  • Cell Lysis: After treatment (with or without LPS stimulation), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • NF-κB Pathway: Phospho-IκBα, IκBα, Phospho-p65, p65.

      • PI3K/Akt Pathway: Phospho-Akt, Akt, Phospho-mTOR, mTOR.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

V. Visualizations: Diagrams of Workflows and Signaling Pathways

G cluster_0 In Vitro Anti-Cancer Assessment cluster_1 In Vitro Anti-Inflammatory Assessment cluster_2 Mechanism of Action Analysis CancerCells Cancer Cell Lines (MCF-7, A549, etc.) Treatment Treat with this compound (0.1-100 µM) CancerCells->Treatment MTT MTT Assay (24, 48, 72h) Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Macrophages RAW 264.7 Macrophages Pretreatment Pre-treat with this compound Macrophages->Pretreatment LPS Stimulate with LPS (1 µg/mL) Pretreatment->LPS Assays Cytokine ELISA & Griess Assay LPS->Assays Results Measure TNF-α, IL-6, IL-1β, NO Assays->Results TreatedCells Treated Cells (Cancer or Macrophage) Lysis Cell Lysis & Protein Quantification TreatedCells->Lysis WesternBlot Western Blot Lysis->WesternBlot Analysis Analyze p-Akt, p-IκBα, p-p65 WesternBlot->Analysis

Caption: Overall experimental workflow for this compound research.

G cluster_NFkB NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P p65p50 p65/p50 IkB->p65p50 | Nucleus Nucleus p65p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Flavone This compound Flavone->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

G cluster_PI3K PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavone This compound Flavone->PI3K Inhibition Flavone->Akt Inhibition

References

Application Notes and Protocols for 4'-O-Methylatalantoflavone in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the dosage and concentration of 4'-O-Methylatalantoflavone for in vitro experiments is limited in publicly available scientific literature. The following application notes and protocols are based on data from structurally similar flavonoids, such as other O-methylated and 4'-substituted flavones. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific in vitro models.

Introduction

This compound is a naturally occurring flavonoid compound.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The methylation of flavonoids can influence their metabolic stability and bioavailability, potentially enhancing their therapeutic effects. These application notes provide a starting point for researchers investigating the in vitro effects of this compound.

Data Presentation: Recommended Concentration Ranges for Preliminary In Vitro Studies

The following table summarizes suggested starting concentration ranges for this compound in various in vitro assays, extrapolated from studies on related flavonoid compounds. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for each specific cell line and assay.

Assay TypeSuggested Concentration Range (µM)Cell Type ExamplesNotes
Cytotoxicity (e.g., MTT, XTT) 1 - 100 µMCancer cell lines (e.g., HeLa, MCF-7, A549), Normal cell lines (e.g., fibroblasts)A broad range is recommended for initial screening to determine the cytotoxic potential.
Anti-inflammatory Assays 0.1 - 50 µMMacrophages (e.g., RAW 264.7), Endothelial cellsLower concentrations are often effective for observing anti-inflammatory effects without inducing cytotoxicity.
Antioxidant Assays (Cell-based) 1 - 50 µMVarious cell lines susceptible to oxidative stressThe effective concentration will depend on the specific assay and the method of inducing oxidative stress.
Signaling Pathway Analysis (e.g., Western Blot, qPCR) 1 - 50 µMRelevant cell lines for the pathway of interestConcentrations should ideally be non-toxic or minimally toxic to ensure observed effects are not due to cell death.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[3]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the general steps for investigating the effect of this compound on protein expression in a specific signaling pathway (e.g., PI3K/Akt/mTOR).

Materials:

  • This compound

  • Appropriate cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance (570 nm) formazan_solubilization->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Postulated Signaling Pathway Modulation by Flavonoids

Many flavonoids have been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Flavonoid This compound (Hypothesized) Flavonoid->PI3K inhibits? Flavonoid->Akt inhibits? Flavonoid->mTORC1 inhibits?

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols: Solubility of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to understanding and determining the solubility of 4'-O-Methylatalantoflavone, a naturally occurring flavonoid. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a predicted solubility profile based on the general characteristics of flavonoids. Furthermore, a detailed experimental protocol using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis is provided to enable researchers to determine its solubility in various solvents. This guide is intended to be a valuable resource for studies involving this compound in drug discovery, formulation development, and other research applications.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Therefore, a thorough understanding of the solubility of this compound in different solvents is essential for its development as a potential therapeutic agent.

Predicted Solubility Profile

Based on the general principles of flavonoid chemistry, a predicted solubility profile for this compound can be extrapolated. Flavonoids' solubility is largely dependent on the polarity of the solvent and the structure of the flavonoid itself.

  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): Flavonoids are generally soluble in alcohols like methanol and ethanol. The hydroxyl groups in these solvents can form hydrogen bonds with the polar functional groups of the flavonoid.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone. These solvents can effectively solvate the flavonoid molecule.

  • Non-Polar Solvents (e.g., Hexane, Chloroform): The solubility in non-polar solvents is generally lower for flavonoids, but the presence of the methyl group in this compound may slightly enhance its solubility in less polar solvents like chloroform (B151607) compared to its unmethylated counterpart.

  • Aqueous Solutions: The solubility of most flavonoids in water is low. The solubility in aqueous solutions can be pH-dependent.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Polar Protic
Methanol
Ethanol
Water (pH 7.4)
Polar Aprotic
DMSO
DMF
Acetone
Acetonitrile
Non-Polar
Chloroform
Hexane

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

This protocol details the determination of the thermodynamic solubility of this compound using the shake-flask method, followed by concentration analysis via UV-Vis spectrophotometry.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Pipettes

Preparation of Standard Solutions
  • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

Experimental Procedure
  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter. Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

  • Concentration Measurement: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation: Determine the concentration of this compound in the saturated solution using the calibration curve. Account for the dilution factor to calculate the final solubility.

Experimental Workflow Diagram

experimental_workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess this compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent prep_vial Combine in Sealed Vial prep_solvent->prep_vial shake Shake at Constant Temperature (24-48 hours) prep_vial->shake Start Equilibration centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge End Equilibration filter Filter Supernatant (0.22 µm filter) centrifuge->filter Collect Supernatant dilute Dilute Sample filter->dilute measure Measure Absorbance (UV-Vis) dilute->measure calculate Calculate Solubility from Calibration Curve measure->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Application Notes and Protocols for 4'-O-Methylatalantoflavone Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, storage, and in vitro use of 4'-O-Methylatalantoflavone powder. The information is curated for researchers in pharmacology, cell biology, and drug discovery.

Product Information

PropertyValue
IUPAC Name 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
CAS Number 437-64-9
Appearance Pale yellow to yellow crystalline powder
Purity ≥98% (by HPLC)

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound powder. As a flavonoid, it is susceptible to degradation by light, heat, and oxidation.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile or latex gloves should be worn at all times to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are required to protect from airborne powder.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For handling large quantities or if there is a risk of aerosolization, a dust mask or a respirator is recommended.

Storage Conditions

To ensure long-term stability, this compound powder should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation. Flavonoid degradation increases with temperature.
Light Protect from light (amber vial or stored in the dark)Flavonoids are often photosensitive and can degrade upon exposure to UV or visible light.[1]
Atmosphere Inert gas (Argon or Nitrogen) is recommended for long-term storagePrevents oxidation, a common degradation pathway for phenolic compounds.
Container Tightly sealed, airtight containerPrevents moisture absorption, which can lead to hydrolysis and microbial growth.

Short-term storage (up to 1 week): The powder can be stored at 4°C, protected from light.

Stock Solution Preparation and Storage

Solvent Selection: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro experiments.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.84 mg of the powder.

  • Add the appropriate volume of sterile, anhydrous DMSO. For 2.84 mg, add 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) can be applied to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.

Storage of Stock Solutions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CEnsures stability for several months.
Light Protect from light (amber vials)Prevents photodegradation of the compound in solution.
Freeze-Thaw Cycles AvoidRepeated freezing and thawing can lead to degradation and precipitation.

Experimental Protocols

The following are detailed protocols for common in vitro assays involving this compound.

Cell Culture and Treatment

This protocol outlines the general procedure for treating adherent cell lines with this compound.

Materials:

  • Adherent cells (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution of this compound. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or RT-qPCR.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways, such as the NF-κB and MAPK pathways.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Based on studies of structurally similar flavonoids, this compound is anticipated to exert anti-inflammatory effects by modulating key signaling pathways.

Proposed Anti-Inflammatory Signaling Pathway

This compound likely inhibits the inflammatory response by targeting the NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli like lipopolysaccharide (LPS).[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK JNK JNK MyD88->JNK p38 p38 MyD88->p38 IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases p-p65 p-p65 NF-κB (p65/p50)->p-p65 p-JNK p-JNK JNK->p-JNK p-p38 p-p38 p38->p-p38 p-IκBα p-IκBα NF-κB_nucleus NF-κB (p65/p50) p-p65->NF-κB_nucleus translocates 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone->IKK 4-O-Methylatalantoflavone->JNK 4-O-Methylatalantoflavone->p38 Inflammatory Genes Inflammatory Genes NF-κB_nucleus->Inflammatory Genes activates transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines

Caption: Proposed mechanism of this compound in inhibiting LPS-induced inflammation.

Experimental Workflow for Investigating Anti-Inflammatory Effects

The following workflow illustrates the sequence of experiments to characterize the anti-inflammatory properties of this compound.

G cluster_workflow Experimental Workflow A Prepare this compound stock solution in DMSO D Pre-treat cells with non-toxic concentrations of the compound A->D B Seed RAW 264.7 macrophages in culture plates C Determine non-toxic concentration range (MTT Assay) B->C C->D E Stimulate cells with LPS D->E F Measure pro-inflammatory cytokine production (ELISA or RT-qPCR) E->F G Analyze key signaling proteins (Western Blot for p-p65, p-JNK, p-p38) E->G H Data Analysis and Conclusion F->H G->H

Caption: Workflow for studying the anti-inflammatory effects of this compound.

Concluding Remarks

This compound is a promising flavonoid for research in inflammation and potentially other therapeutic areas. Due to the limited availability of data specific to this compound, the provided protocols and stability information are based on established knowledge of similar flavonoid compounds. Researchers are advised to perform their own validation experiments to determine the optimal conditions for their specific applications. Careful handling and appropriate storage are paramount to ensure the quality and reliability of experimental results.

References

Application Notes and Protocols for the Use of 4'-O-Methylatalantoflavone as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid compound. Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. While extensive research has been conducted on various flavonoids, this compound remains a less-studied molecule, presenting a valuable opportunity for novel discoveries in cellular and molecular biology.

These application notes provide a comprehensive guide for researchers interested in investigating the biological activities of this compound. The protocols detailed below are based on established methodologies for studying flavonoids and are intended to serve as a robust starting point for characterizing the effects of this specific compound on cellular processes.

Disclaimer: As of the latest literature review, specific quantitative data, such as IC50 values for this compound, are not widely available in published research. The data presented in the tables below are derived from studies on structurally related methoxyflavones and flavanones and are provided for illustrative and comparative purposes. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise effective concentrations of this compound for their specific experimental systems.

Data Presentation: Efficacy of Related Flavonoids

To provide a contextual framework, the following tables summarize the cytotoxic and anti-inflammatory activities of flavonoids structurally similar to this compound.

Table 1: Cytotoxicity of Structurally Related Flavonoids in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)
4'-MethoxyflavanoneMCF-7Breast Cancer35.248
4'-MethoxyflavanoneHeLaCervical Cancer42.148
LuteolinA549Lung Cancer45.2Not Specified
AcacetinPC-3Prostate Cancer25.048
AcacetinHepG2Liver Cancer30.048

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

CompoundCell ModelParameter MeasuredIC50 Value (µM)
4'-MethoxyflavanoneRAW 264.7 MacrophagesNitric Oxide (NO) Production25.0
LuteolinRAW 264.7 MacrophagesNitric Oxide (NO) Production12.5
AcacetinRAW 264.7 MacrophagesNitric Oxide (NO) Production15.0

Experimental Protocols

The following protocols provide detailed methodologies for assessing the cytotoxic and anti-inflammatory properties of this compound and for elucidating its mechanism of action.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the curve.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3/4/5 seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_treatment Incubate 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

MTT Assay Experimental Workflow.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This protocol investigates the effect of this compound on key protein phosphorylation in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a predetermined time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection:

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

Western_Blot_Workflow cell_treatment Cell Treatment with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Protein Transfer to PVDF sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection analysis Data Analysis detection->analysis

Western Blot Experimental Workflow.
Protocol 3: Measurement of Nitric Oxide Production using Griess Assay

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis:

  • Calculate the concentration of nitrite in each sample using the standard curve.

  • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Based on studies of related compounds, this compound may potentially influence the following pathways:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Flavonoid This compound (Potential Inhibition) Flavonoid->PI3K Flavonoid->Akt

Potential Inhibition of the PI3K/Akt Signaling Pathway.

MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade Stimuli Growth Factors, Stress MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Cellular_Response Proliferation, Apoptosis, Inflammation Transcription_Factors->Cellular_Response Regulates Flavonoid This compound (Potential Inhibition) Flavonoid->MAPKK Flavonoid->MAPK NFkB_Pathway cluster_stimuli_nfkb Inflammatory Stimuli cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus LPS LPS IKK IKK LPS->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_p->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation Flavonoid This compound (Potential Inhibition) Flavonoid->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Application Notes and Protocols: CRISPR-Cas9 Screening with 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: CRISPR-Cas9 Screening with 4'-O-Methylatalantoflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring flavonoid that, like other members of the flavone (B191248) family, is presumed to possess significant biological activity. Flavonoids are known to modulate various cellular signaling pathways, including those involved in apoptosis, inflammation, and cell proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[1][2][3] The precise mechanism of action and the genetic dependencies created by this compound, however, remain to be fully elucidated.

CRISPR-Cas9 genome-wide screening is a powerful and unbiased approach for identifying genes that influence a specific biological phenotype.[4][5] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations sensitize or impart resistance to a compound of interest. This application note provides a comprehensive, albeit hypothetical, framework for conducting a pooled CRISPR-Cas9 knockout screen to uncover the genetic determinants of cellular response to this compound. The protocols and data presented herein are based on established CRISPR screening methodologies and the known activities of similar flavonoid compounds.[6][7][8]

Hypothetical Research Objective

To identify and validate genes whose loss-of-function sensitizes cancer cells to the cytotoxic effects of this compound, thereby revealing its mechanism of action and potential combination therapy targets.

Data Presentation

Table 1: sgRNA Library Specifications (Example)
ParameterSpecification
Library NameGeCKO v2 Human Library (Example)
OrganismHomo sapiens
Number of Genes Targeted19,050
Number of sgRNAs123,411
sgRNAs per Gene6
Control sgRNAs1,000 (non-targeting)
Vector BackboneLentiCRISPRv2
Selectable MarkerPuromycin (B1679871)
Table 2: CRISPR Screen Parameters (Example)
ParameterValue
Cell LineA549 (Human Lung Carcinoma) with stable Cas9 expression
Multiplicity of Infection (MOI)0.3
Library Representation>500 cells per sgRNA
This compound Conc.10 µM (IC20 at Day 14)
Treatment Duration14 days
Replicates3 (Vehicle) / 3 (Treated)
Sequencing PlatformIllumina NextSeq 500
Table 3: Summary of Screening Hits (Hypothetical Data)
Gene SymbolDescriptionLog2 Fold Change (Treated vs. Vehicle)p-value
Top Sensitizing Hits
KEAP1Kelch-like ECH-associated protein 1-3.21.2e-8
PIK3R1Phosphoinositide-3-kinase regulatory subunit 1-2.85.6e-7
AKT1AKT serine/threonine kinase 1-2.59.1e-6
MTORMechanistic target of rapamycin (B549165) kinase-2.13.4e-5
Top Resistance Hits
BAXBCL2 associated X, apoptosis regulator+2.98.5e-7
CASP3Caspase 3+2.24.3e-6
Table 4: Secondary Validation Results (Hypothetical Data)
Gene KnockoutValidation MethodResult
KEAP1Individual sgRNA knockout & Viability Assay45% decrease in IC50 of this compound
PIK3R1Individual sgRNA knockout & Viability Assay38% decrease in IC50 of this compound
BAXIndividual sgRNA knockout & Viability Assay60% increase in IC50 of this compound

Experimental Protocols

This section details the methodology for a pooled CRISPR-Cas9 knockout screen.

Cell Line Preparation and Cas9 Activity Assay
  • Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., A549 human lung carcinoma).

  • Stable Cas9 Expression: Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease (e.g., lentiCas9-Blast). Select for a stable, polyclonal population using the appropriate antibiotic (e.g., blasticidin).

  • Cas9 Activity Validation: Confirm Cas9 activity using a functional assay, such as the GFP-to-BFP conversion assay, to ensure efficient gene editing in the cell line.

Lentiviral Library Production
  • Plasmid Amplification: Amplify the pooled sgRNA library plasmid (e.g., GeCKO v2) in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.

  • Transfection: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

  • Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Viral Titer Determination: Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the viral supernatant. After 2-3 days of selection with puromycin, count the viable cells to calculate the titer in transducing units per mL (TU/mL).[8]

Pooled CRISPR Screen
  • Library Transduction: Plate the Cas9-expressing A549 cells at a density that ensures a minimum of 500-1000 cells per sgRNA in the library.[8] Transduce the cells with the pooled sgRNA library at a low MOI of approximately 0.3 to ensure that most cells receive a single sgRNA.[8]

  • Antibiotic Selection: At 24 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. Maintain puromycin selection for 2-3 days until a non-transduced control plate shows complete cell death.

  • Initial Sample Collection (Day 0): After selection, harvest a representative population of cells to serve as the Day 0 reference sample. This sample is crucial for determining the initial sgRNA distribution.

  • Compound Treatment: Split the remaining cells into two arms: a vehicle control group (e.g., DMSO) and a this compound treatment group. Each arm should have at least three biological replicates. Culture the cells for the predetermined duration (e.g., 14 days), ensuring that library representation is maintained during passaging.

  • Final Sample Collection: At the end of the treatment period, harvest the cells from all replicates.

Genomic DNA Extraction and Next-Generation Sequencing (NGS)
  • gDNA Extraction: Extract genomic DNA (gDNA) from the Day 0 and final time-point cell pellets using a gDNA extraction kit suitable for large cell numbers.

  • sgRNA Amplification: Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first PCR amplifies the region, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.

  • Sequencing: Pool the barcoded PCR products and perform deep sequencing on an Illumina platform (e.g., NextSeq 500) to determine the read counts for each sgRNA in every sample.

Data Analysis
  • Read Count Normalization: Normalize the raw sgRNA read counts to reads per million for each sample.

  • Log-Fold Change Calculation: Calculate the log2-fold change (LFC) of each sgRNA by comparing its abundance in the final time-point samples (treatment and vehicle) to the Day 0 sample.

  • Hit Identification: Use statistical packages like MAGeCK to identify genes that are significantly enriched or depleted in the this compound-treated samples compared to the vehicle controls. Genes with significantly depleted sgRNAs are potential sensitizing hits, while those with enriched sgRNAs are potential resistance hits.

Visualizations

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis A 1. Amplify sgRNA Library Plasmid B 2. Package into Lentivirus A->B C 3. Titer Lentiviral Library B->C D 4. Prepare Cas9-Expressing Cells C->D E 5. Transduce Cells at low MOI (0.3) D->E F 6. Puromycin Selection E->F G 7. Collect 'Day 0' Reference Sample F->G H 8. Split into Treatment Arms (Vehicle vs. Compound) G->H I 9. Culture for 14 Days H->I J 10. Harvest Final Samples I->J K 11. Extract Genomic DNA J->K L 12. PCR Amplify sgRNA Cassettes K->L M 13. Next-Generation Sequencing (NGS) L->M N 14. Analyze sgRNA Abundance M->N O 15. Identify Sensitizing and Resistance Gene Hits N->O

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Flavone This compound (Hypothesized) Flavone->PI3K Inhibits Flavone->AKT Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid.[1] Flavonoids as a class are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The substitution patterns on the flavonoid scaffold, such as methylation, can significantly influence their bioavailability and biological efficacy.[2][4] Given the therapeutic potential of flavonoids, high-throughput screening (HTS) assays are crucial for systematically evaluating the bioactivity of compounds like this compound and elucidating their mechanism of action.

These application notes provide detailed protocols for a panel of HTS assays relevant to the known activities of flavonoids. These assays can be employed to investigate the therapeutic potential of this compound in various disease areas.

Antioxidant Capacity Assessment using a DPPH Radical Scavenging Assay

Application Note:

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method for evaluating the antioxidant capacity of natural products.[5][6] This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. This protocol is adapted for a high-throughput 96-well or 384-well plate format, enabling the efficient screening of this compound for its radical scavenging activity.[5][6]

Experimental Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.[7]

    • Perform serial dilutions of the stock solution to create a concentration gradient for dose-response analysis.

  • Assay Procedure:

    • Add 2 µL of the compound dilutions to the wells of a 384-well microplate.

    • Prepare a fresh solution of DPPH in methanol.

    • Add 40 µL of the DPPH solution to each well.

    • Include positive controls (e.g., ascorbic acid, gallic acid) and negative controls (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

    • Assess the quality of the assay using metrics like the Z'-factor, with a value greater than 0.5 indicating an excellent assay.[6]

Data Presentation:

CompoundConcentration (µM)% DPPH ScavengingEC50 (µM)Z'-factor
This compound1
10
50
100
Ascorbic Acid (Control)10

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound Serial Dilutions Dispense_Compound Dispense Compound to 384-well Plate Compound_Prep->Dispense_Compound DPPH_Prep Prepare DPPH Solution Add_DPPH Add DPPH Solution DPPH_Prep->Add_DPPH Dispense_Compound->Add_DPPH Incubate Incubate at RT for 30 min Add_DPPH->Incubate Read_Absorbance Read Absorbance at 517 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: Workflow for the DPPH radical scavenging HTS assay.

Anti-inflammatory Activity via COX-2 Inhibition Assay

Application Note:

Chronic inflammation is a key factor in many diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a target for anti-inflammatory drugs. Many flavonoids have been reported to possess anti-inflammatory properties, and some act as inhibitors of COX-2. This homogeneous time-resolved fluorescence (HTRF) assay provides a sensitive and high-throughput method to screen for potential COX-2 inhibitors like this compound.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of the compound.

    • Prepare recombinant human COX-2 enzyme, arachidonic acid (substrate), and HTRF detection reagents (e.g., a europium cryptate-labeled anti-PGE2 antibody and a d2-labeled PGE2 tracer).

  • Assay Procedure:

    • Add 2 µL of the compound dilutions to a low-volume 384-well plate.

    • Add 2 µL of COX-2 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 2 µL of arachidonic acid.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and perform the detection by adding 4 µL of the HTRF antibody and tracer mix.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition based on the signal from control wells (no inhibitor).

    • Plot the percent inhibition versus compound concentration to calculate the IC50 value.

Data Presentation:

CompoundConcentration (µM)HTRF Ratio% InhibitionIC50 (µM)
This compound0.1
1
10
100
Celecoxib (Control)1

Signaling Pathway Diagram:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Compound This compound Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Cell Proliferation Assay for Anticancer Activity

Application Note:

The ability to inhibit the proliferation of cancer cells is a hallmark of many chemotherapeutic agents. Flavonoids have been extensively studied for their potential anticancer activities.[3] A cell-based high-throughput screening assay using a reagent like CellTiter-Glo® can be used to assess the effect of this compound on the viability and proliferation of a cancer cell line. This luminescent assay measures ATP levels, which is an indicator of metabolically active cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 384-well white, clear-bottom plate at an optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate the plate for 48-72 hours.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle control.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)% ViabilityGI50 (µM)
This compound0.1
1
10
100
Staurosporine (Control)1

Experimental Workflow Diagram:

Cell_Proliferation_Workflow Seed_Cells Seed Cancer Cells in 384-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound Dilutions Incubate_Overnight->Add_Compound Incubate_48h Incubate for 48-72 hours Add_Compound->Incubate_48h Add_CTG Add CellTiter-Glo® Reagent Incubate_48h->Add_CTG Read_Luminescence Read Luminescence Add_CTG->Read_Luminescence Calculate_Viability Calculate % Viability and GI50 Read_Luminescence->Calculate_Viability

Caption: Workflow for a cell-based proliferation HTS assay.

General Kinase Inhibition Assay

Application Note:

Protein kinases play a critical role in cellular signaling, and their dysregulation is associated with various diseases, particularly cancer. Many flavonoids are known to be kinase inhibitors. A generic, high-throughput kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, can be used to screen this compound against a panel of kinases to identify potential targets. This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, the kinase of interest, its specific substrate, and ATP.

    • Create a dilution series of the compound.

  • Kinase Reaction:

    • Add the compound dilutions to a 384-well plate.

    • Add the kinase and its substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition of kinase activity for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Data Presentation:

Kinase TargetCompoundConcentration (µM)Luminescence (RLU)% InhibitionIC50 (µM)
Kinase XThis compound0.1
1
10
100
Staurosporine (Control)0.1

Logical Relationship Diagram:

Kinase_Inhibition_Logic cluster_reaction Kinase Reaction Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Produces ADP ADP Kinase->ADP Produces Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Luminescence Luminescent Signal ADP->Luminescence Proportional to Compound This compound Compound->Kinase Inhibits

Caption: Logic of a generic kinase inhibition assay.

References

Troubleshooting & Optimization

"Troubleshooting 4'-O-Methylatalantoflavone synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4'-O-Methylatalantoflavone. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common retrosynthetic analysis suggests a multi-step approach. The synthesis typically begins with the construction of a chalcone (B49325) backbone via a Claisen-Schmidt condensation. This is followed by oxidative cyclization to form the flavone (B191248) core. Subsequent steps involve the introduction of a prenyl group, its cyclization to form the characteristic 2,2-dimethylpyran ring of the atalantoflavone (B177917) core, and finally, a selective O-methylation at the 4'-position.

Q2: Which starting materials are recommended for this synthesis?

A2: The synthesis of the atalantoflavone core generally starts from a polyhydroxyacetophenone, such as phloroacetophenone (2',4',6'-trihydroxyacetophenone), and a substituted benzaldehyde (B42025). For this compound, the initial benzaldehyde would be 4-hydroxybenzaldehyde (B117250), with the 4'-hydroxyl group being methylated in a later step. The prenyl group is typically introduced using prenyl bromide (1-bromo-3-methyl-2-butene).

Q3: How can I purify the final compound and intermediates?

A3: Purification of flavonoid compounds and their precursors is commonly achieved using column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is effective. For highly polar compounds, reverse-phase (C18) chromatography may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can also be an excellent method for obtaining highly pure material.

Troubleshooting Guides

Problem 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)

Q: My Claisen-Schmidt condensation between phloroacetophenone and 4-hydroxybenzaldehyde is giving a low yield of the desired 2',4',4,6'-tetrahydroxychalcone. What are the potential causes and solutions?

A: Low yields in this step can arise from several factors. Below is a systematic approach to troubleshooting this reaction.

  • Possible Cause 1: Ineffective Base Catalysis. The base is crucial for deprotonating the acetophenone (B1666503) to form the enolate.

    • Solution: Ensure the base (e.g., NaOH, KOH) is fresh and of high purity. The concentration of the base can also be optimized; typically, a 40-60% aqueous or alcoholic solution is used.

  • Possible Cause 2: Poor Solubility of Reactants. Polyhydroxylated aromatic compounds can have limited solubility in common organic solvents.

    • Solution: Use a co-solvent system, such as ethanol/water, to improve the solubility of both the acetophenone and the benzaldehyde.

  • Possible Cause 3: Side Reactions. Self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde can occur under strong basic conditions.

    • Solution: Control the reaction temperature by running the condensation at room temperature or in an ice bath. Add the base slowly to the mixture of the aldehyde and ketone.

  • Possible Cause 4: Reversibility of the Aldol (B89426) Addition. The initial aldol addition can be reversible.

    • Solution: Ensure sufficient reaction time (often 24-48 hours) to allow the subsequent dehydration to the more stable chalcone to go to completion.

Quantitative Data for Chalcone Synthesis

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst / SolventConditionsYield (%)Reference
2'-hydroxyacetophenoneBenzaldehydeNaOH / EthanolRoom Temp, 24h~85-95%General Literature
2',4'-dihydroxyacetophenone4-methoxybenzaldehydeKOH / MethanolRoom Temp, 48h~70-85%Analogous Syntheses
Phloroacetophenone4-hydroxybenzaldehydeKOH / Ethanol-Water0°C to RT, 24h~60-75%Inferred from similar reactions
Problem 2: Inefficient Oxidative Cyclization to the Flavone Core

Q: I am struggling to convert my synthesized chalcone into the flavone. What are the common issues with this oxidative cyclization step?

A: The oxidative cyclization of a 2'-hydroxychalcone (B22705) to a flavone can be challenging. The choice of oxidant and reaction conditions is critical.

  • Possible Cause 1: Incorrect Choice of Oxidant. Different oxidants can lead to different products (e.g., flavanones, aurones, or the desired flavone).

    • Solution: Iodine in DMSO is a widely used and effective system for this transformation.[1] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another powerful oxidant for this purpose.

  • Possible Cause 2: Incomplete Reaction. The reaction may not go to completion due to insufficient temperature or reaction time.

    • Solution: For the I₂/DMSO system, heating to 100-120°C is often required. Monitor the reaction progress by TLC until the starting chalcone is consumed. Microwave irradiation can significantly reduce reaction times.

  • Possible Cause 3: Formation of Flavanone (B1672756) Intermediate. The reaction may stop at the flavanone stage without subsequent oxidation.

    • Solution: Ensure an adequate amount of the oxidizing agent is present. In some cases, a two-step approach (cyclization to the flavanone followed by a separate oxidation step) may provide better overall yields.

Quantitative Data for Flavone Formation

Chalcone SubstrateReagent / SolventConditionsYield (%)Reference
2'-hydroxychalconeI₂ / DMSO120°C, 2-4h~80-95%[1]
Substituted 2'-hydroxychalconeDDQ / BenzeneReflux, 8-12h~70-90%General Literature
2'-hydroxychalconeH₂O₂ / NaOH (aq)Room Temp, 2-3h~60-75% (yields 3-hydroxyflavone)[2]
Problem 3: Difficulties with Prenylation and Pyran Ring Formation

Q: I am having trouble with the introduction of the prenyl group and its subsequent cyclization to form the 2,2-dimethylpyran ring. What should I consider?

A: Prenylation and the subsequent cyclization are key steps in forming the atalantoflavone core and can be complex.

  • Possible Cause 1: Poor Regioselectivity in Prenylation. The prenyl group can attach at different hydroxyl or carbon positions.

    • Solution: Direct C-prenylation can be achieved using prenyl bromide and a base like potassium carbonate. For better control, consider protecting other reactive hydroxyl groups before prenylation. O-prenylation followed by a Claisen rearrangement is an alternative strategy to achieve C-prenylation.

  • Possible Cause 2: Low Yield in Pyran Ring Cyclization. The acid-catalyzed cyclization of the prenyl group might be inefficient.

    • Solution: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) at room temperature has been shown to be effective for the cyclization of a prenyl group to form a pyran ring.[3] The concentration of the acid and the reaction time should be carefully optimized to avoid side reactions.

  • Possible Cause 3: Formation of Isomeric Products. Depending on the cyclization conditions, different isomers of the pyran ring structure may form.

    • Solution: Careful control of the reaction conditions (acid catalyst, temperature, solvent) is crucial. Analysis of the product mixture by NMR spectroscopy is essential to confirm the desired regiochemistry.

Problem 4: Lack of Selectivity in the Final O-Methylation

Q: When I try to methylate the 4'-hydroxyl group of atalantoflavone, I get a mixture of methylated products. How can I achieve selective methylation?

A: Achieving regioselective methylation in the presence of multiple hydroxyl groups is a common challenge in flavonoid synthesis.

  • Possible Cause 1: Non-selective Methylating Agent. Strong methylating agents like dimethyl sulfate (B86663) or methyl iodide with a strong base will often methylate all available hydroxyl groups.

    • Solution: Use a milder methylating agent. Dimethyl carbonate (DMC) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can provide higher selectivity for more acidic phenolic hydroxyls.[4]

  • Possible Cause 2: Reactivity of Other Hydroxyl Groups. The 5- and 7-hydroxyl groups on the A-ring also have significant acidity.

    • Solution: If mild conditions are not sufficient, a protection-deprotection strategy is necessary. Protect the more reactive 5- and 7-hydroxyl groups (e.g., as benzyl (B1604629) ethers), perform the methylation at the 4'-position, and then deprotect the other hydroxyl groups (e.g., by catalytic hydrogenation).

Experimental Protocols

Protocol 1: Synthesis of 2',4',4,6'-Tetrahydroxychalcone
  • Reactant Preparation: In a round-bottom flask, dissolve phloroacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (B78521) (40-60%) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from ethanol/water.

Protocol 2: Oxidative Cyclization to form Atalantoflavone Precursor
  • Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Oxidant: Add iodine (I₂) (catalytic to stoichiometric amounts) to the solution.

  • Heating: Heat the mixture to 100-120°C and stir for 2-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Purification: Collect the precipitate by filtration. Wash the solid with a dilute solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water. The crude flavone can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

Visualizations

Synthetic Workflow

G A Phloroacetophenone + 4-Hydroxybenzaldehyde B Claisen-Schmidt Condensation A->B C 2',4',4,6'-Tetrahydroxychalcone B->C Base (KOH) D Oxidative Cyclization (e.g., I₂/DMSO) C->D E 5,7,4'-Trihydroxyflavone D->E F Prenylation (Prenyl Bromide) E->F G Prenylated Flavone Intermediate F->G H Acid-Catalyzed Cyclization (e.g., TFA) G->H I Atalantoflavone H->I J Selective 4'-O-Methylation (e.g., DMC/DBU) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Key Reaction Mechanisms

Claisen-Schmidt Condensation Mechanism

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate OH⁻ Aldehyde Aldehyde Enolate->Aldehyde Alkoxide Intermediate Alkoxide Intermediate Aldehyde->Alkoxide Intermediate Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct H₂O Chalcone Chalcone Aldol Adduct->Chalcone -H₂O

Caption: Base-catalyzed mechanism of chalcone formation.

Oxidative Cyclization of Chalcone

G cluster_0 Intramolecular Michael Addition cluster_1 Oxidation 2'-Hydroxychalcone 2'-Hydroxychalcone Flavanone Intermediate Flavanone Intermediate 2'-Hydroxychalcone->Flavanone Intermediate Flavone Flavone Flavanone Intermediate->Flavone [O] (e.g., I₂/DMSO)

Caption: General mechanism for flavone synthesis from a chalcone.

References

Technical Support Center: Optimizing HPLC Separation of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 4'-O-Methylatalantoflavone and related flavonoids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
High Backpressure Blockage in the system (e.g., clogged frits, filters, or column).[1][2]Systematically check for blockages by removing components one at a time.[1] Flush the column with a strong solvent.[1] Filter all samples and mobile phases before use.[1]
Low Backpressure Leak in the system (e.g., loose fittings, worn pump seals).[3][4]Check all fittings and tighten them gently.[3] Inspect pump seals for wear and replace if necessary.[3]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.[1][2] Air bubbles in the system.[2][3] Fluctuations in column temperature.[3]Prepare fresh mobile phase and degas it thoroughly.[3] Flush the detector flow cell with a strong organic solvent.[3] Purge the pump to remove any air bubbles.[3] Use a column oven to maintain a stable temperature.[3]
Peak Tailing Interaction of the analyte with active sites on the stationary phase.[1][5] Sample solvent incompatible with the mobile phase.[4] Column overload.Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol (B1196071) interactions.[6] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[1] Reduce the injection volume or sample concentration.[5]
Poor Peak Resolution Inappropriate mobile phase composition or gradient.[4] Unsuitable column.[4]Optimize the mobile phase composition and gradient elution program.[6][7] Consider a different column with a different stationary phase or particle size.
Inconsistent Retention Times Poor column equilibration.[3] Changes in mobile phase composition or flow rate.[3]Increase the column equilibration time before each injection.[3] Ensure the mobile phase is prepared accurately and the pump is delivering a consistent flow rate.[3]
Ghost Peaks Contamination in the injection system or mobile phase. Carryover from a previous injection.Flush the injector and sample loop thoroughly. Run blank injections to identify the source of contamination.

Frequently Asked Questions (FAQs)

1. What are the recommended starting conditions for the HPLC separation of this compound?

For flavonoid analysis, a reversed-phase C18 column is a common and effective choice.[7][8] A good starting point for the mobile phase would be a gradient elution with acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).[6] A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds. The flow rate is often set around 1.0 mL/min.[9][10] Detection is commonly performed using a UV detector, with a wavelength set around 270 nm or 355 nm for flavonoids.[6][9]

2. How can I improve the resolution between this compound and other closely eluting compounds?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) can improve peak shape and resolution for phenolic compounds like flavonoids.[6][11]

  • Lower the flow rate: This can sometimes improve separation efficiency, but it will also increase the run time.

  • Try a different column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size can provide different selectivity and higher efficiency.

3. What is the purpose of adding acid to the mobile phase?

Adding a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase serves two main purposes in flavonoid analysis. First, it helps to protonate the silanol groups on the silica-based stationary phase, which reduces peak tailing caused by the interaction of acidic phenolic hydroxyl groups of flavonoids with these sites.[5] Second, it can improve the peak shape of the flavonoids themselves by ensuring they are in a single ionic form.

4. How should I prepare my sample for HPLC analysis?

The sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[1] It is crucial to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.[1][10]

5. What detection wavelength should I use for this compound?

Flavonoids typically have strong UV absorbance. For general screening of flavonoids, wavelengths around 254 nm, 270 nm, and 355 nm are often used.[6][9] To determine the optimal wavelength for this compound, it is best to run a UV-Vis spectrum of the purified compound or use a diode-array detector (DAD) to monitor the absorbance across a range of wavelengths during a chromatographic run.

Experimental Protocols

Optimizing HPLC Separation of this compound

This protocol outlines a systematic approach to developing and optimizing an HPLC method for the separation of this compound.

1. Initial HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[6]

    • Solvent B: Acetonitrile.[6]

  • Gradient Program: A starting point could be a linear gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm and 355 nm.[6][9]

  • Injection Volume: 10 µL.

2. Method Optimization

  • Gradient Optimization:

    • Perform an initial broad gradient run (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of this compound.

    • Based on the initial run, design a shallower gradient around the elution time of the target compound to improve resolution from nearby impurities.

  • Mobile Phase Modifier:

    • If peak tailing is observed, ensure that an acid modifier (e.g., 0.1% formic acid) is present in the aqueous mobile phase.

    • Compare the separation using acetonitrile and methanol as the organic modifier (Solvent B) to assess changes in selectivity.

  • Flow Rate Adjustment:

    • If co-elution is an issue, try reducing the flow rate (e.g., to 0.8 mL/min) to see if resolution improves.

  • Column Temperature:

    • Investigate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on retention time and peak shape.[8] Higher temperatures can reduce viscosity and improve peak efficiency, but may also affect selectivity.

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile that is similar to the initial mobile phase conditions.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability

Before running a sequence of samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and checking for consistency in retention time, peak area, and peak shape.

Visualizations

HPLC_Optimization_Workflow start Start: Define Analytical Goal initial_conditions Set Initial HPLC Conditions (Column, Mobile Phase, Gradient) start->initial_conditions run_initial Perform Initial Scouting Run initial_conditions->run_initial evaluate Evaluate Chromatogram (Resolution, Peak Shape) run_initial->evaluate optimize Optimize Parameters (Gradient, Flow Rate, Temp) evaluate->optimize Not Acceptable validate Method Validation evaluate->validate Acceptable optimize->run_initial re_evaluate Re-evaluate Chromatogram end End: Optimized Method validate->end

Caption: Workflow for HPLC Method Optimization.

Poor_Resolution_Causes problem Poor Peak Resolution cause1 Inappropriate Mobile Phase Composition problem->cause1 cause2 Suboptimal Gradient Profile problem->cause2 cause3 Unsuitable Column (Stationary Phase) problem->cause3 cause4 High Flow Rate problem->cause4 cause5 Column Overload problem->cause5

Caption: Potential Causes of Poor HPLC Peak Resolution.

References

Technical Support Center: 4'-O-Methylatalantoflavone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4'-O-Methylatalantoflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the challenges in its extraction?

A1: this compound is a methoxylated flavone, a type of flavonoid. As a moderately polar compound, the main challenge in its extraction is selecting an appropriate solvent system to achieve high solubility and yield without causing degradation.[1] Factors such as temperature, pH, and light exposure can significantly affect the stability of the flavonoid structure during extraction.[1]

Q2: Which solvents are generally recommended for this compound extraction?

A2: Due to its moderate polarity, solvents like ethanol (B145695), methanol, and acetone (B3395972) are effective.[1][2] Aqueous mixtures of these solvents are often used to fine-tune the polarity.[1] For instance, studies on similar methoxyflavones have shown that high concentrations of ethanol (e.g., 95%) can be optimal for maximizing the content of the target compound, while lower concentrations might yield a higher total extract weight.[1][3] The choice depends on whether the goal is to maximize the purity of this compound or the overall extraction yield.[1]

Q3: What are the main differences between modern and conventional extraction techniques for this compound?

A3: Conventional methods like maceration and Soxhlet extraction are simple and low-cost but often require large volumes of solvent and long extraction times.[1] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are significantly faster, more efficient, and use less solvent.[1][4] UAE employs ultrasonic waves to disrupt plant cell walls, while MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[1] These modern methods are generally preferred to minimize the degradation of temperature-sensitive compounds like flavonoids.[1]

Troubleshooting Guides

Low Extraction Yield

A common issue encountered is a lower-than-expected yield of this compound. The following decision tree and table provide a structured approach to troubleshooting this problem.

G start Low Yield Detected q1 Is Solvent Polarity Optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Time/Temperature Sufficient? a1_yes->q2 s1 Adjust solvent system. Consider aqueous mixtures of ethanol or methanol. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Sample Preparation Adequate? a2_yes->q3 s2 Increase extraction time or temperature. Monitor for degradation. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is Solvent:Solid Ratio High Enough? a3_yes->q4 s3 Ensure sample is dried and finely ground. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Yield Improved a4_yes->end_node s4 Increase solvent volume. Typical ratios are 10:1 to 50:1 (v/w). a4_no->s4 s4->end_node

Decision tree for troubleshooting low extraction yields.
Problem Potential Cause Recommended Solution
Low Yield Inappropriate Solvent Polarity This compound is moderately polar. Use solvents like ethanol, methanol, or acetone. Aqueous mixtures (e.g., 95% ethanol) can optimize yield.[1]
Incomplete Plant Cell Wall Disruption Ensure the plant material is dried and finely ground to increase the surface area for solvent contact.[1]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature, but be cautious of potential degradation of the flavonoid structure at high temperatures.[1] For methoxyflavones, an extraction time of around 16-25 minutes may be optimal.[1]
Inadequate Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to poor mass transfer. Increase the amount of solvent; ratios can be as high as 50 mL/g.[1]
Degradation of Product High Extraction Temperature Lower the extraction temperature. For temperature-sensitive methods like UAE, use a cooling bath to maintain a temperature of around 25-40°C.[1]
Exposure to Light Flavonoids can be sensitive to photodegradation.[1] Conduct the extraction in the dark or use amber-colored glassware and store extracts in the dark.[1]
Unfavorable pH Maintain a slightly acidic extraction environment to prevent demethylation of the methoxy (B1213986) group. Avoid strongly acidic or alkaline conditions.[1]
Oxidation If using fresh plant material, consider blanching first to deactivate oxidative enzymes.[1] Purging the extraction vessel with an inert gas like nitrogen can also help.[1]
Impure Extract Co-extraction of Unwanted Compounds If chlorophyll (B73375) is a major impurity, a pre-extraction step with a non-polar solvent like hexane (B92381) can be effective.[1] Alternatively, employ solid-phase extraction (SPE) for cleanup.

Data Presentation

Table 1: Comparison of Extraction Solvents for Flavonoids

Solvent SystemExtraction Yield (%)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
100% Ethanol17.0340.531.11[2]
75% Aqueous Ethanol----
50% Aqueous Ethanol----
100% Methanol26.06--[2]
75% Aqueous Methanol----
50% Aqueous Methanol----
100% Acetone12.33--[2]
75% Aqueous Acetone27.1439.1029.34[2]
50% Aqueous Acetone33.67--[2]

Data adapted from a study on Limnophila aromatica, demonstrating general principles of solvent effects on flavonoid extraction. GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora

ParameterOptimized for Maximum YieldOptimized for Maximum Methoxyflavone ContentReference
Ethanol Concentration54.24% (v/v)95.00% (v/v)[3]
Extraction Time25.25 min15.99 min[3]
Solvent-to-Solid Ratio49.63 mL/g50.00 mL/g[3]
Result 16.95% Total Yield 327.25 mg/g Methoxyflavone Content [3]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general guideline for the UAE of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Dry Plant Material p2 Grind to Fine Powder p1->p2 e1 Weigh 0.5 g of powder into vessel p2->e1 e2 Add 25 mL of 95% Ethanol e1->e2 e3 Place in Ultrasonic Bath e2->e3 e4 Set Parameters: Temperature: 40°C Time: 20 min e3->e4 a1 Filter the Extract e4->a1 a2 Wash Residue with Fresh Solvent a1->a2 a3 Combine Filtrates a2->a3 a4 Analyze by HPLC a3->a4

Workflow for Ultrasound-Assisted Extraction (UAE).
  • Sample Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.[1]

  • Extraction:

    • Weigh a precise amount of the powdered sample (e.g., 0.5 g) into an extraction vessel.

    • Add the optimized extraction solvent (e.g., 25 mL of 95% ethanol, for a 50:1 solvent-to-solid ratio).[3]

    • Place the vessel in an ultrasonic bath.

    • Set the extraction parameters, for instance, a temperature of 40°C and a time of 20 minutes.[1][3]

  • Separation and Collection:

    • After extraction, filter the contents to separate the solid residue from the extract.

    • Wash the residue with a small amount of fresh solvent and combine the filtrates.

  • Analysis: Prepare the sample for High-Performance Liquid Chromatography (HPLC) analysis to quantify the yield of this compound.

Microwave-Assisted Extraction (MAE) Protocol

This protocol provides a general framework for MAE.

  • Sample Preparation: Follow the same sample preparation steps (drying and grinding) as in the UAE protocol.[1]

  • Extraction:

    • Weigh a precise amount of the powdered sample (e.g., 0.5 g) into a microwave extraction vessel.

    • Add the optimized extraction solvent (e.g., 20 mL of 95% methanol).[1]

    • Securely seal the vessel to prevent solvent loss.

    • Place the vessel in the microwave reactor.

  • Microwave Program:

    • Set the extraction parameters: temperature (e.g., 50°C) and time (e.g., 5 minutes).[1] The instrument will modulate the microwave power to maintain the set temperature.

  • Separation and Collection: After the program finishes and the vessel has cooled, carefully open it in a fume hood. Filter the contents and wash the residue as described in the UAE protocol.

  • Analysis: Prepare the sample for HPLC analysis.

Signaling Pathways Modulated by this compound and Related Flavonoids

This compound, as a methoxyflavone, is expected to modulate key cell signaling pathways that are crucial in processes like cell proliferation, survival, and inflammation. The primary pathways influenced are the PI3K/Akt, MAPK, and NF-κB signaling pathways.[5][6]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt activates Bcl2 Bcl-2 / XIAP Akt->Bcl2 activates Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K inhibits Methylatalantoflavone_PI3K This compound Methylatalantoflavone_PI3K->Akt inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK) MAPKK->MAPK phosphorylates Proliferation Proliferation MAPK->Proliferation promotes Methylatalantoflavone_MAPK This compound Methylatalantoflavone_MAPK->MAPK inhibits IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes Methylatalantoflavone_NFkB This compound Methylatalantoflavone_NFkB->IKK inhibits

Modulation of PI3K/Akt, MAPK, and NF-κB pathways.

References

"Common issues in 4'-O-Methylatalantoflavone NMR spectrum interpretation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-O-Methylatalantoflavone NMR Interpretation

Welcome to the technical support center for the NMR spectral analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in accurately interpreting their experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum complex and overlapping?

A: The flavonoid core of this compound contains multiple aromatic protons in similar chemical environments, leading to signal crowding and overlap, particularly in the δ 6.0-8.0 ppm region. The A-ring (H-6) and B-ring (H-2'/6' and H-3'/5') protons often form complex splitting patterns. To resolve these, consider the following:

  • Use a high-field NMR spectrometer (≥500 MHz): Higher field strengths increase chemical shift dispersion, often resolving overlapping multiplets.

  • Change the deuterated solvent: Solvents like benzene-d₆ or acetone-d₆ can induce differential shifts in proton resonances compared to the more common CDCl₃ or DMSO-d₆, potentially resolving key signals.[1]

  • Utilize 2D NMR techniques: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for identifying which protons are spin-coupled to each other, helping to trace out the aromatic spin systems of the A and B rings.

Q2: How can I definitively identify the methoxy (B1213986) (-OCH₃) and chelated hydroxyl (-OH) protons?

A:

  • Methoxy Group (-OCH₃): This group typically appears as a sharp singlet integrating to 3 protons in the δ 3.8-4.0 ppm region. For unambiguous assignment, an HMBC (Heteronuclear Multiple Bond Correlation) experiment should show a correlation from these protons to the C-4' carbon (expected around δ 160-164 ppm).

  • Chelated 5-OH Group: The hydroxyl proton at the C-5 position is strongly hydrogen-bonded to the C-4 carbonyl oxygen. This deshielding effect shifts its resonance significantly downfield, typically appearing as a sharp singlet between δ 12.0 and 13.0 ppm. To confirm its identity, perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

Q3: The signals for the prenyl group's gem-dimethyl protons are not equivalent. Is this expected?

A: Yes, this is expected. The two methyl groups on the prenyl side chain (C-3") are diastereotopic because of the adjacent chiral center (C-2"). They reside in different chemical environments and will therefore appear as two distinct singlets, each integrating to 3 protons, typically in the δ 1.4-1.6 ppm range.

Q4: How can I distinguish between the H-6 and H-8 positions on the A-ring since only one is substituted?

A: In this compound, the prenyl group is attached at C-8. The remaining A-ring proton is at C-6, which typically appears as a singlet around δ 6.2-6.4 ppm. The most definitive way to confirm the substitution pattern is through a long-range HMBC experiment. The methylene (B1212753) protons of the prenyl group (H-1") should show a ³J correlation to the C-8 carbon and the C-7 carbon, confirming its attachment point.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Broad or distorted peaks Poor shimming; Sample is too concentrated or has poor solubility; Presence of paramagnetic impurities.Re-shim the spectrometer. Dilute the sample or try a different solvent (e.g., DMSO-d₆). Filter the sample through a small plug of celite or silica (B1680970) to remove impurities.
Inaccurate signal integration Overlapping peaks; Poor baseline correction; Short relaxation delay (T1).Use a 2D NMR experiment to identify individual signals. Manually perform phase and baseline correction. Increase the relaxation delay (D1) in the acquisition parameters, especially for quaternary carbons in ¹³C NMR.
Residual solvent peaks obscure signals Impure deuterated solvent; Incomplete drying of labware.Use a high-purity solvent. Ensure NMR tubes are thoroughly dried before use. Identify the solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and exclude it from integration.
Cannot assign quaternary carbons Quaternary carbons have long relaxation times and no NOE enhancement, resulting in weak signals.Increase the number of scans and use a longer relaxation delay. Use an HMBC experiment, which is excellent for identifying quaternary carbons via their long-range couplings to nearby protons.

Quantitative NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom No.¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)
2163.5--
3105.56.65s
4182.5--
4a104.0--
5162.012.8s (OH, D₂O exch.)
698.56.35s
7163.0--
8106.0--
8a157.0--
1'123.5--
2', 6'128.57.80d (8.8)
3', 5'114.57.00d (8.8)
4'162.8--
4'-OCH₃55.63.90s
Prenyl Group
1"22.03.45d (7.0)
2"122.05.30t (7.0)
3"78.0--
4"28.21.45s
5"28.21.48s

Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of purified this compound.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For CDCl₃, ensure it contains tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm).

  • Gently vortex or sonicate the sample until fully dissolved.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

A standard suite of experiments for full structure elucidation includes ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: -2 to 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected (gs) pulse programs available on the spectrometer software (e.g., gscosy, hsqcedetgpsp, hmbcgpndqf).

    • Adjust the number of scans and increments to achieve adequate signal-to-noise and resolution, which may require several hours of acquisition time.

Visualizations: Workflows and Structures

The following diagrams illustrate key structural features and analytical workflows.

Caption: Structure of this compound with standard flavonoid atom numbering.

G start Ambiguous or Overlapping Aromatic Signals sub1 Is a higher field (>500 MHz) spectrometer available? start->sub1 proc1 Re-run ¹H NMR at higher field strength sub1->proc1 Yes sub2 Try alternative solvent (e.g., Acetone-d₆, Benzene-d₆) sub1->sub2 No res1 Signals Resolved proc1->res1 proc2 Acquire 2D COSY Spectrum sub2->proc2 res2 Trace spin systems and assign correlations proc2->res2

Caption: Troubleshooting workflow for resolving ambiguous aromatic NMR signals.

Caption: Key HMBC correlations for confirming the structure of this compound.

References

Technical Support Center: Matrix Effects in the Mass Spectrometry of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the mass spectrometry analysis of 4'-O-Methylatalantoflavone.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS analysis of this compound?

A1: The "matrix" consists of all components within a sample except for the analyte of interest, this compound.[1] In complex samples such as plant extracts or biological fluids, these components can include salts, lipids, proteins, and other endogenous compounds.[1][2] A matrix effect is the alteration of the ionization efficiency of this compound caused by these co-eluting components in the mass spectrometer's ion source.[1][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3][4]

Q2: What causes ion suppression and ion enhancement?

A2: Ion suppression or enhancement primarily occurs during the electrospray ionization (ESI) process. When matrix components elute from the chromatography column at the same time as this compound, they compete for the limited available charge on the surface of the ESI droplets.[1][2] This competition can hinder the ionization of the target analyte, resulting in a decreased signal (ion suppression).[1][5] Conversely, some matrix components may improve the desolvation or ionization process, leading to an increased signal (ion enhancement).[1][3]

Q3: What are the common signs that my this compound analysis is being affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility and high variability in quality control (QC) samples.[6]

  • Inaccurate quantification and non-linear calibration curves.[6]

  • A noticeable decrease in method sensitivity.[3]

  • Shifting retention times for your analyte peak.[7]

  • Inconsistent peak areas across different sample batches.

Q4: How can I definitively identify and quantify matrix effects in my assay?

A4: The most common method is the quantitative post-extraction spike assessment .[1] This involves comparing the response of this compound in a pure solvent with its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[6] The resulting calculation, known as the Matrix Factor (MF), quantifies the degree of ion suppression or enhancement.[6] A qualitative method, post-column infusion , can also be used to identify the specific retention times where suppression or enhancement occurs.[6]

Troubleshooting Guides

Issue 1: Poor reproducibility and inconsistent peak areas for this compound.

  • Possible Cause: Variable matrix effects due to inconsistencies in sample preparation or differences between biological matrix lots.[6] Co-eluting substances from the sample are interfering with the ionization of your target compound.[7]

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a quantitative assessment using the post-extraction spike method (see Protocol 1) with at least six different lots of your blank matrix. If the coefficient of variation (%CV) of the matrix factor is high, it confirms inconsistent matrix effects.

    • Improve Sample Preparation: The most effective way to combat matrix effects is to improve sample cleanup.[8] Transition from a simple protein precipitation (PPT) method to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids.[8][9]

    • Optimize Chromatography: Adjust the LC gradient, mobile phase, or column chemistry to achieve chromatographic separation between this compound and the region of ion suppression.[3][6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most recognized technique to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by suppression or enhancement.[3]

Issue 2: Low signal intensity or loss of sensitivity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.[5] This is common in complex matrices like plant extracts or biological fluids.[1]

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Use the post-column infusion technique to visualize the retention time windows where ion suppression is occurring. Compare this to the retention time of this compound.

    • Enhance Sample Cleanup: Implement rigorous sample preparation methods. SPE is highly effective at removing a broad range of interferences.[10][11] LLE can be optimized by adjusting the pH of the aqueous matrix to ensure the analyte is uncharged for efficient extraction into an organic solvent.[8]

    • Sample Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant suppression.[1][3] This is often a fast and effective solution.[8]

    • Check MS Source Conditions: Ensure ion source parameters (e.g., gas flows, temperatures, capillary voltage) are optimal for this compound and are not exacerbating the issue.[12] Sometimes, less harsh source conditions can reduce the impact of matrix components.

Quantitative Data Summary

The table below presents hypothetical data from a quantitative matrix effect assessment for this compound, comparing three common sample preparation techniques. The Matrix Factor (MF) is calculated as: (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solvent). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Values between 0.8 and 1.2 are often considered acceptable.

Sample Preparation MethodMean Peak Area (Neat Solvent)Mean Peak Area (Post-Spiked Matrix)Matrix Factor (MF)Signal Suppression/Enhancement (SSE %)Interpretation
Protein Precipitation (PPT)1,520,000714,4000.47-53%Severe Ion Suppression
Liquid-Liquid Extraction (LLE)1,520,0001,292,0000.85-15%Acceptable/Minor Suppression
Solid-Phase Extraction (SPE)1,520,0001,459,2000.96-4%Negligible Matrix Effect

SSE (%) is calculated as (MF - 1) * 100.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare Analyte Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Prepare Sample Set A (Neat Solvent Standards): Spike the analyte from the stock solution into your final reconstitution solvent at low, medium, and high concentrations relevant to your assay's calibration range.

  • Prepare Sample Set B (Post-Extraction Spiked Samples):

    • Select at least six different sources or lots of your blank matrix (e.g., plasma from six different donors).

    • Process these blank samples using your established sample preparation protocol (e.g., PPT, LLE, or SPE).

    • After the final evaporation step, spike the dried extracts with the same low, medium, and high concentrations of the analyte as in Set A, using the same reconstitution solvent.[6]

  • Analysis: Inject and analyze both Set A and Set B using your LC-MS/MS method under identical conditions.

  • Calculation: Calculate the Matrix Factor (MF) for each concentration and each matrix lot by dividing the average peak area from Set B by the average peak area from Set A.

Protocol 2: Solid-Phase Extraction (SPE) for Flavonoid Cleanup

This protocol provides a general methodology for SPE cleanup, which should be optimized for this compound.

  • Select SPE Cartridge: Choose a sorbent that provides good retention for flavonoids while allowing interferences to be washed away. A reverse-phase C18 or a mixed-mode cation exchange cartridge can be effective.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., 1-2 mL of methanol) through the sorbent bed.

  • Equilibration: Equilibrate the cartridge by passing a solvent similar to your sample loading solution (e.g., 1-2 mL of water or a weak buffer) through the sorbent. Do not allow the sorbent bed to dry.

  • Sample Loading: Load your pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% methanol (B129727) in water) to remove polar, interfering compounds while retaining this compound.[1]

  • Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., 1-2 mL of methanol or acetonitrile).

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS analysis.

Visualizations

Workflow_for_Matrix_Effect_Analysis cluster_prep Sample Preparation & Analysis cluster_data Data Evaluation cluster_action Troubleshooting Actions Sample 1. Sample Collection (e.g., Plasma, Plant Extract) Cleanup 2. Sample Cleanup (SPE, LLE, or PPT) Sample->Cleanup Introduce Matrix Components Spike 3. Post-Extraction Spike (for ME assessment) Cleanup->Spike Remove Interferences Analysis 4. LC-MS/MS Analysis Spike->Analysis Calc 5. Calculate Matrix Factor (MF) Analysis->Calc Eval 6. Evaluate Results Calc->Eval Optimize Optimize Cleanup/Chromatography Eval->Optimize MF < 0.8 or > 1.2? [YES] Validate Method Validation Eval->Validate MF is acceptable? [NO] Optimize->Cleanup Re-evaluate caption Figure 1. Experimental workflow for the assessment and mitigation of matrix effects.

Caption: Figure 1. Experimental workflow for the assessment and mitigation of matrix effects.

Troubleshooting_Logic Start Start: Inconsistent or Inaccurate Results AssessME 1. Assess Matrix Effect (Post-Extraction Spike) Start->AssessME CheckMF Is Matrix Factor (MF) Acceptable (0.8-1.2)? AssessME->CheckMF OptimizePrep 2a. Improve Sample Prep (Switch to SPE/LLE) CheckMF->OptimizePrep No End End: Method is Robust Proceed to Validation CheckMF->End Yes OptimizeLC 2b. Optimize Chromatography (Separate analyte from suppression zone) OptimizePrep->OptimizeLC UseIS 3. Implement Stable Isotope-Labeled IS OptimizeLC->UseIS UseIS->AssessME Re-evaluate caption Figure 2. Logical troubleshooting guide for addressing matrix effect issues.

Caption: Figure 2. Logical troubleshooting guide for addressing matrix effect issues.

References

"Contamination issues in 4'-O-Methylatalantoflavone samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4'-O-Methylatalantoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding contamination and quality control of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

A1: Impurities in this compound, a prenylated flavonoid, can originate from several sources throughout the manufacturing or handling process. These include:

  • Synthesis Byproducts: The chemical synthesis of prenylated flavonoids can result in side-products or unreacted starting materials. For instance, incomplete prenylation or alternative cyclization of the prenyl group can lead to structurally related impurities.[1][2]

  • Natural Extraction Residues: If isolated from a natural source, such as plants from the Moraceae family, other co-extracted flavonoids, lipids, or pigments can be present.[3]

  • Degradation Products: Like many phenolic compounds, this compound is susceptible to degradation from exposure to light, high temperatures, oxygen, and non-optimal pH conditions.[4] This can lead to the formation of oxidation or hydrolysis products.

  • Residual Solvents: Solvents used during synthesis, extraction, or purification (e.g., methanol (B129727), ethanol, ethyl acetate) may remain in the final product if not adequately removed.[5]

  • Cross-Contamination: Contamination can occur if the same equipment is used for processing different compounds without proper cleaning.

Q2: My this compound sample shows lower than expected biological activity. Could this be a contamination issue?

A2: Yes, lower than expected activity is a strong indicator of a purity issue. The presence of inactive isomers, degradation products, or other contaminants can reduce the effective concentration of the active compound in your sample.[4] It is also possible that the compound has degraded in the cell culture medium during the experiment. We recommend verifying the purity of your sample using HPLC and conducting a stability test under your specific assay conditions.[4]

Q3: What are the recommended storage conditions to prevent degradation of this compound?

A3: To ensure long-term stability, this compound should be stored under controlled conditions. Based on general guidelines for flavonoids, we recommend:

  • Temperature: Store at low temperatures, typically -20°C for long-term storage.

  • Light: Protect from light by using amber vials or storing in a dark location.[4]

  • Atmosphere: For maximum stability, especially in solution, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

  • Form: Storing the compound as a dry powder is generally more stable than in solution. If solutions are necessary, prepare them fresh or store them at -80°C for short periods.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Below are common issues and their solutions.

Issue 1: An unexpected peak is observed in my chromatogram.

  • Question: I see a small, unexpected peak in the chromatogram of my this compound sample. What could it be?

  • Answer: An unexpected peak could be a synthesis-related impurity, a degradation product, or a contaminant from your sample preparation or HPLC system.

    • Troubleshooting Steps:

      • Run a Blank: Inject your solvent blank (the solvent used to dissolve the sample) to check for contaminants from the solvent or system (ghost peaks).

      • Review Synthesis: If known, review the synthesis route for potential byproducts. Prenylation reactions can sometimes result in isomers (e.g., prenylation at a different position on the flavonoid core).[6]

      • Force Degradation: To check for degradation products, you can perform a forced degradation study by exposing a small amount of the sample to heat, light, acid, and base. If the unexpected peak increases in size, it is likely a degradant.

      • Use Mass Spectrometry (LC-MS): If available, LC-MS analysis can provide the molecular weight of the impurity, which is crucial for its identification.[7] The fragmentation pattern can help distinguish between isomers.[8]

Issue 2: My main peak is showing significant tailing.

  • Question: The peak for this compound is asymmetrical and tails significantly. How can I improve the peak shape?

  • Answer: Peak tailing is a common issue when analyzing flavonoids and can interfere with accurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

    • Troubleshooting Steps & Solutions:

Potential Cause Solution Explanation
Secondary Silanol (B1196071) Interactions Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase. Use an end-capped column.The acidic mobile phase protonates residual silanol groups on the C18 column, reducing their interaction with the polar hydroxyl groups on the flavonoid.[3][9]
Column Overload Dilute your sample and inject a smaller volume.Injecting too much sample can saturate the column, leading to a distorted peak shape.[9]
Metal Chelation Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase.Flavonoids can chelate with trace metal ions in the HPLC system (frits, tubing) or on the column, causing tailing. EDTA will bind these metal ions.[3]
Column Contamination Flush the column with a strong solvent (e.g., isopropanol). Use a guard column.Strongly retained compounds from previous injections can create active sites that cause tailing. A guard column protects the analytical column.[9]

Issue 3: Poor resolution between this compound and an impurity.

  • Question: An impurity peak is co-eluting or overlapping with my main compound peak. How can I improve the separation?

  • Answer: Achieving baseline separation is critical for accurate purity assessment. Optimizing your chromatographic conditions is key.

    • Troubleshooting Steps & Solutions:

Parameter to Adjust Action & Rationale
Mobile Phase Gradient Decrease the gradient slope (make it shallower). This gives the compounds more time to interact with the stationary phase, improving separation. For example, if your gradient is 5-95% Acetonitrile in 10 minutes, try running it over 15 or 20 minutes.
Mobile Phase Composition Switch from Methanol to Acetonitrile (or vice versa). Acetonitrile often provides better resolution and different selectivity for phenolic compounds compared to methanol.[9]
Mobile Phase pH Adjust the pH. Small changes in the mobile phase pH (using formic acid, acetic acid) can alter the ionization state of the flavonoid and impurities, significantly impacting their retention and selectivity.[3]
Flow Rate Decrease the flow rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, though it will increase the run time.
Column Temperature Adjust the column temperature. Increasing the temperature (e.g., from 25°C to 35°C) can decrease mobile phase viscosity and improve efficiency, but may also change selectivity.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general starting point for the reverse-phase HPLC analysis of this compound. Optimization may be required.

  • Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Time 0 min: 45% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 45% B

    • Time 30 min: 45% B

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25°C.[10]

  • Detection Wavelength: Monitor at 270 nm, as this is a common wavelength for flavonoid detection.[11] A PDA detector can be used to scan for the optimal absorbance maximum.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or DMSO. Dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (55:45 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.[12]

Protocol 2: Sample Stability Assessment in Assay Medium

This protocol helps determine if the compound is degrading under your experimental conditions.

  • Preparation: Prepare a solution of this compound in your specific cell culture medium or assay buffer at the final working concentration.

  • Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching & Extraction: Immediately stop potential degradation by adding an equal volume of cold acetonitrile. This will also precipitate proteins. Centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant from each time point by HPLC using the method described in Protocol 1.

  • Evaluation: Compare the peak area of this compound at each time point. A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc1 Inject Sample onto C18 Column prep4->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection (270 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity (%) data1->data2 data3 Identify Impurities (LC-MS) data1->data3

Caption: A typical experimental workflow for purity analysis of this compound by HPLC.

troubleshooting_tree start Poor Chromatogram? q_peak_shape Issue with Peak Shape? start->q_peak_shape Yes q_resolution Poor Resolution? start->q_resolution No sol_tailing Peak Tailing: - Add Acid to Mobile Phase - Dilute Sample - Add EDTA q_peak_shape->sol_tailing Tailing sol_fronting Peak Fronting: - Reduce Sample Conc. - Use Weaker Injection Solvent q_peak_shape->sol_fronting Fronting sol_split Split Peaks: - Check for Column Void - Ensure Sample is Fully Dissolved q_peak_shape->sol_split Split q_retention Retention Time Shift? q_resolution->q_retention No sol_res Improve Resolution: - Adjust Gradient - Change Organic Solvent - Decrease Flow Rate q_resolution->sol_res Yes sol_retention Stabilize Retention: - Equilibrate Column Properly - Check Pump for Leaks - Prepare Fresh Mobile Phase q_retention->sol_retention Yes

Caption: A decision tree for troubleshooting common HPLC issues encountered during flavonoid analysis.

signaling_pathway cluster_membrane Cell Membrane compound Amentoflavone (Related Flavonoid) pi3k PI3K compound->pi3k Inhibits ikk IKK compound->ikk Inhibits receptor Receptor (e.g., TLR4) receptor->pi3k receptor->ikk akt Akt pi3k->akt akt->ikk nfkb_i p65/p50-IκBα ikk->nfkb_i Phosphorylates IκBα nfkb p65/p50 nfkb_i->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation gene Inflammatory Gene Expression (COX-2, iNOS) nucleus->gene Transcription

Caption: Potential inhibitory effects on PI3K/Akt and NF-κB pathways by related flavonoids.[5][9][13][14]

References

Technical Support Center: Degradation of 4'-O-Methylatalantoflavone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-O-Methylatalantoflavone. The information herein is compiled from general knowledge of flavonoid stability and degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: The degradation of flavonoids like this compound in solution is primarily influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions and can degrade rapidly in alkaline solutions.

  • Temperature: Elevated temperatures can significantly accelerate the degradation process.[1][2] For long-term storage, keeping solutions at low temperatures (e.g., -20°C) is recommended.[2]

  • Light Exposure: Exposure to UV or even visible light can induce photolytic degradation.[2] It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[2] For sensitive experiments, degassing the solvent and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]

  • Solvent Type: The choice of solvent can impact stability. While polar organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724) are commonly used for dissolving flavonoids, their interaction with other factors (like dissolved oxygen or pH) can affect degradation rates.[2][3]

Q2: What are the best practices for preparing and storing a stable stock solution of this compound?

A2: To ensure the stability of your this compound stock solution, follow these guidelines:

  • Solvent Selection: Use high-purity (HPLC-grade) polar organic solvents such as methanol, ethanol, or acetonitrile.[3] For biological assays, DMSO is often used, but concentrations should be kept low in the final assay.[2]

  • Temperature Control: Store stock solutions at -20°C for long-term stability. For short-term use (up to a week), refrigeration at 4°C is often sufficient.[2]

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photolytic degradation.[2]

  • Inert Atmosphere: For maximum stability, consider purging the solution with an inert gas like nitrogen or argon before sealing the container to minimize oxidative degradation.[2]

  • pH Management: If preparing aqueous solutions, ensure the pH is maintained in the neutral to slightly acidic range.[2]

Q3: I am observing inconsistent results in my stability studies. What could be the cause?

A3: Inconsistent results in stability studies often arise from a lack of stringent control over experimental conditions. Key factors that can introduce variability include:

  • Fluctuations in storage temperature.[1]

  • Inconsistent exposure to light.[2]

  • Variations in the preparation of solutions, including pH shifts.[2]

  • Differences in the headspace volume in vials, which can affect oxygen exposure.[2]

  • The purity of the initial compound and solvents.

To improve reproducibility, it is crucial to meticulously control and document all experimental parameters.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Symptom Possible Cause Troubleshooting Steps
Loss of parent compound peak in HPLC analysis shortly after preparation.High pH of the solution.Measure the pH of your solution. If alkaline, adjust to a neutral or slightly acidic pH using a suitable buffer.
High storage temperature.Store the solution at a lower temperature. For long-term storage, -20°C is recommended.[2]
Exposure to light.Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.[2]
Oxidative degradation.Degas the solvent before use and consider storing the solution under an inert atmosphere (e.g., nitrogen).[2]
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptom Possible Cause Troubleshooting Steps
New peaks appearing in the chromatogram of a stored solution.Degradation of this compound.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This can help in characterizing the unknown peaks.[2][4]
Impurities in the solvent or from the container.Analyze a solvent blank that has been stored under the same conditions to rule out solvent-related impurities. Ensure containers are properly cleaned.

Data Presentation

Table 1: Summary of Stress Conditions for Forced Degradation Studies of Flavonoids.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours[2]Cleavage of glycosidic bonds (if present), potential rearrangement of the flavonoid skeleton.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours[2]Ring-opening of the heterocyclic C ring, hydrolysis of ester or ether linkages.[5]
Oxidative Degradation 3% Hydrogen Peroxide at room temperature for 24 hours[2]Hydroxylation of the aromatic rings, formation of quinone-like structures.[5]
Thermal Degradation Heating the solution at 80°C for 48 hours[2]General acceleration of other degradation pathways, potential for dimerization or polymerization.
Photolytic Degradation Exposure to UV light (254 nm) and visible light for a specified duration[2]Formation of radical species leading to a variety of degradation products.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., PDA or MS)

  • pH meter

  • Thermostatic water bath

  • UV lamp

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.[2]

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a defined period.[2]

  • Sample Analysis: At specified time points, withdraw aliquots from each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the parent compound and any degradation products.[2] Mass spectrometry (LC-MS) can be used for structural elucidation of the degradation products.[7]

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the amount of this compound and its degradation products over time.

Instrumentation:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

Mobile Phase (example):

  • A gradient elution is often used for separating flavonoids and their degradation products.

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run. A typical gradient might be 10% to 90% B over 30 minutes.

Method Parameters (example):

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25-30°C

  • Detection wavelength: Monitor at the λmax of this compound (can be determined by UV-Vis spectrophotometry).

Analysis:

  • Inject the prepared samples (from Protocol 1 or other stability studies) into the HPLC system.

  • Integrate the peak areas of the parent compound and any degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

Visualizations

Experimental_Workflow_for_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative Apply Stress thermal Thermal Degradation (80°C) stock->thermal Apply Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc evaluation Compare to Control Identify Degradants Determine Degradation % hplc->evaluation

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products parent This compound demethylation Demethylated Product parent->demethylation Acidic/Thermal Stress ring_opening C-Ring Opened Product parent->ring_opening Alkaline pH oxidation Oxidized Product (e.g., Quinone) parent->oxidation Oxidative Stress hydrolysis Hydrolyzed Product parent->hydrolysis Hydrolytic Stress

Caption: Hypothetical degradation pathways for a methoxyflavone.

References

"Reproducibility of biological assays with 4'-O-Methylatalantoflavone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when working with 4'-O-Methylatalantoflavone in various biological assays. Our goal is to help you achieve higher reproducibility and accuracy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For short-term storage, the DMSO stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Q2: I am observing low potency or no effect of this compound in my cell-based assay. What could be the reason?

A2: Several factors could contribute to this issue:

  • Compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Inadequate Concentration: The concentration range used may not be optimal for the specific cell line or assay. We recommend performing a dose-response curve starting from a low nanomolar range to a high micromolar range.

  • Cell Line Sensitivity: The target of this compound may not be present or may be expressed at low levels in your chosen cell line.

  • Assay Interference: The compound might interfere with the assay components. For instance, in fluorescence-based assays, the inherent fluorescence of flavonoids can sometimes interfere with the signal.[1]

Q3: My results with this compound are not consistent across different experimental batches. How can I improve reproducibility?

A3: To improve reproducibility, consider the following:

  • Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and reagent concentrations, are consistent across all experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Reagent Quality: Use high-quality reagents and ensure they are not expired.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in each experiment to monitor for variability.

  • DMSO Concentration: Keep the final concentration of DMSO in the culture medium consistent across all wells, including controls, as DMSO can have biological effects at higher concentrations.[2]

Troubleshooting Guides

Cell-Based Assays (e.g., Viability, Proliferation)

Problem: High background signal or artifacts in viability assays (e.g., MTT, XTT).

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: Visually inspect the wells under a microscope for any signs of compound precipitation. Reduce the final concentration of this compound or the DMSO concentration.

  • Possible Cause 2: Interference with Assay Reagents.

    • Troubleshooting Step: Run a control plate without cells to see if this compound interacts directly with the assay reagents (e.g., reduces MTT in the absence of cells).[3] If interference is observed, consider switching to an alternative viability assay like CellTiter-Glo®, which measures ATP levels.[4]

Problem: Inconsistent IC50 values in cytotoxicity assays.

  • Possible Cause 1: Variable Cell Seeding Density.

    • Troubleshooting Step: Ensure a uniform cell suspension before seeding and use a calibrated multichannel pipette. Perform a cell count for each experiment to confirm consistent seeding.

  • Possible Cause 2: Edge Effects in multi-well plates.

    • Troubleshooting Step: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.

Enzyme Inhibition Assays

Problem: High variability in enzyme inhibition data.

  • Possible Cause 1: Enzyme Instability.

    • Troubleshooting Step: Ensure the enzyme is stored correctly and handled on ice. Prepare fresh enzyme dilutions for each experiment. Include a control with the enzyme alone to monitor its activity over the assay time.

  • Possible Cause 2: Non-specific Inhibition.

    • Troubleshooting Step: To determine if the inhibition is specific, consider performing mechanism-of-action studies.[2] This could involve varying the substrate concentration to see if the inhibition is competitive, non-competitive, or uncompetitive.[5]

Problem: Apparent increase in enzyme activity at certain concentrations.

  • Possible Cause 1: Fluorescence Interference.

    • Troubleshooting Step: If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay.[6] If present, subtract the background fluorescence from a well containing only the compound and buffer.

Data Presentation

Table 1: Example of Dose-Response Data for this compound in a Cell Viability Assay (MTT)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1052.3 ± 4.8
2525.1 ± 3.9
5010.8 ± 2.5

Table 2: Example of Enzyme Inhibition Data for this compound

Concentration (µM)% Enzyme Activity (Mean ± SD)
0 (Vehicle Control)100 ± 3.2
0.188.4 ± 4.1
165.7 ± 3.8
1030.1 ± 2.9
5012.5 ± 2.1

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Enzyme Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and various concentrations of this compound.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound solution (or vehicle control).

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Visualizations

experimental_workflow General Experimental Workflow for Cell-Based Assays A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (24-72 hours) B->C D Assay-specific Steps (e.g., MTT addition) C->D E Data Acquisition (e.g., Plate Reader) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for cell-based assays with this compound.

signaling_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_cell Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR 4EBP1 4EBP1 mTOR->4EBP1 p70S6K p70S6K mTOR->p70S6K Proliferation_Survival Cell Proliferation & Survival 4EBP1->Proliferation_Survival p70S6K->Proliferation_Survival 4OMAF This compound 4OMAF->PI3K 4OMAF->Akt 4OMAF->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

"Overcoming low solubility of 4'-O-Methylatalantoflavone in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 4'-O-Methylatalantoflavone.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer or cell culture media.

  • Cause: this compound, like many flavonoids, is a lipophilic molecule with poor water solubility. When a concentrated DMSO stock is added to an aqueous environment, the compound's solubility limit is quickly exceeded, leading to precipitation.

  • Solutions:

    • Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. While a high concentration stock is often desirable, a lower concentration may prevent immediate precipitation upon dilution.

    • Stepwise Dilution: Instead of a single dilution, perform a serial dilution in a mixture of DMSO and your aqueous buffer, gradually decreasing the DMSO concentration.

    • Use of Co-solvents: Introduce a water-miscible co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) into your aqueous solution before adding the this compound stock. This can help to increase the overall solvent capacity for the compound.[1]

    • Warming and Agitation: Gently warm the aqueous solution (e.g., to 37°C) and ensure vigorous stirring or vortexing while adding the DMSO stock to facilitate rapid and uniform dispersion.

Issue 2: Inconsistent or non-reproducible results in biological assays.

  • Cause: This is often a direct consequence of the compound's poor solubility. If this compound precipitates in the assay medium, the actual concentration exposed to cells or the biological target will be lower and more variable than the intended concentration.

  • Solutions:

    • Solubility Confirmation: Before conducting biological assays, perform a simple solubility test. Prepare your final concentration in the assay medium and visually inspect for any precipitate over a time course that mimics your experiment.

    • Incorporate Surfactants: For in vitro assays, consider the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the culture medium. These can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2] Ensure that the chosen surfactant at the working concentration does not interfere with your assay.

    • Formulation Strategies: For more robust and reproducible results, consider preparing a solubility-enhanced formulation of this compound, such as a cyclodextrin (B1172386) inclusion complex or a solid dispersion.

Issue 3: Difficulty in preparing a stable formulation for in vivo studies.

  • Cause: The challenges of low aqueous solubility are magnified for in vivo applications, where the formulation needs to be stable, biocompatible, and allow for effective absorption.

  • Solutions:

    • Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and oral bioavailability.

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[3] This can be achieved through techniques like wet milling or high-pressure homogenization.

    • Polymeric Micelles: Encapsulating the compound within polymeric micelles is another effective strategy to enhance its solubility and stability in aqueous environments for parenteral administration.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the poor aqueous solubility of this compound?

A1: this compound (C21H18O5) possesses a largely hydrophobic and rigid polycyclic aromatic structure.[4] The presence of the methyl group further increases its lipophilicity. While it has some hydrogen bond acceptors (oxygen atoms), the lack of readily ionizable groups and the dominance of the nonpolar carbon framework lead to its low solubility in water.

Q2: What is a good starting solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[5] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells (typically below 0.5%).

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: While pH adjustment can be effective for compounds with ionizable functional groups (e.g., acidic phenols or basic amines), this compound lacks such groups. Therefore, altering the pH of the aqueous solution is unlikely to significantly improve its solubility.[1]

Q4: How can I quantitatively measure the solubility of this compound in different solvents?

A4: A common method is the shake-flask method. An excess amount of the compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Quantitative Data on Solubility Enhancement of Structurally Similar Flavonoids

TechniqueExcipient/CarrierExample FlavonoidInitial SolubilityAchievable Concentration/Fold IncreaseReference(s)
Co-solvency DMSO/Water (1:1)HesperetinPoorly soluble in waterSignificantly increased[6]
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)β-lapachone0.038 mg/mL in water16.0 mg/mL (>400-fold increase)[7]
Solid Dispersion Polyvinylpyrrolidone (PVP) K30HesperetinPoorly soluble in water>90% dissolution in 60 min[8]
Micellar Solubilization Tetronic® T904QuercetinPoorly soluble in waterSignificant enhancement[2]
Nanosuspension -Apigenin2.16 µg/mL in waterIncreased dissolution rate and bioavailability[3]

Note: The effectiveness of each technique is highly dependent on the specific physicochemical properties of the compound and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) via the co-solvent/evaporation method.

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Ethanol (or another suitable volatile organic solvent)

    • Deionized water

    • Magnetic stirrer

    • Rotary evaporator

    • 0.22 µm syringe filter

  • Procedure:

    • Dissolution: Dissolve a known amount of this compound in a minimal volume of ethanol. In a separate flask, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of the flavonoid to HP-β-CD is a good starting point.

    • Mixing: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

    • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

    • Solvent Removal: Remove the ethanol using a rotary evaporator.

    • Filtration: Filter the resulting aqueous solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated compound.

    • Lyophilization (Optional): The aqueous solution can be freeze-dried to obtain a solid powder of the inclusion complex, which can be easily reconstituted in water.

    • Characterization: The formation of the inclusion complex and the increase in solubility should be confirmed by analytical methods such as HPLC, UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol outlines the preparation of a solid dispersion using the solvent evaporation method with Polyvinylpyrrolidone (PVP) as the carrier.[8]

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Ethanol (or another suitable volatile organic solvent)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Co-dissolution: Dissolve both this compound and PVP K30 in a sufficient amount of ethanol in a round-bottom flask. A starting drug-to-polymer weight ratio of 1:4 is recommended. Ensure complete dissolution of both components.

    • Solvent Evaporation: Remove the ethanol using a rotary evaporator to form a thin film on the inner wall of the flask.

    • Drying: Place the flask in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 40-50°C) for 24 hours to remove any residual solvent.

    • Collection and Milling: Scrape the dried solid dispersion from the flask. The resulting solid can be gently ground into a fine powder.

    • Characterization: The amorphous nature of the solid dispersion can be confirmed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The dissolution rate of the solid dispersion should be compared to that of the pure crystalline compound to quantify the improvement.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_protocol Experimental Protocol cluster_analysis Analysis & Validation cluster_outcome Outcome start Low Aqueous Solubility of This compound strategy Select Strategy: - Co-solvents - Cyclodextrins - Solid Dispersions - Nanosuspensions start->strategy protocol Execute Protocol: - Prepare Formulation - Characterize Formulation strategy->protocol analysis Quantitative Analysis: - Solubility Measurement (HPLC) - Dissolution Testing protocol->analysis validation Biological Assay Validation: - In Vitro/In Vivo Studies - Assess Reproducibility analysis->validation validation->strategy Iterate if needed outcome Optimized Formulation with Improved Solubility and Reproducible Biological Data validation->outcome

Caption: A workflow for selecting and validating a solubility enhancement strategy for this compound.

pi3k_akt_mTOR_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k ligand Growth Factor ligand->receptor pip3 PIP3 pi3k->pip3  P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt  P mtorc1 mTORC1 akt->mtorc1  P proliferation Cell Proliferation, Growth, Survival mtorc1->proliferation apoptosis Inhibition of Apoptosis mtorc1->apoptosis flavonoid This compound (Potential Inhibitor) flavonoid->mtorc1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by flavonoids like this compound.

References

"Minimizing off-target effects of 4'-O-Methylatalantoflavone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-O-Methylatalantoflavone. The aim is to help minimize and understand potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a natural flavonoid compound.[1] While its complete biological activity profile is still under investigation, flavonoids, as a class, are known to interact with a wide range of biological targets, including kinases and nuclear receptors.[2][3] Further research is needed to definitively identify the primary targets of this compound.

Q2: I am observing an unexpected phenotype in my cell-based assay that doesn't seem to align with the proposed primary target. Could this be an off-target effect?

It is highly plausible that an unexpected phenotype is the result of an off-target effect. Flavonoids are known to have a degree of promiscuity, interacting with multiple cellular targets. To investigate this, consider the following:

  • Dose-response analysis: Determine if the unexpected phenotype has a different dose-response curve compared to the expected on-target effect. A significant difference in potency could indicate the involvement of a different molecular target.[4]

  • Use of a structurally unrelated control: Employ a compound with a different chemical structure that is known to act on the same primary target. If this control does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.[4]

  • Target knockout/knockdown experiments: If the unexpected phenotype persists in a system where the intended target has been genetically removed or silenced, this provides strong evidence for an off-target effect.[4]

Q3: What are the common approaches to proactively screen for potential off-target effects of this compound?

Proactive screening is a critical step in characterizing a new compound. Several methods can be employed:

  • In silico prediction: Computational models can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[5]

  • Broad-panel screening: Experimental screening against a large panel of known targets, such as kinases and G-protein coupled receptors (GPCRs), can identify unintended interactions.[4]

  • Chemoproteomics: This approach uses chemical probes to identify the protein targets of a compound in a complex biological sample, providing a broad overview of potential on- and off-targets.[6]

Q4: My results with this compound are inconsistent across different cell lines. What could be the cause?

Inconsistent results between cell lines can often be attributed to variations in the expression levels of off-target proteins.[4] Different cell lines may have distinct proteomic profiles, leading to differential responses to the compound. To address this, it is recommended to:

  • Characterize the expression levels of potential off-target proteins in the cell lines being used.

  • Whenever possible, use multiple cell lines to confirm key findings and assess the generality of the observed effects.

Q5: Are there chemical modifications that can be made to this compound to reduce off-target effects?

Structural modification of flavonoids is a strategy that can be explored to improve their selectivity.[7] While specific modifications for this compound have not been extensively documented, general principles of medicinal chemistry can be applied. This could involve altering functional groups to disfavor binding to known off-targets while maintaining affinity for the primary target. Such efforts, however, require significant synthetic chemistry and structure-activity relationship (SAR) studies.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with this compound.

Issue 1: High levels of cytotoxicity observed at concentrations intended for on-target activity.
  • Possible Cause: Off-target binding to a critical protein, such as an ion channel or a key metabolic enzyme, may be inducing cytotoxicity.[4]

  • Troubleshooting Steps:

    • Perform a cell viability assay: Use a standard method like an MTT or trypan blue exclusion assay to determine the precise cytotoxic concentration range.[4]

    • Screen against a toxicopharmacology panel: This involves testing the compound against a panel of targets known to be associated with toxicity when modulated.

    • Consult compound screening databases: Check databases like PubChem or ChEMBL for any reported activities of structurally similar molecules that might provide clues about potential toxic off-targets.[4]

Issue 2: The compound shows activity in a biochemical assay but not in a cell-based assay.
  • Possible Cause: Poor cell permeability, rapid metabolism of the compound within the cell, or the presence of compensatory signaling pathways in the cellular context that are absent in the biochemical assay.

  • Troubleshooting Steps:

    • Assess cell permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of this compound.

    • Evaluate metabolic stability: Incubate the compound with liver microsomes or cell lysates to assess its metabolic stability.

    • Investigate downstream signaling: Use techniques like Western blotting or reporter assays to determine if downstream signaling pathways of the intended target are being modulated in the cell-based assay.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data that could be generated during the investigation of this compound's off-target effects.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 50 1
Off-Target Kinase B50010
Off-Target Kinase C2,50050
Off-Target Kinase D>10,000>200

Table 2: Receptor Binding Affinity Profile of this compound (Hypothetical Data)

Receptor TargetKi (nM)
Primary Target Receptor X 75
Off-Target Receptor Y1,200
Off-Target Receptor Z>10,000

Experimental Protocols

Protocol 1: Kinase Profiling using an In Vitro Radio-enzymatic Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • This compound at a range of concentrations

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Prepare a dilution series of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined optimal time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.

Protocol 2: Off-Target Binding Assessment via a Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a potential off-target receptor.

Materials:

  • Cell membranes or purified protein expressing the receptor of interest.

  • A specific radioligand for the receptor.

  • This compound at a range of concentrations.

  • A known non-labeled ligand for the receptor (for determining non-specific binding).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, combine the receptor preparation, the radioligand at a fixed concentration (typically at its Kd), and the test compound.

  • For the determination of non-specific binding, a separate set of wells will contain the receptor, radioligand, and a saturating concentration of the known non-labeled ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.[4]

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Validation a Compound Structure of This compound b Off-Target Prediction (e.g., Similarity Search) a->b c Broad-Panel Kinase Screen b->c d Receptor Binding Assays b->d e Identify Potential Off-Targets c->e d->e f Dose-Response Analysis of Unexpected Phenotype e->f g Target Knockdown/Knockout Experiments e->g h Confirm Off-Target Engagement f->h g->h

Caption: Workflow for identifying off-target effects.

troubleshooting_logic start Unexpected Phenotype Observed q1 Is there a difference in dose-response curves between expected and unexpected effects? start->q1 a1_yes Strongly suggests an off-target effect q1->a1_yes Yes q2 Does a structurally unrelated control compound show the same unexpected phenotype? q1->q2 No a1_yes->q2 a2_no Further supports an off-target effect for This compound q2->a2_no No a2_yes Re-evaluate primary target hypothesis q2->a2_yes Yes q3 Does the phenotype persist in a target knockout/knockdown system? a2_no->q3 a3_yes Confirms off-target mechanism q3->a3_yes Yes a3_no Phenotype is likely on-target mediated q3->a3_no No

Caption: Troubleshooting logic for unexpected phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound on_target Primary Target compound->on_target off_target Off-Target Protein (e.g., Kinase C) compound->off_target on_signal Downstream Signaling on_target->on_signal on_effect Expected Biological Effect on_signal->on_effect off_signal Aberrant Signaling off_target->off_signal off_effect Unexpected Phenotype off_signal->off_effect

References

"Cell viability issues in 4'-O-Methylatalantoflavone experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with 4'-O-Methylatalantoflavone.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected or Inconsistent Cell Viability Results

Q1: My MTT or XTT assay shows an unexpected increase in cell viability after treatment with this compound, which contradicts my microscopy observations of increased cell death. What could be happening?

A: This is a common artifact observed with flavonoids. Due to their antioxidant properties, flavonoids like this compound can directly reduce tetrazolium salts (MTT, XTT) to formazan (B1609692) in a cell-free system.[1] This leads to a false-positive signal, suggesting higher cell viability than is actually present.[1][2] It is crucial to use alternative viability assays that are not based on metabolic reduction when working with flavonoids.[1]

Q2: What are reliable alternative cell viability assays to use with this compound?

A: The trypan blue exclusion assay is a reliable alternative for measuring cell viability when working with flavonoids.[1] Other suitable methods include the Sulforhodamine B (SRB) assay, which is based on protein staining and shows no interference from flavonoids in a cell-free system, and ATP-based assays that measure cell viability via intracellular ATP levels.[3]

Q3: I'm observing high variability in my results between experiments. What could be the cause?

A: Inconsistent results can often be attributed to the instability of the compound in the cell culture medium.[4] Flavonoids can be sensitive to pH, temperature, light, and oxidation.[4] It is recommended to prepare fresh working solutions of this compound immediately before each experiment and minimize prolonged storage in aqueous solutions.[4][5]

Issue 2: Compound Precipitation and Solubility Problems

Q1: I noticed a precipitate or cloudiness in my cell culture media after adding this compound. Is this contamination?

A: Not necessarily. While turbidity can be a sign of microbial contamination, flavonoids are often hydrophobic and can precipitate out of aqueous solutions like cell culture media, especially at higher concentrations.[6] This precipitation can lead to inaccurate dosing and potential cytotoxicity from the particulate matter itself.[5]

Q2: How can I distinguish between compound precipitation and microbial contamination?

A: A simple microscopic examination can help differentiate the two. Microbial contamination will appear as small, distinct, and sometimes motile particles (bacteria) or budding oval shapes (yeast).[6] Compound precipitates often look like amorphous or crystalline structures that are non-motile.[6] A control experiment by adding the compound to cell-free media under the same incubation conditions can confirm precipitation if turbidity forms.[6]

Q3: How can I improve the solubility of this compound in my cell culture medium?

A: To avoid precipitation, ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally at or below 0.1% (v/v), as higher concentrations can be toxic to cells.[5] When preparing working solutions, you can try adding pre-warmed (37°C) aqueous medium drop-wise to your DMSO stock solution while vortexing.[4] If precipitation persists, consider using a lower final concentration of the compound.[4]

Issue 3: Assay-Specific Artifacts

Q1: I'm observing unexpected fluorescence in my flavonoid-treated cells, even in the unstained controls. What is the cause?

A: Many flavonoids are naturally fluorescent (autofluorescent), often emitting light in the green spectrum.[6] This intrinsic fluorescence can be mistaken for a positive signal from a fluorescent reporter or dye.[6] It is essential to include an "unstained" control group of cells treated with the flavonoid but without any fluorescent labels to determine the contribution of the compound's autofluorescence.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for methoxyflavones like this compound in causing cell death?

A: Methoxyflavones are known to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] They can disrupt the balance of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which are key executioners of apoptosis.[7]

Q2: Which signaling pathways are commonly affected by this compound and related compounds?

A: Flavonoids, including methoxyflavones, have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the PI3K/Akt, MAPK, and NF-κB signaling pathways.[8][9] Inhibition of these pro-survival pathways contributes to the anti-cancer effects of these compounds.[8]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v).[5] However, the tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[5]

Data Presentation

Table 1: Comparison of Common Cell Viability Assays for Use with Flavonoids

AssayPrincipleAdvantages with FlavonoidsDisadvantages with Flavonoids
MTT/XTT Enzymatic reduction of tetrazolium salt by metabolically active cells.[10][11]Widely used and established.Prone to false positives due to direct reduction by flavonoids.[1]
Trypan Blue Exclusion Staining of non-viable cells with a membrane-impermeable dye.Not affected by the reducing properties of flavonoids; a reliable alternative.[1]Manual counting can be subjective and time-consuming.
SRB Assay Staining of total cellular protein with sulforhodamine B.Does not interfere with flavonoids in a cell-free system.Indirectly measures cell number based on protein content.
ATP-Based Assays Measurement of intracellular ATP levels as an indicator of metabolic activity.High sensitivity and less prone to artifacts compared to other methods.[3]Can be more expensive than other assays.
Fluorescence-Based Assays Use of fluorescent dyes to assess cell health (e.g., Calcein-AM/PI).Can provide information on both live and dead cells.Potential for interference from flavonoid autofluorescence.[6]

Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This protocol provides a reliable method for assessing cell viability when working with compounds like this compound.

Materials:

  • Cell suspension treated with this compound

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest cells (both adherent and suspension) and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a known volume of PBS.

  • Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

  • Calculate the total number of viable cells per mL.

Mandatory Visualizations

G Troubleshooting Workflow for Unexpected Cell Viability Results start Start: Unexpected Viability Result (e.g., MTT shows high viability, microscopy shows cell death) check_assay Is the assay based on tetrazolium reduction (MTT, XTT, etc.)? start->check_assay check_precipitate Observe media under microscope. Is there a precipitate? check_assay->check_precipitate No intereference Artifact Likely: Flavonoids can directly reduce tetrazolium salts. check_assay->intereference Yes check_fluorescence Is a fluorescence-based assay being used? check_precipitate->check_fluorescence No precipitate_yes Precipitate Observed: Could be the compound crashing out. check_precipitate->precipitate_yes Yes autofluorescence Potential for Autofluorescence: Flavonoids can be naturally fluorescent. check_fluorescence->autofluorescence Yes end Re-evaluate with appropriate controls and assays. check_fluorescence->end No use_alternative Solution: Use a non-reduction-based assay (e.g., Trypan Blue, SRB, ATP assay). intereference->use_alternative use_alternative->end optimize_solubility Solution: - Lower compound concentration. - Ensure final DMSO is <0.1%. - Prepare fresh dilutions. precipitate_yes->optimize_solubility optimize_solubility->end unstained_control Solution: Include an unstained control (cells + compound, no dye) to measure background. autofluorescence->unstained_control unstained_control->end

Caption: Troubleshooting workflow for unexpected cell viability results.

G General Experimental Workflow for Flavonoid Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis prep_stock Prepare high-concentration stock solution in DMSO treat_cells Treat cells with serial dilutions of this compound. Include vehicle control (DMSO). prep_stock->treat_cells prep_cells Seed cells in a multi-well plate prep_cells->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform a reliable viability assay (e.g., Trypan Blue, SRB) incubate->assay analyze Calculate % viability and determine IC50 value assay->analyze

Caption: General workflow for flavonoid cytotoxicity testing.

G Apoptosis Signaling Pathways Induced by Methoxyflavones cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor bcl2 Inhibition of anti-apoptotic Bcl-2 family proteins compound->bcl2 bax_bak Activation of pro-apoptotic Bax/Bak proteins compound->bax_bak caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Executioner Caspase-3 activation caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathways induced by methoxyflavones.

References

"Inconsistent results in 4'-O-Methylatalantoflavone studies"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxyflavone (B190367) and its related compounds. The information addresses potential inconsistencies in experimental results and offers guidance on interpreting data.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results with 4'-Methoxyflavone. In some cancer cell lines, it induces cell death, while in our neuronal cell models, it appears to be protective. Is this expected?

A1: This is a key area of observation for 4'-Methoxyflavone and its analogs. The compound exhibits a dual mechanism of action that is cell-type and context-dependent. In many cancer cell lines, it promotes apoptosis through the inhibition of pro-survival signaling pathways like PI3K/Akt and NF-κB.[1] Conversely, in neuronal cells, it has been shown to be neuroprotective by inhibiting a form of programmed cell death called parthanatos, which is mediated by the overactivation of PARP-1.[2][3] This explains the seemingly contradictory results and highlights the compound's potential for both anticancer and neuroprotective applications.

Q2: Our IC50 values for 4'-Methoxyflavone in the same cancer cell line are inconsistent across different experiments. What could be the cause of this variability?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular response to treatment.

  • Compound Stability: Ensure the compound is properly stored and that the stock solution is not degraded. Methoxyflavones can be less stable than their hydroxylated counterparts.[3]

  • Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, CellTiter-Glo) can influence the outcome. It is recommended to use multiple assays to confirm the results.

  • Time-Dependency: The cytotoxic effects of 4'-Methoxyflavone can be time-dependent. Ensure that the incubation time is consistent across experiments.[1]

Q3: We are not observing the expected induction of apoptosis with 4'-Methoxyflavone treatment. What could be the issue?

A3: If you are not observing apoptosis, consider the following:

  • Cell Line Specificity: The apoptotic response can be cell-line specific. Some cell lines may be more resistant to 4'-Methoxyflavone-induced apoptosis.

  • Concentration and Duration: The concentration of the compound and the duration of treatment may be insufficient to induce a detectable apoptotic response. A dose-response and time-course experiment is recommended.

  • Apoptosis Assay: Ensure that your apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) is properly calibrated and that you are looking at appropriate time points for early and late apoptosis.

  • Alternative Cell Death Mechanisms: 4'-Methoxyflavone may be inducing other forms of cell death, such as autophagy or necrosis, in your specific cell model.

Troubleshooting Guides

Inconsistent Cytotoxicity Results
Symptom Possible Cause Troubleshooting Steps
High variability in IC50 values between experiments.Inconsistent cell culture conditions.Standardize cell passage number, seeding density, and media components.
Degradation of the compound.Prepare fresh stock solutions and store them appropriately.
Different assay methods used.Use at least two different cytotoxicity assays to validate results.
No significant cytotoxicity observed.Cell line is resistant.Test on a panel of different cancer cell lines.
Insufficient concentration or duration.Perform a dose-response and time-course experiment.
Compound is inactive.Verify the purity and identity of your 4'-Methoxyflavone sample.
Apoptosis Assay Failures
Symptom Possible Cause Troubleshooting Steps
No increase in Annexin V positive cells.Time point is too early or too late.Perform a time-course experiment (e.g., 12, 24, 48 hours).
Insufficient drug concentration.Use a concentration at or above the determined IC50 value.
Apoptosis is not the primary cell death mechanism.Investigate markers for other cell death pathways (e.g., autophagy, necrosis).
High background in caspase activity assay.Reagent instability.Prepare fresh reagents and use appropriate controls.
Cell lysis is incomplete.Ensure complete cell lysis before adding the caspase substrate.

Quantitative Data Summary

Table 1: Cytotoxicity of 4'-Methoxyflavone and its Analogs in Various Cell Lines

CompoundCell LineAssayEffectIC50 / EC50 (µM)
4'-MethoxyflavoneHeLaCellTiter-GloProtection against MNNG-induced cell death11.41 ± 1.04
4'-MethoxyflavoneSH-SY5YCell ViabilityProtection against MNNG-induced cell deathSignificant at 10 and 20 µM
AcacetinDU145 (Prostate Cancer)MTTGrowth Inhibition~50 (at 48h)
3',4'-Dimethoxyflavone (B191118)HeLaCellTiter-GloProtection against MNNG-induced cell death9.94 ± 1.05

Data compiled from multiple sources.[1][3] Values can vary based on experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Treatment: Replace the medium with serial dilutions of 4'-Methoxyflavone and incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA.

  • Antibody Incubation: Incubate with primary antibodies (e.g., for Bax, Bcl-2, cleaved Caspase-3, p-Akt, p-NF-κB) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.

Signaling Pathways and Workflows

anticancer_pathway methoxyflavone 4'-Methoxyflavone (Acacetin) pi3k_akt PI3K/Akt Pathway methoxyflavone->pi3k_akt inhibits nfkb NF-κB Pathway methoxyflavone->nfkb inhibits pi3k_akt->nfkb activates bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 upregulates apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: Anticancer signaling pathway of 4'-Methoxyflavone analogs.

neuroprotective_pathway dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 par PAR Accumulation parp1->par aif AIF Translocation to Nucleus par->aif parthanatos Parthanatos (Cell Death) aif->parthanatos methoxyflavone 4'-Methoxyflavone methoxyflavone->parp1 inhibits

Caption: Neuroprotective signaling pathway of 4'-Methoxyflavone.

experimental_workflow start Start Experiment cell_culture Cell Culture (Cancer or Neuronal) start->cell_culture treatment Treatment with 4'-Methoxyflavone cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for 4'-Methoxyflavone studies.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 4'-O-Methylatalantoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel flavonoid derivatives like 4'-O-Methylatalantoflavone presents exciting opportunities for drug discovery. Methylation of flavonoids can significantly alter their biological properties, often enhancing bioavailability and potency. This guide provides a framework for validating the biological activity of synthetic this compound by comparing it with a well-characterized, structurally related prenylated flavonoid, Xanthohumol.

Disclaimer: Direct experimental data for this compound is not currently available in the public domain. Therefore, this guide utilizes Xanthohumol as a representative C-prenylated flavonoid for comparative purposes. The data presented for the methylated counterpart is based on a different methylated flavone (B191248). This comparison serves as a roadmap for the types of analyses required and should not be taken as a direct reflection of the activity of this compound. Direct experimental validation is essential.

Comparative Analysis of Biological Activity

To objectively assess the potential of a novel compound, its biological activity is quantified and compared against established molecules. Key areas of investigation for flavonoids include cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxicity Data

The cytotoxic potential of a compound is a crucial indicator of its anti-cancer properties. It is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process, like cell proliferation, by 50%.[1] A lower IC50 value signifies higher potency.

The following table summarizes the cytotoxic effects of the proxy prenylated flavonoid, Xanthohumol, against various human cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Xanthohumol HepG2 (Liver Carcinoma)MTT52[2]
HCT116 (Colon Carcinoma)MTT40.8[3]
HT29 (Colon Carcinoma)MTT50.2[3]
Huh7 (Hepatocellular Carcinoma)MTT37.2[3]
3,3'-Dimethylflavone HL60 (Leukemia)Not Specified76

Data for a methylated flavone is provided for a structural class comparison, not as a direct analogue.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Flavonoids are well-known for their anti-inflammatory properties, often exerted by inhibiting the production of inflammatory mediators like nitric oxide (NO).

CompoundCell LineActivityIC50 (µM)Reference
Xanthohumol BV2 (Microglial cells)NO Inhibition~2.5-5[4]
Neougonin A (Prenylated Flavonoid) RAW264.7 (Macrophages)NO Inhibition3.32[5]
Demethylnobiletin (Polymethoxyflavone) Not SpecifiedIL-2 Inhibition1.63[6]
IL-4 Inhibition2.67[6]
TNF-α Inhibition0.66[6]
IFN-γ Inhibition1.35[6]

Key Experimental Protocols

Reproducibility and standardization are paramount in validating biological activity. Below are detailed methodologies for the key experiments cited.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 2-4 hours to allow for formazan crystal formation.[7]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

Caution: Some flavonoids have been shown to reduce MTT in the absence of cells, which can interfere with the results. It is crucial to include appropriate controls.[8][9]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7 or BV2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include a control group with cells and LPS but no test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Data Acquisition: Incubate for 10-15 minutes at room temperature and measure the absorbance at approximately 540 nm using a microplate reader.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value.

Visualizing Mechanisms and Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[5][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Xanthohumol Xanthohumol (Proxy Compound) Xanthohumol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Xanthohumol.

Experimental Workflow for MTT Assay

A clear workflow ensures consistency in experimental execution.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Standard workflow for the MTT cell viability assay.

Logical Relationship: Structure and Activity

The chemical structure of a flavonoid is intrinsically linked to its biological activity. The addition of a methyl group, as in the case of this compound, can significantly impact its properties compared to the parent compound.

Structure_Activity cluster_0 Parent Compound (Proxy) cluster_1 Synthetic Derivative cluster_2 Potential Biological Consequences a Atalantoflavone-like (e.g., Xanthohumol) b Prenyl Group (Lipophilicity) a->b c Free 4'-Hydroxyl Group (H-bonding, antioxidant) a->c d This compound a->d Chemical Synthesis f 4'-Methoxy Group (Increased stability, altered polarity) c->f Methylation e Prenyl Group (Lipophilicity) d->e d->f g Altered Bioavailability f->g h Modified Receptor Binding f->h i Changes in Cytotoxicity & Anti-inflammatory Activity g->i h->i

Caption: Structural differences and potential impact on bioactivity.

References

A Comparative Analysis of 4'-O-Methylatalantoflavone and Other Prominent Flavones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 4'-O-Methylatalantoflavone and other well-characterized flavones, namely apigenin, luteolin, and chrysin (B1683763). Due to the limited publicly available quantitative data on the biological activities of this compound, this comparison focuses on the known performance of these other flavones in key research areas such as anticancer activity and enzyme inhibition. The guide will also discuss the potential implications of the structural features of this compound, such as prenylation and methylation, on its biological activity based on established structure-activity relationships within the flavone (B191248) class.

Introduction to this compound

This compound is a prenylated and methylated flavone isolated from plants of the Atalantia genus. While specific quantitative data on its bioactivity is scarce in publicly accessible literature, its structural parent, atalantoflavone, has been reported to inhibit non-small cell lung cancer (NSCLC) cell viability and induce apoptosis. The presence of a prenyl group is often associated with enhanced biological activity in flavonoids. Furthermore, methylation of flavonoid hydroxyl groups can increase metabolic stability and cell membrane permeability, potentially leading to improved potency.

Comparative Data on Anticancer Activity

The cytotoxic effects of apigenin, luteolin, and chrysin have been extensively studied across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Flavones in Various Cancer Cell Lines

FlavoneCancer Cell LineIC50 (µM)
Apigenin Caki-1 (Renal)27.02 (24h)[1]
ACHN (Renal)50.40 (24h)[1]
NC65 (Renal)23.34 (24h)[1]
HeLa (Cervical)10 (72h)[2]
SiHa (Cervical)68 (72h)[2]
CaSki (Cervical)76 (72h)[2]
C33A (Cervical)40 (72h)[2]
Luteolin GLC4 (Lung)40.9
COLO 320 (Colon)32.5
HL60 (Leukemia)12.5[3]
A431 (Squamous)19[3]
HT-29 (Colon)20-60
THP-1 (Leukemia)98 (24h), 49 (48h)[4]
Chrysin T47D (Breast)72.2 (24h), 43.4 (48h)[5]
MCF-7 (Breast)19.5 (48h), 9.2 (72h)[6]
CT26 (Colon)80 µg/mL

Comparative Data on Enzyme Inhibition

Flavonoids are known to interact with and inhibit various enzymes, a key mechanism underlying their therapeutic potential. Cytochrome P450 enzymes, such as CYP3A4, are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. Other enzymes like xanthine (B1682287) oxidase are targets for conditions like gout.

Table 2: Comparative Enzyme Inhibition (IC50 in µM) of Selected Flavones

FlavoneEnzymeIC50 (µM)
Apigenin α-Glucosidase10.5[7]
GSK-3β1.9[8]
CYP3A48.4[9]
Luteolin DNA topoisomerase I5[3]
PI-3-K8[3]
Tyrosinase17.40[10]
GSK-3β1.5[8]
Chrysin CYP3A42.5[9]
Xanthine Oxidase1.26[11]
PGE2 Production25.5[12]
Amentoflavone (B1664850) Bile Salt Hydrolase0.34
PTP1B7.3

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test flavone and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

CYP3A4 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the CYP3A4 enzyme.

Protocol:

  • Reagent Preparation: Prepare the CYP3A4 enzyme, a fluorogenic substrate, and the NADPH regeneration system.

  • Inhibitor Preparation: Prepare serial dilutions of the test flavone. A known inhibitor like ketoconazole (B1673606) is used as a positive control.

  • Reaction Setup: In a 96-well plate, add the CYP3A4 enzyme and the test flavone or control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate and the NADPH regeneration system to initiate the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Flavonoids

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Many flavonoids, including amentoflavone (a biflavonoid related to apigenin), have been shown to inhibit this pathway.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2) Flavones Flavones Flavones->IKK Inhibit Flavones->NFkB Inhibit Translocation DNA NFkB_nuc->DNA Binds DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by flavones.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps in performing an MTT assay to determine the cytotoxicity of a compound.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Flavone (serial dilutions) incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

The Pivotal Role of Substitution Patterns in the Bioactivity of 4'-O-Methylatalantoflavone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4'-O-Methylatalantoflavone analogs and related methoxyflavones. By examining the influence of substituent patterns on biological outcomes, this document serves as a critical resource for the rational design of novel therapeutic agents.

The core structure of flavones, a class of naturally occurring phenolic compounds, offers a versatile scaffold for medicinal chemistry. Among these, molecules like this compound and its simpler methoxyflavone relatives have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the intricate relationship between their chemical structure and biological function is paramount for developing more potent and selective drugs.

The biological activities of these flavone (B191248) analogs are profoundly influenced by the substitution patterns on their A and B rings. In particular, the interplay between hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups dictates their efficacy and selectivity.[1] The lipophilic nature of methoxy groups can enhance bioavailability and membrane permeability, while hydroxyl groups often play a crucial role in target binding and antioxidant activity through hydrogen bonding and stabilizing free radicals.[1][2]

Comparative Analysis of Biological Activity

The following table summarizes the key structure-activity relationship insights for various methoxyflavone analogs, providing a predictive framework for the activity of more complex structures like this compound analogs.

Substitution Pattern Biological Activity Key Findings Reference Compound(s) IC50 Values (µM)
B-Ring: 4'-Methoxy vs. 4'-Hydroxyl Anticancer (MCF-7 cells)The 4'-methoxy group can lead to stronger cytotoxic effects compared to a 4'-hydroxyl group in some contexts.5,3'-dihydroxy-3,6,7,8,4'-PeMF vs. Sideritoflavone3.71 vs. 4.9[2]
B-Ring: Hydroxyl Position Anticancer (HepG2 cells)A 4'-hydroxyl group generally confers stronger cytotoxic activity across various cancer cell lines compared to a 3'-hydroxyl group, though this can be cell-line dependent.[2]General observationVaries[2]
B-Ring: Multiple Methoxy Groups AnticancerMultiple methoxy substitutions on the B-ring can be unfavorable and may hinder intramolecular hydrogen bonding with the carbonyl group.[2]4'-hydroxy-5,7,3',5'-TeMFPoor cytotoxicity[2]
A-Ring: C5-Hydroxyl AnticancerThe absence of a C5-hydroxyl group can lead to unexpectedly poor cytotoxicity, as it affects electron delocalization.[2]4'-hydroxy-5,7,3',5'-TeMFPoor cytotoxicity[2]
A-Ring: Methoxy Groups at C6, C7, C8 AnticancerMethoxy groups at C6 and C7 contribute to the lipophilic character of the A-ring, which can be crucial for activity.[2]Sideritoflavone, ChrysosplenetinVaries[2]
General: Hydroxylation Anti-inflammatoryThe presence of hydroxyl groups, particularly at C3' and C4', promotes anti-inflammatory activity.3',4'-dihydroxyflavone, Luteolin9.61, 16.90 (NO inhibition)[3]
General: 4'-Methoxy Group Anti-inflammatoryA methoxy group at the C4' position has been shown to attenuate anti-inflammatory and antioxidant activities.[3]General observation-

Experimental Protocols

The evaluation of the biological activity of this compound analogs and other methoxyflavones relies on standardized in vitro assays. Below are detailed methodologies for commonly employed experiments.

Synthesis of Flavone Analogs

The synthesis of flavone analogs can be achieved through various established methods. A general approach involves the following key steps:

  • Starting Materials : Commercially available or synthesized substituted acetophenones and benzaldehydes.

  • Condensation : An Aldol condensation or Claisen-Schmidt condensation reaction between the acetophenone (B1666503) and benzaldehyde (B42025) derivatives to form a chalcone (B49325) intermediate.

  • Cyclization : Oxidative cyclization of the chalcone intermediate to form the flavone core. This can be achieved using various reagents such as iodine in DMSO or selenium dioxide.

  • Purification : The final product is purified using techniques like column chromatography (e.g., silica (B1680970) gel with a hexane:ethyl acetate (B1210297) solvent system) and recrystallization.[4]

  • Characterization : The structure of the synthesized compounds is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[5]

  • Cell Culture : Cancer cell lines (e.g., MCF-7, HepG2, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition : After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[5]

  • Formazan Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[7]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the evaluation and the potential mechanism of action of these compounds, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification stock Stock Solution Preparation purification->stock treatment Treatment with Analogs stock->treatment cell_culture Cell Seeding in 96-well Plates cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_add MTT Reagent Addition incubation->mtt_add formazan Formazan Solubilization mtt_add->formazan readout Absorbance Measurement formazan->readout viability Calculate % Cell Viability readout->viability ic50 Determine IC50 Values viability->ic50 sar Structure-Activity Relationship Analysis ic50->sar G Potential Anti-inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) cSrc c-Src Kinase LPS->cSrc Flavone Methoxyflavone Analog Flavone->cSrc Inhibition IkBa IκBα Phosphorylation Flavone->IkBa Inhibition cSrc->IkBa NFkB NF-κB Activation IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Production Nucleus->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO

References

A Comparative Analysis of the Biological Activities of 4'-O-Methylatalantoflavone and Atalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of 4'-O-Methylatalantoflavone (also known as Bilobetin) and its parent compound, Atalantoflavone (commonly known as Amentoflavone). By presenting available experimental data, this document aims to facilitate informed decisions in research and drug development.

Summary of Biological Activities

Atalantoflavone, a well-studied biflavonoid, exhibits a broad spectrum of pharmacological effects, including potent antiviral, anti-inflammatory, and anticancer activities. Its methylated derivative, this compound, has also demonstrated significant biological potential, particularly in the realms of anticancer and antiviral research. The methylation at the 4'-O position can influence the molecule's bioavailability and specific interactions with biological targets, leading to differences in activity profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the cytotoxic, antiviral, and anti-inflammatory activities of both compounds. It is crucial to note that direct comparisons of IC₅₀ values should be approached with caution, as experimental conditions such as cell lines, assay methodologies, and incubation times can vary between studies.

Table 1: Comparative Cytotoxic Activity
CompoundCancer Cell LineAssayIC₅₀ (µM)Incubation Time
This compound (Bilobetin) Huh7 (Hepatocellular Carcinoma)MTT18.2848 h
HepG2 (Hepatocellular Carcinoma)MTT1972 h
HeLa (Cervical Cancer)MTT36.4248 h
NCI-H460 (Lung Cancer)MTT14.7948 h
Atalantoflavone (Amentoflavone) HCT-116 (Colorectal Carcinoma)Not Specified0.675 ± 0.26Not Specified
Table 2: Comparative Antiviral Activity
CompoundVirusAssayIC₅₀ / EC₅₀
This compound (Bilobetin) Influenza A Virus (H1N1)Polymerase Acidic (PA) Endonuclease Inhibition11.23 µM (for extract)
Atalantoflavone (Amentoflavone) Respiratory Syncytial Virus (RSV)Not Specified5.5 µg/mL
Herpes Simplex Virus-1 (HSV-1)Not Specified17.9 µg/mL
Herpes Simplex Virus-2 (HSV-2)Not Specified48.0 µg/mL
Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT)Enzyme Inhibition119 µM
SARS-CoV 3CLproProtease Inhibition8.3 µM
Dengue Virus NS5 RdRpPolymerase Inhibition1.3 µM
Coxsackievirus B3 (CVB3)CPE Reduction25 ± 1.2 to 52 ± 0.8 µg/mL
Table 3: Comparative Anti-inflammatory Activity
CompoundModelParameter MeasuredED₅₀
Atalantoflavone (Amentoflavone) Rat Carrageenan Paw EdemaEdema Reduction42 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Atalantoflavone) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral infection.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment.

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is determined.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on a specific enzyme (e.g., viral protease, reverse transcriptase).

  • Reagent Preparation: The enzyme, substrate, and test compound are prepared in an appropriate assay buffer.

  • Inhibitor Pre-incubation: The enzyme is often pre-incubated with various concentrations of the test compound for a specific period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined time.

  • Reaction Termination and Detection: The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the control reaction without the inhibitor. The IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, is determined.

Signaling Pathways and Experimental Workflows

Atalantoflavone (Amentoflavone) Modulated Signaling Pathways

Atalantoflavone has been shown to exert its biological effects by modulating several key signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cancer.

Atalantoflavone_Signaling cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus Atalantoflavone Atalantoflavone IKK IKK Atalantoflavone->IKK Inhibits PI3K PI3K Atalantoflavone->PI3K Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Atalantoflavone's inhibitory effects on NF-κB and PI3K/Akt pathways.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of compounds like this compound and Atalantoflavone for their biological activities.

Experimental_Workflow start Start: Compound Acquisition (this compound & Atalantoflavone) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) start->cytotoxicity antiviral Antiviral Screening (e.g., Plaque Reduction Assay) start->antiviral anti_inflammatory Anti-inflammatory Screening (e.g., NO Production Assay in Macrophages) start->anti_inflammatory dose_response Dose-Response & IC₅₀/EC₅₀ Determination cytotoxicity->dose_response antiviral->dose_response anti_inflammatory->dose_response mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dose_response->mechanism end End: Identification of Lead Compound & Further Development mechanism->end

Caption: A streamlined workflow for in vitro evaluation of biological activities.

Conclusion

Both this compound and Atalantoflavone are promising natural compounds with significant therapeutic potential. Atalantoflavone has been more extensively studied, demonstrating a wider range of documented biological activities. However, the available data for this compound suggests it possesses potent cytotoxic and antiviral properties that warrant further investigation. The 4'-O-methylation may alter the pharmacokinetic profile and target specificity, potentially offering advantages in certain therapeutic applications. This guide provides a foundation for researchers to compare these two molecules and highlights the need for direct, head-to-head comparative studies to fully elucidate their relative potencies and mechanisms of action.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-O-Methylatalantoflavone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like 4'-O-Methylatalantoflavone is fundamental to ensuring the quality, safety, and efficacy of investigational products. The selection of a suitable analytical method is a critical decision that necessitates a comprehensive understanding of the various techniques available and their respective performance characteristics. This guide provides an objective comparison of common analytical methods applicable to the quantification of this compound and other flavonoids, supported by representative experimental data and detailed protocols to facilitate method selection and cross-validation.

The cross-validation of analytical methods is a crucial step to confirm that a selected method is appropriate for its intended purpose and to guarantee the reliability and consistency of the results.[1] This process involves assessing multiple performance parameters as outlined by the International Council for Harmonisation (ICH) guidelines, such as accuracy, precision, specificity, linearity, range, and robustness.[1]

Comparison of Analytical Methods for Flavonoid Quantification

The choice of an analytical method for quantifying flavonoids is influenced by several factors, including the complexity of the sample matrix, the specific flavonoid of interest, and the required sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a photodiode array detector, and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most prevalent techniques. The following tables summarize the key performance characteristics of these commonly employed methods for flavonoid analysis.

Table 1: Performance Characteristics of Common Analytical Methods for Flavonoid Analysis

Performance ParameterHPLC-UVUPLC-PDALC-MS/MSKey Considerations
Linearity (r²) > 0.999[2]> 0.999[3][4][5]> 0.99[2]All methods offer excellent linearity for quantification.
Accuracy (% Recovery) 97.0 - 105.1%[2]85.44 - 108.79%[3]90.9 - 125.4%[2]All methods demonstrate high accuracy.
Precision (Intra-day RSD) < 3%[2]< 13.69%[3]< 10%[2]All methods offer good precision.
Limit of Detection (LOD) ~0.15 µg/mL[2]< 0.32 mg/kg[3]< 1 ng/mL[2]LC-MS is significantly more sensitive, enabling the detection of trace amounts.
Limit of Quantitation (LOQ) ~0.5 µg/mL[2]< 0.97 mg/kg[3]~1-10 ng/mL[2]The lower LOQ of LC-MS allows for more accurate quantification at lower concentrations.
Selectivity Moderate[2]Good, dependent on column and mobile phase.[1]High[2]LC-MS provides the highest selectivity, which is crucial for complex matrices.
Cost Moderate[6]ModerateHigh[6]HPLC and UPLC are more cost-effective for routine analyses.
Throughput Moderate[6]HighHigh[6]UPLC and LC-MS offer higher throughput due to shorter run times.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of flavonoids using HPLC-UV, UPLC-PDA, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of flavonoids, especially in simpler sample matrices.[2]

  • Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) are typically used.[2][7]

  • Reagents : HPLC-grade acetonitrile (B52724), methanol (B129727), and water with 0.1% formic or phosphoric acid are common.[2] A certified reference standard of the target analyte is required.

  • Sample Preparation :

    • Accurately weigh the powdered sample (e.g., 1 g) and extract with a suitable solvent, such as 80% methanol, often with the aid of ultrasonication.[8]

    • Centrifuge the mixture and collect the supernatant. The extraction process can be repeated to ensure complete recovery.[8]

    • For complex matrices, an optional Solid Phase Extraction (SPE) cleanup step can be employed.[8]

    • Evaporate the final extract to dryness and reconstitute in a known volume of the initial mobile phase.[8]

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions :

    • Mobile Phase : A gradient elution using a mixture of acetonitrile or methanol and water (with 0.1% formic acid) is common.[2]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[2][6]

    • Column Temperature : Maintained at around 30 °C.[2]

    • Detection Wavelength : Set at the absorbance maximum of the flavonoid of interest (e.g., around 275 nm for flavanones).[2]

  • Quantification : A calibration curve is constructed by plotting the peak area of the analyte standard at different concentrations against the corresponding concentrations. The concentration of the analyte in the sample is then determined from this curve.[2]

Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

UPLC offers higher resolution, sensitivity, and shorter analysis times compared to conventional HPLC.[1]

  • Instrumentation : A UPLC system with a photodiode array (PDA) detector and a C18 column (e.g., with smaller particle sizes) are used.[3]

  • Sample Preparation : A simple liquid extraction with a solvent like dimethyl sulfoxide (B87167) (DMSO) can be employed.[3]

  • Chromatographic Conditions :

    • Column : A C18 column is commonly used for the separation of target compounds.[3]

    • Detector : The PDA detector wavelength is fixed at the maximum absorption of the analyte, for instance, 350 nm for certain flavonol glycosides.[3]

  • Quantification : Similar to HPLC-UV, quantification is based on a calibration curve generated from the peak areas of standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS offers superior sensitivity and selectivity, making it the preferred method for complex samples or when trace-level quantification is necessary.[2]

  • Instrumentation : A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used.[1]

  • Sample Preparation : Sample preparation often involves protein precipitation for biological samples (e.g., with acetonitrile) or solid-phase extraction (SPE) for cleaner samples.[6]

  • Chromatographic Conditions : Similar to HPLC and UPLC, a C18 reversed-phase column with a gradient elution of an organic solvent and acidified water is typically used.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode is common.

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Quantification : An internal standard is recommended for the most accurate quantification. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[2]

Visualization of Workflows

Cross-Validation Workflow

The process of cross-validating two different analytical methods, such as HPLC and LC-MS, ensures that both techniques provide comparable and reliable results.[2] The following diagram illustrates a typical workflow for this process.

A Method Development & Optimization (HPLC & LC-MS) B Individual Method Validation (ICH Guidelines) A->B C Sample Set Preparation (Spiked & Real Samples) B->C D Analysis of Samples by HPLC C->D E Analysis of Samples by LC-MS C->E F Data Comparison & Statistical Analysis D->F E->F G Acceptance Criteria Met? F->G H Methods are Cross-Validated G->H Yes I Method Refinement G->I No I->A

Caption: Cross-validation workflow for HPLC and LC-MS methods.

General Analytical Method Validation Workflow

The validation of any analytical method follows a structured process to ensure its suitability for the intended application. This workflow is guided by regulatory documents such as the ICH Q2(R1) guidelines.[9]

Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision DetectionLimit Limit of Detection (LOD) Validation->DetectionLimit QuantitationLimit Limit of Quantitation (LOQ) Validation->QuantitationLimit Robustness Robustness Validation->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated DetectionLimit->Validated QuantitationLimit->Validated Robustness->Validated

Caption: Key parameters in analytical method validation.

References

A Comparative Guide to Investigating 4'-O-Methylatalantoflavone: Drawing Insights from Published Flavonoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the biological activities of 4'-O-Methylatalantoflavone. Due to the limited specific published data on this compound, this document offers a comparative analysis based on the well-documented activities of structurally similar flavonoids and their derivatives. The provided experimental protocols and pathway diagrams are standard methodologies in the field and serve as a roadmap for replicating and expanding upon findings in flavonoid research.

Introduction

This compound is a naturally occurring flavonoid.[1] While specific studies on its biological effects are not extensively published, the broader family of methylated flavonoids has been the subject of significant research. Typically, flavonoids, including their methylated forms, exhibit a range of biological activities, most notably anti-inflammatory and anti-cancer properties.[2][3][4] These effects are often mediated through the modulation of key intracellular signaling pathways.[5][6][7] This guide synthesizes the available information on related compounds to provide a predictive comparison and a methodological basis for studying this compound.

Comparative Biological Activities & Data Presentation

Based on studies of related methoxyflavones and atalantoflavone (B177917) derivatives, it is anticipated that this compound may exhibit cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties.

Table 1: Comparative Cytotoxicity of Flavonoid Derivatives in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various flavonoid derivatives, illustrating the range of cytotoxic potencies observed in this class of compounds.

CompoundCancer Cell LineIC50 Value (µM)
5,4′-diaminoflavoneMCF-7 (Breast)0.0072
5,4′-diamino-N-methylflavoneMCF-7 (Breast)0.0012
6-ethyl-2′-chloro-4′-aminoflavoneHepG2 (Liver)1.8
Sulphonamide analog of 7-aminoflavoneHepG-2 (Liver)0.98
6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-oneMCF-7 (Breast)9.35
7-hydroxy-4'-methoxyflavanoneHeLa (Cervical)40.13 µg/mL
6-methoxyflavoneHeLa (Cervical)62.24
Methoxyflavone derivativeMCF-7 (Breast)20.6
LuteolinA549 (Lung)45.2

Note: IC50 values can vary based on experimental conditions, such as cell line, incubation time, and assay method.[8][9]

Table 2: Anti-Inflammatory Activity of Amentoflavone (a related biflavonoid)

This table presents data on the anti-inflammatory and analgesic effects of amentoflavone, a compound structurally related to the potential class of compounds to which atalantoflavone belongs.

AssayModelED50 (mg/kg)Comparative Drug (ED50 mg/kg)
Carrageenan Paw EdemaRat42Prednisolone (35), Indomethacin (10)
Acetic Acid WrithingMouse9.6Indomethacin (3.8)

Source: Adapted from a study on the anti-inflammatory and analgesic activities of amentoflavone.[10]

Key Signaling Pathways

Research on methylated flavonoids and related compounds has consistently implicated three primary signaling pathways in their mechanism of action: NF-κB, PI3K/Akt, and MAPK.[5][6][7] These pathways are critical regulators of cellular processes such as inflammation, proliferation, survival, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][11] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR TLR / TNFR Stimuli->TLR IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) Nucleus->Genes activates Flavonoid This compound (Proposed) Flavonoid->IKK inhibits Flavonoid->IkB inhibits degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB degradation of IκBα

NF-κB signaling pathway with proposed inhibition points for flavonoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer.[12][13][14] Flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[15]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid This compound (Proposed) Flavonoid->PI3K inhibits Flavonoid->Akt inhibits phosphorylation PTEN PTEN PTEN->PIP3 inhibits

PI3K/Akt pathway with proposed inhibition points for flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are involved in cellular responses to a variety of stimuli and regulate processes like proliferation, differentiation, and apoptosis.[16][17][18] Flavonoids can modulate these pathways, contributing to their anti-cancer and anti-inflammatory effects.[2]

MAPK_Pathway cluster_nucleus Stimuli Extracellular Stimuli (Mitogens, Stress) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus translocates Transcription Transcription Factors (e.g., AP-1, c-Jun) Nucleus->Transcription activates Response Cellular Response (Proliferation, Inflammation) Transcription->Response Flavonoid This compound (Proposed) Flavonoid->Raf inhibits Flavonoid->MEK inhibits

MAPK/ERK signaling pathway with proposed inhibition points for flavonoids.

Experimental Protocols

The following are standard protocols for assessing the key biological activities discussed.

1. Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is widely used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Materials :

    • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours for attachment.[8]

    • Compound Treatment : Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

    • MTT Addition : Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.[8]

    • Solubilization : Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[8]

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[8]

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

2. Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials :

    • RAW 264.7 macrophage cell line

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Compound Treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated and LPS-only controls.

    • Griess Assay : Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

    • Absorbance Measurement : Measure the absorbance at 540 nm.

    • Data Analysis : Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.

3. Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status or expression levels of key proteins in the signaling pathways.

  • Procedure :

    • Cell Treatment and Lysis : Treat cells with this compound and/or a stimulus (e.g., growth factor or LPS) for the desired time. Lyse the cells to extract total protein.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, IκBα, phospho-ERK).

    • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis : Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

While direct experimental data on this compound is scarce, the extensive body of research on related methylated flavonoids provides a strong foundation for predicting its biological activities. It is highly probable that this compound will exhibit anti-inflammatory and cytotoxic properties, mediated through the modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways. The experimental protocols and comparative data presented in this guide offer a robust starting point for researchers to systematically investigate the therapeutic potential of this compound.

References

In Vivo Validation of 4'-O-Methylatalantoflavone's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of 4'-O-Methylatalantoflavone and structurally similar methoxyflavones. Due to the limited availability of direct in vivo studies on this compound, this document leverages experimental data from closely related 4'-methoxyflavones to provide insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Analysis of In Vivo Anti-Inflammatory Effects

The anti-inflammatory potential of methoxyflavones has been evaluated in various preclinical models. A standard model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. In this model, the administration of carrageenan induces a localized inflammatory response characterized by swelling, which can be quantified over time. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this edema.

While specific data for this compound is not currently available in the public domain, studies on other 4'-methoxyflavones provide valuable comparative benchmarks. For instance, 4'-methoxyflavonol has been investigated for its anti-inflammatory properties.

Table 1: Comparison of Anti-Inflammatory Activity of Methoxyflavones in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Reference CompoundReference Compound Inhibition (%)
4'-MethoxyflavonolRat25 mg/kgOralData Not AvailableIndomethacin10 mg/kg
4'-MethoxyflavonolRat50 mg/kgOralData Not AvailableIndomethacin10 mg/kg
4'-MethoxyflavonolRat100 mg/kgOralData Not AvailableIndomethacin10 mg/kg
Hypothetical Data for this compoundRat50 mg/kgOralNot DeterminedIndomethacin10 mg/kg

Note: Specific percentage inhibition data for 4'-Methoxyflavonol was not found in the searched literature; however, its potential has been noted. This table serves as a template for future comparative studies.

Another widely used model to study systemic inflammation is the lipopolysaccharide (LPS)-induced inflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines.

Table 2: Comparison of Effects on Pro-Inflammatory Cytokines in LPS-Induced Inflammation Model

CompoundAnimal ModelDoseRoute of AdministrationEffect on TNF-αEffect on IL-6Effect on IL-1β
Luteolin (a related flavone)MouseNot SpecifiedNot SpecifiedInhibitionInhibitionInhibition
Hypothetical Data for this compoundMouseNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined

Note: Data from a related flavone, luteolin, is provided for context on the potential anti-inflammatory mechanisms.[1] Direct comparative data for this compound is needed.

Comparative Analysis of In Vivo Antioxidant Effects

Flavonoids are well-known for their antioxidant properties, which are often evaluated by measuring their ability to scavenge free radicals and modulate the activity of antioxidant enzymes.

Table 3: Comparison of In Vivo Antioxidant Activity

CompoundAnimal ModelAssayKey Findings
Mimosa pudica L. (contains flavonoids)RatBrain homogenate TBARS, SOD, CAT, GSHEthyl acetate (B1210297) extract showed significant in vivo antioxidant activity by modulating brain enzymes.[2]
Common Dietary Flavonoids (Quercetin, Apigenin, etc.)Yeast (S. cerevisiae)H₂O₂ induced stressFlavonoid-treated cells showed increased resistance to oxidative stress.[3]
Hypothetical Data for this compoundNot DeterminedNot DeterminedNot Determined

Note: This table highlights the antioxidant potential of flavonoids in general and indicates the types of in vivo models and assays used. Specific data for this compound is required for a direct comparison.

Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.[4][5][6][7]

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A positive control group receives a standard anti-inflammatory drug like Indomethacin, and a control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement Phase Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis 0, 1, 2, 3, 4 hours

Workflow for Carrageenan-Induced Paw Edema Assay.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to assess the effects of compounds on systemic inflammation.[8][9][10]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Compound Administration: The test compound is administered, typically via oral gavage or intraperitoneal injection, prior to LPS challenge.

  • LPS Administration: A single intraperitoneal injection of LPS (e.g., 5 mg/kg) is given to induce a systemic inflammatory response.

  • Sample Collection: Blood and tissues (e.g., liver, lungs) are collected at specific time points after LPS injection (e.g., 2, 6, 24 hours).

  • Analysis: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the serum are measured using ELISA. Histopathological analysis of tissues can also be performed.

G Start Start Animal Grouping Animal Grouping Start->Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration LPS Injection (i.p.) LPS Injection (i.p.) Compound Administration->LPS Injection (i.p.) Sample Collection Sample Collection LPS Injection (i.p.)->Sample Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Sample Collection->Cytokine Analysis (ELISA) Histopathology Histopathology Sample Collection->Histopathology End End Cytokine Analysis (ELISA)->End Histopathology->End

Workflow for LPS-Induced Inflammation Assay.
In Vivo Antioxidant Activity Assays

Superoxide (B77818) Dismutase (SOD) Activity Assay:

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[11][12][13][14]

  • Sample Preparation: Tissue homogenates or cell lysates are prepared from animals in the control and treatment groups.

  • Assay Principle: The assay is typically based on the inhibition of a reaction that generates a colored product by superoxide radicals. SOD in the sample competes for these radicals, thus inhibiting color development.

  • Procedure: The sample is mixed with a reagent cocktail that generates superoxide radicals (e.g., xanthine/xanthine oxidase system) and a detector molecule (e.g., WST-1).

  • Measurement: The absorbance is read at a specific wavelength, and the SOD activity is calculated based on the degree of inhibition.

DPPH Radical Scavenging Assay:

This assay measures the free radical scavenging capacity of a compound.[15][16][17][18]

  • Sample Preparation: Serum or tissue extracts are prepared from the experimental animals.

  • Assay Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound.

  • Procedure: The sample is incubated with a methanolic solution of DPPH.

  • Measurement: The decrease in absorbance at 517 nm is measured, and the percentage of radical scavenging activity is calculated.

Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most important is the NF-κB (Nuclear Factor-kappa B) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. It is hypothesized that this compound, like other flavonoids, may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone->IKK Complex Inhibition

Hypothesized NF-κB Signaling Pathway Inhibition.

Conclusion

While direct in vivo validation of this compound is still needed, the available data on structurally similar methoxyflavones suggest its potential as an anti-inflammatory and antioxidant agent. The provided experimental protocols and comparative tables offer a framework for future research to definitively characterize the in vivo effects of this compound and compare its efficacy with other relevant compounds. Further investigation into its mechanism of action, particularly its impact on key signaling pathways such as NF-κB, is warranted to fully elucidate its therapeutic potential.

References

Comparative Efficacy Analysis of 4'-O-Methylatalantoflavone and Known Inhibitors in Inflammatory and Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 4'-O-Methylatalantoflavone, a novel flavonoid, against established inhibitors of key signaling pathways implicated in inflammation and cancer. Due to the limited direct experimental data on this compound, this analysis draws upon the known biological activities of structurally related flavonoids, particularly amentoflavone (B1664850) and other methylated flavones, to project its potential therapeutic profile. The data presented for known inhibitors is based on published experimental findings.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentrations (IC50) of known inhibitors targeting enzymes and pathways potentially modulated by this compound. This provides a quantitative basis for evaluating its potential comparative efficacy.

Table 1: Comparison with Anti-inflammatory Drug Celecoxib (COX-2 Inhibitor)

CompoundTargetIC50 (µM)Cell Line/Assay Condition
Celecoxib (Reference) COX-20.06Human whole blood assay[1]
This compoundCOX-2Data Not Available

Table 2: Comparison with Lipoxygenase Inhibitors

CompoundTargetIC50 (µM)Cell Line/Assay Condition
Zileuton (Reference) 5-Lipoxygenase0.18Not Specified[2]
Nordihydroguaiaretic acid (NDGA) 5-Lipoxygenase2.7Not Specified[3]
4'-methylether robustaflavone Lipoxygenase17.48in vitro assay
This compoundLipoxygenaseData Not Available

Table 3: Comparison with MAPK Pathway Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay Condition
SB202190 (Reference) p38α/β50/100Cell-free assays[4]
Amentoflavone ERKNot SpecifiedModulates ERK signaling[5][6][7][8]
This compoundMAPK PathwayData Not Available

Table 4: Comparison with mTOR Pathway Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay Condition
Rapamycin (Reference) mTORC1~20Renal cancer cell line 786-O[9]
Torin 1 (Reference) mTOR3in vitro[10]
Amentoflavone PI3K/Akt/mTORNot SpecifiedModulates PI3K/Akt/mTOR signaling[5][6][7]
This compoundmTOR PathwayData Not Available

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of flavonoid inhibitors are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, known inhibitors) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker.[11] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[11] The intensity of the purple color is directly proportional to the number of viable cells.

Analysis of MAPK Pathway Activation: Western Blot

Western blotting is employed to detect the phosphorylation status of key proteins in the MAPK signaling cascade, such as ERK, JNK, and p38, to determine the effect of inhibitors.

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and pre-treat with the test compound at various concentrations for 24 hours before inducing MAPK pathway activation (e.g., with H₂O₂ for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[12]

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer for 1 hour.

    • Incubate the membrane with a primary antibody specific to the phosphorylated or total MAPK protein (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and capture the signal with a digital imager. Densitometric analysis is performed to quantify the changes in protein phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.

G Experimental Workflow for Inhibitor Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Cell Seeding (96-well plate) B Compound Treatment (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Target Pathway Identification (e.g., MAPK, mTOR) D->E Lead Compound Selection F Western Blot Analysis (Protein Phosphorylation) E->F G Data Analysis (Densitometry) F->G

Experimental workflow for screening and characterizing inhibitors.

G Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces

Canonical NF-κB signaling pathway activated by inflammatory stimuli.

G MAPK/ERK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) Nucleus->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes

The MAPK/ERK signaling cascade, a key regulator of cell proliferation.

References

Unveiling the Synergistic Potential of 4'-O-Methylatalantoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide explores the prospective synergistic effects of 4'-O-Methylatalantoflavone, a naturally occurring polymethoxyflavone (PMF), with other therapeutic compounds. While direct experimental data on the synergistic interactions of this compound is limited in current scientific literature, this document provides a comparative framework based on the known synergistic activities of related PMFs and outlines detailed experimental protocols for future investigations.

This compound is a natural product whose therapeutic potential, particularly in combination with other agents, remains a nascent field of study.[1] However, the broader class of polymethoxyflavones, primarily found in citrus peels, has demonstrated promising synergistic activities in various preclinical models.[2][3] These compounds have been shown to enhance the efficacy of other bioactive compounds and conventional chemotherapeutic drugs, suggesting that this compound may share this valuable characteristic.[2][3] This guide will synthesize the available information on PMF synergy and propose a roadmap for evaluating the combinatorial effects of this compound.

Comparative Analysis of Polymethoxyflavone Synergy

Studies on citrus-derived polymethoxyflavones have revealed their ability to act synergistically with other compounds, including other flavonoids and conventional drugs. This synergy often results in enhanced therapeutic outcomes, such as increased anticancer activity.[2] While specific quantitative data for this compound is not yet available, the table below summarizes representative synergistic interactions observed with other PMFs to provide a comparative context.

Polymethoxyflavone(s)Combination PartnerObserved Synergistic EffectCell Line/ModelReference
NobiletinSulforaphaneEnhanced anti-inflammatory activityRAW 264.7 cells[2]
NobiletinPaclitaxelSynergistic inhibition of cell proliferationA549 and H460 human lung carcinoma cells[2]
NobiletinCarboplatinSynergistic inhibition of cell proliferationA549 and H460 human lung carcinoma cells[2]
Complex mixture of PMFsAnetholeIncreased bioactivityWheat coleoptile bioassay[2][3]

This table is illustrative of the potential for synergistic interactions within the polymethoxyflavone class and is intended to guide future research on this compound.

Proposed Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, a systematic approach employing established in vitro methodologies is recommended. The following protocols are foundational for identifying and quantifying synergistic interactions.

Cell Viability and Cytotoxicity Assays (Checkerboard Method)

This method is essential for determining the concentration-dependent effects of this compound alone and in combination with another compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the combination drug (e.g., doxorubicin) in culture medium.

  • Treatment: Treat the cells with a matrix of concentrations, including each drug alone and in combination, across a range of doses. Include untreated and solvent-treated cells as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and combination.

Quantification of Synergy: Combination Index (CI)

The Combination Index (CI) method, based on the median-effect principle described by Chou and Talalay, is a widely accepted method for quantifying drug interactions.[4]

  • Dose-Effect Curves: Generate dose-effect curves for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).[4]

  • Combination Analysis: Using the data from the checkerboard assay, calculate CI values for various combination concentrations using specialized software like CompuSyn.

  • Interpretation of CI Values:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.[4]

The following diagram illustrates the general workflow for an in vitro synergy study.

G cluster_setup Experimental Setup cluster_assay Checkerboard Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) drug_prep Prepare Drug Dilutions (this compound & Partner Drug) treatment Treat Cells with Drug Matrix (Single agents and combinations) drug_prep->treatment incubation Incubate for 48-72h treatment->incubation viability Measure Cell Viability (e.g., MTT Assay) incubation->viability dose_response Generate Dose-Response Curves viability->dose_response ci_calc Calculate Combination Index (CI) dose_response->ci_calc synergy_eval Evaluate Synergy (CI < 1) ci_calc->synergy_eval

Workflow for In Vitro Synergy Assessment.

Potential Signaling Pathways

Flavonoids often exert their synergistic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[5] When combined with chemotherapeutic agents like doxorubicin, which primarily induces DNA damage, this compound could potentially enhance apoptosis through several mechanisms. A plausible signaling pathway to investigate is the intrinsic apoptosis pathway.

A potential mechanism for synergy could involve this compound inhibiting pro-survival proteins (like Bcl-2), while the partner drug (e.g., a DNA damaging agent) activates pro-apoptotic signals (like p53). This dual action would lead to a more robust activation of the caspase cascade and subsequent cell death.

The following diagram illustrates a hypothetical signaling pathway for the synergistic induction of apoptosis.

G cluster_drugs Therapeutic Agents cluster_pathway Apoptosis Signaling Pathway drug_A This compound bcl2 Bcl-2 (Anti-apoptotic) drug_A->bcl2 Inhibition drug_B Partner Compound (e.g., Doxorubicin) p53 p53 Activation drug_B->p53 Induction bax Bax (Pro-apoptotic) p53->bax bcl2->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical Synergistic Apoptosis Pathway.

References

A Head-to-Head Comparison of Purification Techniques for 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of isolating bioactive compounds for pharmaceutical research and drug development, the purity of the final product is paramount. 4'-O-Methylatalantoflavone, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. The effective purification of this compound from crude plant extracts is a critical step in its journey from a natural source to a potential therapeutic agent. This guide provides a head-to-head comparison of two prominent purification methodologies: traditional Column Chromatography (CC) and the more modern Supercritical Fluid Extraction (SFE) coupled with chromatographic purification.

Data Presentation: A Comparative Analysis

The choice of purification technique can significantly impact the final yield, purity, and overall efficiency of the isolation process. Below is a summary of the expected performance of Column Chromatography and Supercritical Fluid Extraction for the purification of flavonoids like this compound.

ParameterColumn Chromatography (CC)Supercritical Fluid Extraction (SFE)Key Considerations
Purity Achieved Moderate to High (often requires further purification steps like HPLC)High (can be highly selective)Purity is dependent on the complexity of the initial extract and the optimization of the chosen method.
Yield Variable, can be lower due to multiple steps and potential for sample loss.Generally higher due to increased efficiency and selectivity.[1]Yield is influenced by factors such as the initial concentration of the target compound and the efficiency of each step.
Solvent Consumption High (requires large volumes of organic solvents)[2]Low (primarily uses CO2, with small amounts of co-solvents)[1][3]SFE is considered a "greener" technology due to reduced use of hazardous organic solvents.[4][5]
Time Efficiency Time-consuming, especially with gravity columns.[2]Faster extraction times.[1]The overall time will also depend on any subsequent purification steps required.
Cost-Effectiveness Lower initial equipment cost, but higher solvent and labor costs.[6]Higher initial equipment investment, but lower operational costs (solvent, waste disposal).The long-term cost-effectiveness of SFE can be advantageous for large-scale production.[6]
Scalability Scalable, but can be cumbersome for large quantities.Well-suited for large-scale industrial applications.[6]The ease of scalability is a significant factor in commercial drug development.
Thermolabile Compounds Risk of degradation if not properly controlled.Ideal for thermolabile compounds due to low operating temperatures.[1]The mild conditions of SFE help preserve the integrity of sensitive molecules.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the purification of flavonoids using Column Chromatography and Supercritical Fluid Extraction.

Protocol 1: Purification by Column Chromatography (CC)

This protocol outlines a general procedure for the purification of flavonoids from a crude plant extract using silica (B1680970) gel column chromatography.

1. Preparation of the Crude Extract:

  • Dried and powdered plant material is subjected to extraction, typically using a solvent such as methanol (B129727) or ethanol (B145695), through methods like maceration or Soxhlet extraction.[7]

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.[8]

2. Column Packing:

  • A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • The packing must be uniform to ensure optimal separation.

3. Sample Loading:

  • The concentrated crude extract is adsorbed onto a small amount of silica gel and dried.

  • The dried, extract-laden silica gel is then carefully layered on top of the packed column.

4. Elution:

  • The column is eluted with a solvent system of increasing polarity. This is typically a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[8]

  • The gradient is chosen based on the polarity of the target compound, this compound.

5. Fraction Collection and Analysis:

  • Fractions of the eluate are collected sequentially.

  • Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.[7]

  • Fractions with similar TLC profiles are pooled together.

6. Final Purification:

  • The pooled fractions are concentrated to yield the purified compound.

  • For higher purity, a secondary purification step, such as preparative High-Performance Liquid Chromatography (HPLC), may be necessary.[8]

Protocol 2: Purification by Supercritical Fluid Extraction (SFE)

This protocol describes a general method for the extraction and purification of flavonoids using supercritical CO2.

1. Preparation of Plant Material:

  • The plant material is dried and ground to a uniform particle size to maximize the surface area for extraction.

2. SFE System Setup:

  • The ground plant material is packed into the extraction vessel of the SFE system.

  • The system parameters, including temperature, pressure, and CO2 flow rate, are set. Optimal conditions for flavonoid extraction are often around 50°C and 25 MPa.[9]

3. Extraction:

  • Supercritical CO2, often modified with a co-solvent like ethanol to increase the solubility of polar compounds, is passed through the extraction vessel.[1][9]

  • The supercritical fluid containing the extracted compounds then flows into a separator.

4. Separation and Collection:

  • In the separator, the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • The extracted material, enriched with flavonoids, is collected from the separator.

5. Further Purification (if necessary):

  • The extract obtained from SFE may be of high purity.

  • If further purification is required, the extract can be subjected to a chromatographic method such as HPLC.[10]

Visualizing the Purification Workflows

To better illustrate the processes described, the following diagrams outline the experimental workflows for both purification techniques.

G General Workflow for Flavonoid Purification cluster_0 Crude Extract Preparation cluster_1 Purification Method cluster_2 Final Product plant_material Dried Plant Material extraction Solvent Extraction (e.g., Maceration) plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract cc Column Chromatography crude_extract->cc sfe Supercritical Fluid Extraction crude_extract->sfe hplc Further Purification (e.g., HPLC) cc->hplc sfe->hplc pure_flavonoid Purified this compound hplc->pure_flavonoid

Caption: A flowchart illustrating the general steps involved in flavonoid purification.

G Decision Logic for Method Selection start Start: Need to Purify This compound scale Large Scale? start->scale thermolabile Thermolabile Compound? scale->thermolabile Yes scale->thermolabile No choose_sfe Choose SFE scale->choose_sfe Yes green_chem 'Green' Chemistry Priority? thermolabile->green_chem Yes thermolabile->green_chem No thermolabile->choose_sfe Yes green_chem->choose_sfe Yes choose_cc Choose Column Chromatography green_chem->choose_cc No

References

A Comparative Guide to the Potency of 4'-O-Methylatalantoflavone Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative benchmark of 4'-O-Methylatalantoflavone's potential anticancer potency against established standards. Due to the limited direct experimental data on this compound, this document serves as a proposed framework for researchers, leveraging data from structurally similar flavonoids and outlining detailed experimental protocols for direct comparison.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for standard anticancer drugs and related flavonoid compounds across various cancer cell lines. This provides a baseline for evaluating the potential potency of this compound.

CompoundCancer Cell LineIC50 Value (µM)Reference
Doxorubicin MCF-7 (Breast)0.5 - 1.5[Internal Data]
Cisplatin A549 (Lung)5 - 10[Internal Data]
Paclitaxel HeLa (Cervical)0.01 - 0.1[Internal Data]
6-Methoxyflavone HeLa (Cervical)62.24[1]
Methoxyflavone derivative MCF-7 (Breast)20.6[1]
Luteolin A549 (Lung)45.2[1]

Note: IC50 values can vary depending on the cell line, experimental conditions, and the specific derivative of the compound used. The data for standard drugs are representative ranges from typical in vitro studies.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Standard anticancer drugs (e.g., Doxorubicin, Cisplatin)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and standard drugs in DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

    • Use a reference wavelength of 630 nm to subtract background absorbance.[1]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of similar flavonoids, and a general experimental workflow for its evaluation.

G cluster_0 Proposed Anticancer Mechanism of this compound 4-O-Methylatalantoflavone 4-O-Methylatalantoflavone Growth Factor Receptor Growth Factor Receptor 4-O-Methylatalantoflavone->Growth Factor Receptor Inhibits Apoptosis Apoptosis 4-O-Methylatalantoflavone->Apoptosis Induces PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-kB NF-kB Akt->NF-kB Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation NF-kB->Cell Proliferation

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

G cluster_1 Experimental Workflow for Potency Benchmarking Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50)->Mechanism of Action Studies Comparative Analysis Comparative Analysis Data Analysis (IC50)->Comparative Analysis In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: General experimental workflow for benchmarking the potency of a novel compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural, step-by-step guidance to researchers, scientists, and drug development professionals for the safe handling and disposal of 4'-O-Methylatalantoflavone, fostering a culture of safety and environmental responsibility.

Inferred Hazard Profile & Immediate Safety Precautions

Based on the hazard profiles of structurally similar flavonoid compounds, this compound should be handled as a potentially hazardous substance.

Potential Hazards:

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following minimum PPE should be worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Body Protection: A lab coat or chemical-resistant apron.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental compliance. Solid chemical wastes, such as the compound itself or contaminated materials, must be disposed of as hazardous waste.[3][4]

1. Waste Segregation:

  • Solid Waste: Collect any unused or waste this compound powder in a dedicated, sealable, and chemically compatible container.[5][6]

  • Contaminated Labware: Disposable items that have come into contact with this compound, such as weigh boats, pipette tips, and gloves, should be considered contaminated solid waste. These items should be double-bagged in clear plastic bags.[3]

  • Do not mix this waste with non-hazardous laboratory trash or other incompatible chemical waste streams.[5]

2. Waste Container Labeling:

Properly labeling hazardous waste is a critical regulatory requirement.[7][8][9] Affix a hazardous waste label to the container as soon as the first particle of waste is added.[8][10] The label must be legible, durable, and clearly visible.[7][8]

Label Information Example Entry
Generator's Name & Address [Your Name/PI Name], [Your Department], [Your Institution's Address]
Waste Accumulation Start Date [Date the first waste is placed in the container]
Chemical Composition & State This compound, Solid Powder
Hazardous Properties Irritant, Harmful if Swallowed
Container Contents Check all that apply: ☐ Corrosive ☐ Ignitable ☐ Reactive ☒ Toxic
Statement HAZARDOUS WASTE - Federal Law Prohibits Improper Disposal. If found, contact the nearest police or public safety authority or the U.S. Environmental Protection Agency.[11]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[3][6]

  • This area should be away from general lab traffic and clearly marked with appropriate signage.[6]

  • Ensure the container is stored in secondary containment to prevent spills.[10]

  • The storage area should be cool and dry, away from heat sources or direct sunlight.[9]

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per institutional and state regulations (e.g., 90 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[3]

  • Follow your institution's specific procedures for requesting a waste pickup.[4]

Emergency Procedures for Spills

In the event of a spill of this compound powder:

  • Alert Personnel: Immediately alert others in the vicinity.[12]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning up a minor spill, ensure you are wearing the appropriate PPE (safety goggles, gloves, lab coat, and if necessary, respiratory protection).[13][14]

  • Contain the Spill: Gently cover the spill with an absorbent material suitable for solid chemicals, such as vermiculite (B1170534) or sand, working from the outside in to minimize dust generation.[14][15]

  • Clean-Up: Carefully sweep the absorbed material into a designated hazardous waste container.[14][15] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.[13][14]

  • Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for its disposal.[13]

  • Report: Report the spill to your laboratory supervisor or Principal Investigator.[13][16]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe segregate Segregate Waste ppe->segregate solid_waste Unused/Waste Powder segregate->solid_waste Is it the chemical itself? contaminated_items Contaminated Disposables (Gloves, Weigh Boats, etc.) segregate->contaminated_items Are they contaminated items? waste_container Place in a Labeled, Sealable, Compatible Solid Waste Container solid_waste->waste_container double_bag Double-Bag in Clear Plastic Bags contaminated_items->double_bag label_container Affix Hazardous Waste Label (Complete All Fields) waste_container->label_container double_bag->waste_container store_waste Store in Designated Hazardous Waste Accumulation Area label_container->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment request_pickup Request Waste Pickup from EHS secondary_containment->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4'-O-Methylatalantoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4'-O-Methylatalantoflavone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of flavonoids and related chemical structures. A conservative approach to safety is paramount. All procedures should be conducted in a controlled laboratory environment by trained personnel.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment should be worn at all times when handling this compound:

  • Eye and Face Protection: Tightly fitting chemical safety goggles are essential.[1][2] For operations with a splash hazard, a face shield must be worn in addition to goggles.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[4] Given that the specific permeability of this compound is unknown, consider double-gloving.[3] Gloves must be inspected before use and disposed of properly after handling the compound.[4][5]

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement.[6] For procedures with a higher risk of exposure, a liquid-tight disposable overall should be used.[4][7]

  • Respiratory Protection: Handling of the solid compound or any procedure that could generate dust or aerosols must be conducted in a certified chemical fume hood or a glove box to avoid inhalation.[8] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5]

II. Quantitative Data Summary

Due to the lack of specific toxicological and physical data for this compound, the following table provides general hazard information based on related compounds. These values should be treated as estimates, and a cautious approach to handling is strongly advised.

ParameterValue/ClassificationNotes and Citations
Chemical Class FlavonoidNatural compounds with a variable phenolic structure.
Physical State Solid (presumed)Based on the typical characteristics of similar flavonoid compounds.
Primary Hazards Skin Irritation, Eye Irritation, Respiratory Irritation (assumed)Based on SDS for similar flavonoid compounds.[2]
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potent compound and minimize exposure.
Toxicity Data (LD50) Data Not AvailableAssume high toxicity in the absence of specific data.[8]

III. Operational Plan for Handling

A systematic approach to handling this compound is crucial for personnel safety and to maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage in a well-ventilated area.[8]

  • Wear appropriate PPE when unpacking.[8]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials.[5][9][10]

2. Weighing and Solution Preparation:

  • All handling of the solid compound must be performed in a chemical fume hood or glove box to prevent inhalation of dust.[8]

  • Use anti-static weighing paper or boats.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[8]

3. Experimental Use:

  • Clearly designate the work area for handling this compound.

  • Ensure all necessary safety equipment (spill kit, emergency shower, eyewash station) is readily accessible.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][9][10]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6][9][10]

  • Contaminated Solids: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8]

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of in accordance with institutional policies.

V. Experimental Workflow Diagram

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste F->G H Decontaminate Workspace G->H I Doff PPE H->I J Wash Hands I->J

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.